Org 12962
Description
Properties
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYYPQAYSFBKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430870 | |
| Record name | ORG-12962 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132834-56-1 | |
| Record name | ORG-12962 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORG-12962 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUK9RFW5YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 5-HT2C Receptor Binding and Functional Profile of Org 12962
Executive Summary
This technical guide provides a comprehensive analysis of Org 12962, a potent and selective agonist for the serotonin 5-HT2C receptor. Developed by Organon, this pyridinylpiperazine compound has been a valuable pharmacological tool for investigating the complexities of the serotonergic system.[1] While its development as an anxiolytic was discontinued due to in-vivo side effects attributed to insufficient selectivity over the 5-HT2A receptor, its distinct in-vitro profile makes it an important reference compound for researchers.[1] This document delves into the molecular pharmacology of the 5-HT2C receptor, presents the quantitative binding and functional data for this compound, provides detailed, field-proven methodologies for its characterization, and discusses its selectivity and broader implications for drug development. The intended audience includes researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound and the methodologies used to evaluate it.
The 5-HT2C Receptor: A Key Modulator in the Central Nervous System
The serotonin 5-HT2C receptor is a Class A G protein-coupled receptor (GPCR) and a member of the 5-HT2 receptor subfamily, which also includes the 5-HT2A and 5-HT2B subtypes.[2] These receptors share significant sequence homology, particularly within the transmembrane domains, leading to overlapping pharmacological profiles for some ligands.[2]
Physiological and Therapeutic Relevance Predominantly expressed in the central nervous system (CNS)—with high densities in the choroid plexus, cortex, hippocampus, and basal ganglia—the 5-HT2C receptor is a critical modulator of numerous physiological and behavioral processes.[3] Its activation has been shown to regulate mood, appetite, cognition, and the release of other key neurotransmitters like dopamine and norepinephrine.[2][3] Consequently, the 5-HT2C receptor is a significant therapeutic target for a range of conditions, including obesity, psychiatric disorders such as depression and schizophrenia, and substance use disorders.[3][4][5][6] The development of the FDA-approved anti-obesity medication lorcaserin is a prime example of the therapeutic potential of targeting this receptor.[5][7]
Signaling Pathways The 5-HT2C receptor's signaling is complex and can lead to different cellular outcomes depending on the ligand.
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Canonical Gq/11 Pathway: The primary and best-characterized signaling cascade involves coupling to Gαq/11 proteins.[4][8] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3][9] IP3 subsequently binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][10] This Ca2+ flux is a robust and readily measurable signal in functional assays.
-
Non-Canonical and Biased Signaling: Modern research has revealed a more intricate signaling landscape. The 5-HT2C receptor can also engage with other G protein families, including Gi/o/z and G12/13, and recruit β-arrestins.[4][8] This phenomenon, known as "biased agonism" or "functional selectivity," occurs when a ligand preferentially activates one signaling pathway over another.[11] For instance, some ligands may strongly activate G protein signaling with weak β-arrestin recruitment, potentially leading to distinct physiological effects and a different receptor desensitization profile.[11] Understanding this signaling promiscuity is crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.[4][8]
Profile of this compound: Quantitative Binding and Functional Data
This compound (1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine) is a potent agonist of the 5-HT2 receptor family.[1] Its utility in research stems from its high potency at the 5-HT2C receptor and its well-characterized selectivity profile.
Binding Affinity and Functional Potency The key pharmacological parameters for this compound are its binding affinity (Ki) and its functional potency (EC50).
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Binding Affinity (Ki): This value represents the equilibrium inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
-
Functional Potency (EC50): This value measures the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response in a functional assay. It is a measure of the drug's potency in eliciting a cellular effect.
The table below summarizes the affinity and potency data for this compound at recombinant human 5-HT2 receptor subtypes, compiled from authoritative sources. This data clearly illustrates its preference for the 5-HT2C receptor.
| Parameter | 5-HT2C Receptor | 5-HT2A Receptor | 5-HT2B Receptor | Selectivity (vs. 5-HT2C) |
| Binding Affinity (pKi) | 7.8[12] | - | - | - |
| Binding Affinity (Ki) | ~15.8 nM | - | - | - |
| Functional Potency (pEC50) | 7.01[13][14] | 6.38[13][14] | 6.28[13][14] | - |
| Functional Potency (EC50) | 97.7 nM[15] | 420 nM[15] | 525 nM[15] | 4.3-fold vs. 5-HT2A5.4-fold vs. 5-HT2B |
Note: Ki value is calculated from pKi (Ki = 10^-pKi M). EC50 values are from functional calcium assays in CHO-K1 cells.[15] Selectivity is calculated as a ratio of EC50 values (EC50 Target / EC50 Off-Target).
Methodologies for Characterization: Field-Proven Protocols
Accurate characterization of a compound like this compound requires robust and validated assay methodologies. The following protocols represent industry-standard approaches for determining binding affinity and functional potency for 5-HT2C receptor ligands.
Protocol 1: Radioligand Competition Binding Assay for Ki Determination
This protocol describes how to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled antagonist for binding to the 5-HT2C receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) provide a consistent and high-density source of the target.
-
Radioligand: A high-affinity 5-HT2C antagonist radioligand, such as [3H]-mesulergine, is used.[16] Using an antagonist prevents receptor desensitization that could occur with an agonist radioligand and labels a larger population of receptors.[16]
-
Buffer System: Tris-HCl buffer with MgCl2 maintains a stable pH and provides necessary ions for receptor integrity and binding.
-
Separation: Rapid vacuum filtration through glass fiber filters (e.g., GF/C) is essential to separate receptor-bound from free radioligand before equilibrium is disturbed.[17] Filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in ice-cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[17]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 150 µL membranes + 50 µL buffer.
-
Non-Specific Binding (NSB): 150 µL membranes + 50 µL of a high concentration of a non-radiolabeled 5-HT2C antagonist (e.g., 10 µM mianserin).
-
Competition: 150 µL membranes + 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).
-
-
Radioligand Addition: Add 50 µL of [3H]-mesulergine (at a final concentration near its Kd) to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[17]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a PEI-pre-soaked 96-well GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).[17]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for EC50 Determination
This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.
Causality Behind Experimental Choices:
-
Cell Line: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293) is used.[15] These cells provide a robust and reproducible system for measuring Gq-mediated signaling.
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells. The 'AM' ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescently active form in the cytosol. Upon binding to Ca2+, its fluorescence intensity increases dramatically.
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Instrumentation: A fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), is required to inject the compound and immediately measure the resulting change in fluorescence in real-time.[15]
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor into black-walled, clear-bottom 96-well or 384-well plates and grow to near-confluence.
-
Dye Loading: Aspirate the growth medium and add a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (a drug that prevents the dye from being pumped out of the cell). Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of this compound at a higher concentration (e.g., 4x the final desired concentration). Include wells with buffer only (for baseline) and a known full agonist (e.g., 5-HT) for a positive control.
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Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to establish a stable baseline fluorescence reading for several seconds, then automatically add the compounds from the compound plate to the cell plate and continue recording the fluorescence signal over time (typically 2-3 minutes).
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data by setting the baseline (buffer) response to 0% and the maximal response of a full agonist to 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
Selectivity Profile and In-Vivo Implications
An essential aspect of any drug candidate's profile is its selectivity for the intended target over other related receptors. Lack of selectivity can lead to undesirable off-target effects.[18][19]
Selectivity for 5-HT2 Subtypes As shown in the data table, this compound is functionally selective for the 5-HT2C receptor, exhibiting approximately 4- to 5-fold greater potency at 5-HT2C compared to the 5-HT2A and 5-HT2B subtypes.[15] While this selectivity is clear in in-vitro assays, it proved insufficient to avoid off-target effects in a clinical setting.
Clinical Discontinuation and the Role of 5-HT2A The development of this compound was halted after human trials revealed side effects such as dizziness and a "spacey" feeling.[1] These effects were attributed to its agonist activity at the 5-HT2A receptor, the primary target for classic psychedelic drugs.[1][20] This outcome serves as a critical lesson in drug development: a seemingly acceptable in-vitro selectivity window may not always translate to a clean in-vivo profile, especially when the off-target has potent physiological effects. It underscores the necessity of thorough preclinical in-vivo assessment to predict potential clinical liabilities.
Conclusion and Future Directions
This compound remains a cornerstone research tool for probing the 5-HT2C receptor. Its high potency and well-defined, albeit imperfect, selectivity profile provide a valuable benchmark for the development of new chemical entities. The story of its clinical discontinuation highlights the formidable challenge of achieving functional subtype selectivity within the 5-HT2 receptor family and emphasizes the importance of integrating in-vitro pharmacology with in-vivo behavioral studies early in the drug discovery pipeline.
Future research on ligands like this compound could focus on characterizing their potential for biased agonism. A detailed investigation into its ability to recruit β-arrestin or activate G12/13 or Gi/o pathways, compared to its canonical Gq/11 signaling, could uncover novel mechanisms and pave the way for designing next-generation 5-HT2C agonists with truly separated therapeutic actions and side-effect profiles.
References
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
- 5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in... (n.d.).
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
- 5-HT2C receptor agonist. (n.d.). Wikipedia.
- What are 5-HT2C receptor agonists and how do they work? (2024).
- 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
- Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. (2019). Bentham Science Publishers.
- 5-HT 2C receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- protocol for radioligand binding assay with "5-HT2CR agonist 1". (n.d.). Benchchem.
- Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. (2019). SciSpace.
- Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. (n.d.). Frontiers.
- Org-12962 | 5-HT2C Receptor Agonist. (n.d.). MedChemExpress.
- ORG-12962. (n.d.). Wikipedia.
- Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. (n.d.).
- Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. (n.d.). PMC - PubMed Central.
- This compound hydrochloride. (n.d.). Tocris Bioscience.
- This compound (hydrochloride). (n.d.). Cayman Chemical.
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025).
- Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (n.d.). PubMed.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Org-12962 - Drug Targets, Indications, Patents. (n.d.).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.
- Org-12962 | 5-HT2C受体激动剂. (n.d.). MCE.
- Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. (n.d.). PubMed.
- The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors. (n.d.). NIH.
- On-target and off-target-based toxicologic effects. (n.d.). PubMed.
- Effect of selective serotonin (5-HT) agonists and 5-HT>2> antagonist on prolactin secretion. (n.d.). Neuropharmacology.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). PubMed.
- 5-HT 2A receptors: Pharmacology and functional selectivity. (n.d.). PubMed.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PMC.
- Identification of 5-HT receptor subtypes enhancing inhibitory transmission in the rat spinal dorsal horn in vitro. (2012). PubMed.
- Pharmacogenomics of off‐target adverse drug reactions. (n.d.). PMC - PubMed Central.
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What is the pharmacology of Org 12962?
An In-Depth Technical Guide to the Pharmacology of Org 12962
Abstract
This compound is a pyridinylpiperazine derivative developed by Organon as a potential anxiolytic agent.[1][2] Its mechanism of action is centered on its potent and selective agonist activity at the serotonin 2C (5-HT2C) receptor.[1] Despite promising preclinical data demonstrating antiaversive effects in animal models of anxiety, its clinical development was halted.[1] Human trials revealed that its anxiolytic effects were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1][2] These effects were attributed to a lack of sufficient selectivity in vivo over the closely related 5-HT2A receptor, activation of which is associated with hallucinogenic effects.[1][2] This guide provides a comprehensive overview of the known pharmacology of this compound, synthesizing data from foundational in vitro studies and preclinical models to offer a technical narrative for researchers and drug development professionals.
Introduction and Rationale
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and affect. Among the numerous 5-HT receptor subtypes, the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has been a key target for therapeutic intervention in anxiety, depression, and obesity.[3][4] Activation of 5-HT2C receptors is known to modulate the release of other key neurotransmitters, particularly dopamine and norepinephrine, in brain regions such as the prefrontal cortex, hippocampus, and amygdala.[3] The development of selective 5-HT2C agonists like this compound was driven by the hypothesis that targeted stimulation of this receptor could produce anxiolytic effects without the broad side-effect profile of less selective serotonergic agents. This compound emerged from this effort as a potent tool compound and potential therapeutic candidate.
Mechanism of Action: A Selective 5-HT2C Receptor Agonist
This compound exerts its pharmacological effects by binding to and activating the 5-HT2C receptor. This receptor is primarily coupled to the Gαq/11 G-protein subunit. Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that ultimately modulate neuronal excitability and neurotransmitter release.
Caption: Simplified signaling pathway of the 5-HT2C receptor activated by this compound.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its functional activity at serotonin 5-HT2 receptor subtypes. The key distinction lies in its higher potency for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B subtypes.
In Vitro Receptor Activity
The functional potency of this compound was characterized in Chinese hamster ovary (CHO-K1) cells stably expressing recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Agonist-induced mobilization of intracellular calcium was measured using a Fluorometric Imaging Plate Reader (FLIPR). The potency is expressed as the pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Receptor Subtype | pEC50 | Potency (EC50, nM) | Selectivity vs. 5-HT2C |
| Human 5-HT2C | 7.01 | 97.7 | - |
| Human 5-HT2A | 6.38 | 416.9 | ~4.3-fold |
| Human 5-HT2B | 6.28 | 524.8 | ~5.4-fold |
| Data sourced from Tocris Bioscience, referencing Porter et al. (1999).[5] |
These data demonstrate that this compound is a potent agonist at the human 5-HT2C receptor with approximately 4- to 5-fold selectivity over the 5-HT2A and 5-HT2B receptors in this in vitro functional assay. While this represents good selectivity, the relatively small window between the desired anxiolytic target (5-HT2C) and the receptor associated with hallucinogenic effects (5-HT2A) proved to be a critical liability in clinical development.
In Vitro Experimental Protocol: Calcium Mobilization Assay
The determination of agonist potency was achieved through a standard cell-based functional assay.
Objective: To quantify the functional potency of this compound at recombinant human 5-HT2 receptor subtypes.
Methodology:
-
Cell Culture: CHO-K1 cells stably transfected with and expressing high levels of either the h5-HT2A, h5-HT2B, or h5-HT2C receptor are cultured to confluence in 96-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 60 minutes at 37°C. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.
-
Compound Addition: A multi-channel automated liquid handler adds varying concentrations of this compound to the wells.
-
Signal Detection: A FLIPR instrument continuously measures the fluorescence intensity in each well before and after compound addition. Agonist binding to the Gq-coupled 5-HT2 receptors triggers a release of intracellular calcium, causing a sharp increase in fluorescence.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized and fitted to a four-parameter logistic equation to generate a concentration-response curve, from which the EC50 and pEC50 values are derived.
Preclinical In Vivo Efficacy
Preclinical evaluation of this compound provided evidence of its anxiolytic potential. The compound was shown to display antiaversive effects in a rat model of panic-like anxiety. This model, often the electrical stimulation of the dorsal periaqueductal gray (dPAG), is a well-validated paradigm for assessing panicolytic and anxiolytic drug activity.
Caption: General workflow for testing anxiolytic compounds in animal models.
Pharmacokinetics (ADME)
A comprehensive search of publicly available scientific literature and databases reveals no specific published data on the pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound.
In drug development, understanding pharmacokinetics is critical. These studies determine how the body processes a drug, influencing its onset, intensity, and duration of action. Key parameters typically evaluated include:
-
Absorption: The rate and extent to which the drug enters the systemic circulation.
-
Distribution: The dispersion of the drug throughout the body's fluids and tissues.
-
Metabolism: The biochemical transformation of the drug, typically by the liver, into other compounds (metabolites).
-
Excretion: The removal of the drug and its metabolites from the body, usually via the kidneys or feces.
The absence of this data in the public domain is likely due to the compound's early-stage discontinuation from clinical development.
Clinical Development and Discontinuation
This compound entered human trials as a candidate for the treatment of anxiety disorders. Its development was terminated following a study that employed a "public speaking challenge," a standardized method for inducing acute anxiety in a controlled setting.[1][2]
The Simulated Public Speaking Test (SPST)
The SPST is a validated experimental model used to provoke anxiety in healthy volunteers and patients with anxiety disorders.
Typical SPST Protocol:
-
Baseline Measurement: Physiological (heart rate, blood pressure) and subjective (visual analogue mood scales) measures of anxiety are taken.
-
Anticipatory Phase: The participant is instructed to prepare a short speech (e.g., 4 minutes) on a given topic. This phase induces anticipatory anxiety.
-
Performance Phase: The participant delivers the speech in front of a camera and/or a panel of observers, who are often instructed to remain neutral and unresponsive.
-
Post-Task Recovery: Measurements are repeated at several intervals after the speech to track the resolution of the anxiety response.
Rationale for Discontinuation
In the clinical trial involving the public speaking challenge, this compound demonstrated anxiolytic effects. However, these were overshadowed by the emergence of notable side effects, described as dizziness and a "spacey" or dissociated feeling.[1][2] These adverse events were mechanistically attributed to the drug's agonist activity at the 5-HT2A receptor. This suggests that at doses required to achieve anxiolytic effects through 5-HT2C agonism, there was sufficient concurrent activation of 5-HT2A receptors to produce undesirable psychoactive effects. The ~4-fold in vitro selectivity was insufficient to provide a clean clinical profile, leading to the cessation of its development.
Conclusion and Field Perspective
The pharmacological story of this compound serves as an instructive case study in modern drug discovery. It highlights the critical difference between in vitro selectivity and in vivo therapeutic index. While this compound showed promising potency and selectivity for the 5-HT2C receptor in recombinant cell lines, this did not translate into a clinically viable anxiolytic. The on-target side effects, mediated by insufficient selectivity over the 5-HT2A receptor, rendered the molecule's risk-benefit profile unfavorable. This outcome underscores the challenge of achieving subtype selectivity within closely related receptor families and emphasizes the importance of early, robust preclinical and clinical assessments to probe for potential liabilities that may not be apparent from initial binding and functional assays.
References
-
Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR, Sheardown MJ (September 1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells". British Journal of Pharmacology. 128 (1): 13–20. [Link]
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Wikipedia. "ORG-12962". Accessed January 2, 2026. [Link]
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Di Giovanni, G. (2010). "Therapeutic Potential of 5-HT2C Receptor Ligands". Semantic Scholar. [Link]
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ResearchGate. "(PDF) Therapeutic Potential of 5-HT2C Receptor Ligands". Accessed January 2, 2026. [Link]
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Neurotransmitter.net. "Psychoactive Drug Mechanisms". Accessed January 2, 2026. [Link]
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Chemeurope.com. "ORG-12962". Accessed January 2, 2026. [Link]
- Jenck F, Moreau JL, Mutel V, Martin JR, Wichmann J, Stadler H, Sleight AJ. (1998). "Antiaversive effects of 5-HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats". European Neuropsychopharmacology. 8(3):161.
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Org 12962: A Technical Guide to a Selective 5-HT2C Receptor Agonist
Abstract
This technical guide provides a comprehensive overview of Org 12962, a potent and selective 5-HT2C receptor agonist. Developed by Organon, this pyridinylpiperazine derivative, chemically identified as 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, has been a valuable research tool for elucidating the physiological roles of the 5-HT2C receptor. This document details the compound's chemical properties, synthesis, in-vitro and in-vivo pharmacology, and the experimental protocols for its characterization. While its clinical development as an anxiolytic was discontinued due to off-target effects at higher doses, this compound remains a significant compound for preclinical research into 5-HT2C receptor function and its therapeutic potential.
Introduction
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of various physiological and behavioral processes, including mood, appetite, and cognition. Its role in neuropsychiatric disorders such as anxiety, depression, and schizophrenia has made it an attractive target for drug discovery. This compound emerged as a potent and selective agonist for the 5-HT2C receptor, offering researchers a tool to probe the therapeutic potential of activating this receptor subtype. This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
2.1. Chemical Structure and IUPAC Name
-
IUPAC Name: 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine[1]
-
Molecular Formula: C₁₀H₁₁ClF₃N₃
-
Molar Mass: 265.66 g/mol
-
CAS Number: 210821-63-9
2.2. Synthesis Pathway
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general synthesis of similar pyridinylpiperazine derivatives involves a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.
In-Vitro Pharmacology
3.1. Receptor Binding and Functional Activity
This compound is characterized by its high affinity and functional potency at the human 5-HT2C receptor. Its selectivity is a key feature, with lower affinity for the 5-HT2A and 5-HT2B receptor subtypes.
Table 1: Functional Potency of this compound at Human 5-HT2 Receptor Subtypes
| Receptor Subtype | Functional Potency (pEC₅₀) |
| 5-HT2C | 7.01 |
| 5-HT2A | 6.38 |
| 5-HT2B | 6.28 |
Data from Porter et al., 1999.[2]
3.2. Mechanism of Action: Gq/11 Signaling Pathway
Upon binding to the 5-HT2C receptor, this compound initiates a conformational change in the receptor, leading to the activation of the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Diagram: this compound-Mediated 5-HT2C Receptor Signaling
Caption: Downstream signaling cascade initiated by this compound at the 5-HT2C receptor.
3.3. Experimental Protocol: In-Vitro Functional Assay (Calcium Mobilization)
The functional potency of this compound can be determined using a calcium mobilization assay in a cell line stably expressing the human 5-HT2C receptor, such as CHO-K1 cells.
Step-by-Step Methodology:
-
Cell Culture: Culture CHO-K1 cells expressing the recombinant human 5-HT2C receptor in appropriate media and conditions until they reach a suitable confluency for plating.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Add the diluted this compound to the wells and monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and pEC₅₀ values.
In-Vivo Pharmacology
4.1. Preclinical Model of Anxiety: Electrical Stimulation of the Dorsal Periaqueductal Gray (dPAG)
This compound has demonstrated anxiolytic-like effects in a rat model of panic-like anxiety. This model involves the electrical stimulation of the dorsal periaqueductal gray (dPAG), a brain region implicated in fear and anxiety responses. Stimulation of the dPAG elicits aversive behaviors, which can be attenuated by anxiolytic compounds.
4.2. Experimental Protocol: Rat dPAG Stimulation Model
This protocol is based on the methodology described by Jenck et al. (1998).
Step-by-Step Methodology:
-
Animal Surgery: Anesthetize male rats and implant a monopolar stainless-steel electrode into the dPAG using stereotaxic coordinates. Allow for a post-operative recovery period.
-
Determination of Aversive Threshold: Place the rats in an experimental chamber and deliver brief electrical stimulations to the dPAG. The intensity of the stimulation is gradually increased until an aversive response (e.g., escape behavior) is observed. This determines the individual animal's aversive threshold.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Behavioral Testing: After a set pre-treatment time, re-determine the aversive threshold in the presence of the compound. An increase in the aversive threshold is indicative of an anxiolytic-like effect.
-
Data Analysis: Compare the post-drug aversive thresholds to the baseline thresholds for each animal and across different dose groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the drug's effect.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound are not extensively published. However, for pyridinylpiperazine derivatives in general, the following can be anticipated:
-
Absorption: Likely to be well-absorbed after oral administration.
-
Distribution: Expected to cross the blood-brain barrier to exert its effects in the CNS.
-
Metabolism: The piperazine and trifluoromethylpyridine moieties are potential sites for metabolic transformation, including N-dealkylation, oxidation, and conjugation.
-
Excretion: Likely to be excreted via both renal and fecal routes as parent drug and metabolites.
Clinical Development and Discontinuation
This compound was advanced into early-stage human clinical trials as a potential treatment for anxiety disorders. However, its development was discontinued due to the emergence of undesirable side effects at higher doses, including dizziness and a "spacey" feeling. These effects were attributed to a loss of selectivity at higher concentrations, leading to off-target activation of the 5-HT2A receptor, which is known to be involved in hallucinogenic effects.
Conclusion
This compound is a valuable pharmacological tool for the investigation of 5-HT2C receptor function. Its high potency and selectivity at this receptor have enabled significant preclinical research into the role of the 5-HT2C system in anxiety and other neuropsychiatric conditions. While its clinical development was halted, the knowledge gained from studies with this compound continues to inform the development of new and more selective 5-HT2C receptor modulators with improved therapeutic profiles. This guide provides a comprehensive technical foundation for researchers utilizing this important compound in their studies.
References
- Jenck, F., et al. (1998). Antiaversive effects of 5-HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats. European Neuropsychopharmacology, 8(3), 161-168.
- Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20.
-
Wikipedia. (2023, October 27). Org-12962. Retrieved from [Link]
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The Rise and Fall of Org 12962: A 5-HT₂C Agonist's Journey in Anxiolytic Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for a Novel Anxiolytic
In the landscape of psychopharmacology, the serotonin 2C (5-HT₂C) receptor has long been a target of interest for the development of novel therapeutic agents, particularly for anxiety and depressive disorders. Activation of this G-protein coupled receptor, predominantly expressed in the central nervous system, was hypothesized to mediate anxiolytic effects. It was within this scientific context that Organon, a pharmaceutical company with a legacy in central nervous system drug discovery, embarked on a program that led to the synthesis and development of Org 12962, a potent and selective 5-HT₂C receptor agonist. This guide provides a comprehensive technical overview of the discovery, preclinical development, and ultimate clinical fate of this compound, offering valuable insights for researchers and professionals in the field of drug development.
The Discovery of a Promising Pyridinylpiperazine
This compound, chemically identified as 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, emerged from a dedicated research program at Organon aimed at identifying novel, non-benzodiazepine anxiolytics.[1] The rationale was to develop a compound that could match the efficacy of existing treatments while offering a more favorable side-effect profile, particularly avoiding the sedation and dependence associated with benzodiazepines.
The selection of the pyridinylpiperazine scaffold was a deliberate choice, as this chemical moiety was known to interact with various biogenic amine receptors. Through a systematic structure-activity relationship (SAR) campaign, researchers at Organon fine-tuned the substitutions on the pyridine and piperazine rings to optimize potency and selectivity for the 5-HT₂C receptor. The introduction of a trifluoromethyl group at the 5-position and a chlorine atom at the 6-position of the pyridine ring proved to be critical for achieving high affinity and agonist activity at the target receptor.
In Vitro Pharmacology: A Potent and Selective Profile
The initial characterization of this compound in vitro revealed a promising pharmacological profile. Functional studies in Chinese Hamster Ovary (CHO-K1) cells expressing recombinant human 5-HT₂ receptors demonstrated that this compound is a potent agonist at the 5-HT₂C receptor.
| Receptor Subtype | pEC₅₀ |
| 5-HT₂C | 7.01 |
| 5-HT₂A | 6.38 |
| 5-HT₂B | 6.28 |
| Table 1: In Vitro Potency of this compound at Human 5-HT₂ Receptor Subtypes.[1] |
The pEC₅₀ value of 7.01 at the 5-HT₂C receptor indicated high potency. While showing activity at the 5-HT₂A and 5-HT₂B subtypes, its potency at the 5-HT₂C receptor was approximately 4-fold and 5-fold higher, respectively, suggesting a degree of selectivity. This in vitro profile was sufficiently encouraging to warrant further investigation in preclinical models of anxiety.
Experimental Protocol: Functional Characterization in Recombinant Cell Lines
The determination of the functional activity of this compound was a critical step in its early-stage evaluation. A standard experimental protocol for such an assessment is outlined below:
-
Cell Culture: CHO-K1 cells stably transfected with the cDNA for human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptors are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluence.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared to generate a range of concentrations for the concentration-response curve.
-
Functional Assay (e.g., Calcium Mobilization):
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Cells are stimulated with varying concentrations of this compound.
-
The change in intracellular calcium concentration, as measured by the change in fluorescence, is recorded using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis: The concentration-response data are analyzed using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response). The pEC₅₀ is then calculated as the negative logarithm of the EC₅₀.
Figure 1: A generalized workflow for determining the in-vitro functional activity of a compound like this compound.
Preclinical Efficacy: Promise in an Animal Model of Panic Anxiety
The promising in vitro data was followed by in vivo studies to assess the anxiolytic potential of this compound. The compound displayed antiaversive effects in a well-established rat model of panic-like anxiety.[1] This model involves the electrical stimulation of the periaqueductal gray (PAG), a brain region implicated in fear and panic responses. Anxiolytic compounds are expected to reduce the aversive nature of this stimulation.
The positive results in this demanding preclinical model provided strong evidence for the anxiolytic-like properties of this compound and were a key factor in the decision to advance the compound into clinical development.
The Clinical Trial and the Unforeseen Hurdle
Based on its promising preclinical profile, this compound entered clinical trials for the treatment of anxiety disorders. A key study was a "public speaking challenge," a well-validated paradigm for inducing experimental anxiety in healthy volunteers.[2] In this type of study, participants are required to prepare and deliver a speech in front of an audience, a situation known to elicit significant subjective and physiological anxiety responses.
However, the results of this trial proved to be the turning point in the development of this compound. While the drug did show some evidence of anxiolytic effects, these were accompanied by unacceptable side effects, including dizziness and a "spacey" feeling.[1] These adverse events were attributed to a lack of sufficient in vivo selectivity over the 5-HT₂A receptor.[1] Activation of 5-HT₂A receptors is known to be associated with hallucinogenic and psychotomimetic effects, and the side effects observed with this compound were consistent with a mild manifestation of this activity.
The development of 5-HT₂C agonists has historically been challenging due to the high degree of homology between the 5-HT₂ receptor subtypes, making it difficult to achieve high selectivity.[3]
Figure 2: The dual agonism of this compound at 5-HT₂C and 5-HT₂A receptors, leading to both desired anxiolytic effects and undesirable side effects.
Discontinuation and Legacy
The adverse effects observed in the clinical trial, stemming from insufficient selectivity for the 5-HT₂C receptor over the 5-HT₂A receptor, ultimately led to the discontinuation of the clinical development of this compound.[1] The risk-benefit profile was deemed unfavorable for a new anxiolytic agent.
Despite its failure to reach the market, the story of this compound provides several important lessons for the field of drug discovery:
-
The Criticality of In Vivo Selectivity: While in vitro assays are essential for initial characterization, they do not always predict the in vivo pharmacological profile of a compound. The case of this compound highlights the importance of thorough in vivo characterization to assess functional selectivity at off-target receptors.
-
The Challenge of 5-HT₂C Receptor Agonism: The development of selective 5-HT₂C receptor agonists remains a significant challenge due to the structural similarities with other 5-HT₂ subtypes. The experience with this compound underscored the need for innovative medicinal chemistry strategies to achieve the required selectivity.
-
The Value of Human Experimental Models: The public speaking challenge proved to be a sensitive and effective paradigm for identifying the dose-limiting side effects of this compound early in clinical development, preventing further investment in a compound with an unfavorable safety profile.
Conclusion
This compound represents a fascinating case study in the complex and often unpredictable world of drug discovery. Born from a rational drug design program, it showed significant promise in its early preclinical evaluation, only to be halted by unforeseen on-target related side effects in the clinic. Its story serves as a valuable reminder of the critical importance of selectivity in modern pharmacology and the enduring challenges of translating promising preclinical findings into safe and effective medicines. The lessons learned from the development of this compound have undoubtedly informed subsequent efforts to develop novel modulators of the serotonin system for the treatment of psychiatric disorders.
References
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Wikipedia. Org-12962. [Link]
- Graeff FG, et al. Ritanserin facilitates anxiety in a simulated public-speaking paradigm. J Psychopharmacol. 1996;10(4):321-6.
- Wood MD. Therapeutic potential of 5-HT2C receptor antagonists in the treatment of anxiety disorders. Curr Drug Targets CNS Neurol Disord. 2003 Dec;2(6):383-7.
- Chagraoui A, et al. 5-HT2C receptors in psychiatric disorders: A review.
- Tecott LH, et al. The role of 5ht2c receptors in affective disorders. Ann Med. 1998 Oct;30(5):438-44.
- Heisler LK, et al. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity. Eur J Pharmacol. 2007 Aug 13;568(1-3):145-53.
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Wikipedia. 5-HT2C receptor agonist. [Link]
- Millan MJ, et al. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. J Pharmacol Exp Ther. 2000 Mar;292(3):885-901.
- Di Giovanni G, et al. 5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential. In: Serotonin Receptors in Neurobiology. 2007.
- Higgins GA, et al. Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Front Pharmacol. 2021;12:643445.
- Wacker D, et al. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases. Curr Top Med Chem. 2008;8(10):851-8.
- Lin ZJ, et al. Overview of pharmacokinetics. Curr Protoc Pharmacol. 2014;66:7.1.1-7.1.23.
- Heisler LK, et al. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior. Genes Brain Behav. 2007 Jul;6(5):491-6.
- Preuss CV, et al. Pharmacokinetics (ADME): an overview. In: StatPearls [Internet]. Treasure Island (FL)
- Johnco CJ. Fear of public speaking can be conquered: new research. The Lighthouse. 2025 May 14.
- Arch JJ, et al. The Effects of a Brief Acceptance-Based Behavioral Treatment Versus Traditional Cognitive-Behavioral Treatment for Public Speaking Anxiety: An Exploratory Trial Examining Differential Effects on Performance and Neurophysiology. Behav Ther. 2016 Nov;47(6):849-863.
- Grogan S, et al. Pharmacokinetics. In: StatPearls [Internet]. Treasure Island (FL)
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- Bumbaca D, et al. Characterizing the Pharmacokinetics and Biodistribution of Therapeutic Proteins: An Industry White Paper. J Pharmacol Exp Ther. 2021 Jan;376(1):1-16.
- Google Patents. WO2013059222A1 - 2-pyridyloxy-4-nitrile orexin receptor antagonists.
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- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
The Chemical Architecture of Org 12962: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 12962, scientifically known as 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is a pyridinylpiperazine derivative that garnered interest for its potent and selective agonist activity at the 5-HT₂C receptor.[1] Developed by Organon, it was investigated as a potential anxiolytic agent.[1] However, its clinical development was halted due to adverse effects, including dizziness and a "spacey" feeling, which were attributed to a lack of sufficient selectivity over the 5-HT₂A receptor in vivo. Despite its discontinuation for therapeutic use, this compound remains a valuable tool compound for researchers studying the pharmacology of the 5-HT₂ receptor family. This guide provides a comprehensive technical overview of the chemical structure of this compound, including its synthesis, spectroscopic characteristics, structure-activity relationships, and predicted metabolic pathways.
Core Chemical Identity
This compound is a substituted pyridinylpiperazine with the following key identifiers:
| Identifier | Value |
| IUPAC Name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine |
| Synonyms | ORG-12962, Ro 44-6956 |
| CAS Number | 210821-63-9 (for hydrochloride salt) |
| Molecular Formula | C₁₀H₁₁ClF₃N₃ |
| Molecular Weight | 265.66 g/mol |
| SMILES | C1CNCCN1c2nc(Cl)ccc2C(F)(F)F |
| InChI Key | FVDILXYXZAAJOS-UHFFFAOYSA-N |
The core structure of this compound consists of a piperazine ring linked to a substituted pyridine ring. The pyridine ring is functionalized with a chlorine atom at the 6-position and a trifluoromethyl group at the 5-position. This specific substitution pattern is crucial for its pharmacological activity.
Synthesis and Crystallization
While a detailed, step-by-step synthesis protocol for the free base of this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from standard organic chemistry principles and related syntheses of arylpiperazines. The synthesis would likely involve the nucleophilic substitution reaction between a suitably activated 2-halopyridine derivative and piperazine.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic route for this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure would likely involve the following steps:
-
Reaction Setup: A reaction vessel would be charged with 2,6-dichloro-5-(trifluoromethyl)pyridine and an excess of piperazine in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture would be heated to reflux for several hours to facilitate the nucleophilic aromatic substitution. The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed, dried, and concentrated. The crude product would be purified by column chromatography or recrystallization to yield the pure this compound free base.
A patent for the hydrochloride salt of this compound describes its crystallization.[2] The pure crystalline form B can be prepared by treating a solution of the free base in ethanol or an ethanol-water mixture at reflux with an excess of hydrochloric acid.[2] The solution is then slowly cooled to room temperature to induce crystallization.[2]
Spectroscopic Profile (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine and piperazine rings. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the piperazine ring would likely appear as two multiplets in the upfield region (around 3.0-4.0 ppm), corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the secondary amine. The NH proton of the piperazine ring would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals for all 10 carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (110-160 ppm). The trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the piperazine ring would be found in the aliphatic region (40-60 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (piperazine) | 3200-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2800-3000 |
| C=N and C=C stretch (pyridine ring) | 1400-1600 |
| C-F stretch (trifluoromethyl) | 1000-1200 (strong) |
| C-Cl stretch | 600-800 |
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 265. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve cleavage of the piperazine ring and loss of the trifluoromethyl group.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound and related pyridinylpiperazine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.
References
Org 12962 CAS number 210821-63-9
An In-Depth Technical Guide to Org 12962 (CAS RN: 210821-63-9)
Introduction
This compound is a pyridinylpiperazine-based small molecule developed by Organon as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] Initially investigated as a novel therapeutic agent for anxiety disorders, its development trajectory offers a compelling case study in the complexities of CNS drug development, particularly the critical distinction between in vitro selectivity and in vivo functional effects. The compound demonstrated promising anxiolytic-like activity in preclinical models, consistent with the known role of 5-HT2C receptor activation in modulating anxiety and mood.[2]
However, human trials were discontinued when the desired anti-anxiety effects were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1] These effects were attributed to insufficient selectivity in vivo, leading to off-target activation of the structurally similar 5-HT2A receptor, which is known to mediate hallucinogenic and psychotomimetic effects. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical properties, pharmacological profile, and the key experimental methodologies used in its evaluation.
Section 1: Chemical Profile & Synthesis
Physicochemical Properties
This compound is a synthetic compound belonging to the pyridinylpiperazine class. Its core structure consists of a piperazine ring linked to a substituted pyridine ring. The key physicochemical and structural identifiers are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 210821-63-9 | [1] |
| IUPAC Name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | [1] |
| Molecular Formula | C₁₀H₁₁ClF₃N₃ | [1] |
| Molar Mass | 265.66 g·mol⁻¹ | [1] |
| Formulation | Commonly supplied as a hydrochloride salt (M.Wt: 302.12) | [2] |
| Appearance | Solid | [2] |
| SMILES | C1CNCCN1c2nc(Cl)c(cc2)C(F)(F)F | [1] |
| InChI Key | QZYYPQAYSFBKPW-UHFFFAOYSA-N | [1] |
Chemical Synthesis
1.2.1 Proposed Synthesis of the Free Base (Illustrative)
A plausible synthetic route would involve the reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with piperazine. The chlorine atom at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic effects of the pyridine nitrogen.
Caption: Proposed synthetic workflow for this compound free base.
Causality: Using an excess of piperazine helps to minimize the formation of the disubstituted byproduct. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF at elevated temperatures to facilitate the SNAr reaction. A base is often added to neutralize the HCl generated during the reaction.
1.2.2 Preparation of the Hydrochloride Salt
A patent filed by Organon provides insight into the preparation of specific polymorphic forms of this compound hydrochloride.[3] For instance, a stable crystalline form (Form B) can be prepared by dissolving the free base in an ethanol/water mixture at reflux, treating it with an excess of hydrochloric acid, and then allowing the solution to cool slowly, promoting crystallization.[3] This process is crucial for ensuring the physicochemical stability and reproducibility of the active pharmaceutical ingredient for research and development.
Section 2: Mechanism of Action & Pharmacology
Primary Target: 5-HT2C Receptor
This compound is a direct agonist of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][4] Activation of 5-HT2C receptors is known to modulate the release of key neurotransmitters, including dopamine and norepinephrine, and is implicated in the regulation of mood, appetite, and anxiety.[4] The anxiolytic potential of this compound stems from its ability to stimulate these receptors.
In Vitro Pharmacology & Selectivity Profile
The functional activity of this compound was characterized in a seminal study by Porter et al. (1999) using Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors. The compound's potency was determined by measuring its ability to stimulate intracellular calcium mobilization via a Fluorometric Imaging Plate Reader (FLIPR) assay.[1]
| Receptor Subtype | Potency (pEC₅₀) | Potency (EC₅₀, nM) | Selectivity vs. 5-HT₂C (fold) | Reference |
| Human 5-HT₂C | 7.01 | 97.7 | - | [2] |
| Human 5-HT₂A | 6.38 | 419.9 | ~4.3x | [2] |
| Human 5-HT₂B | 6.28 | 524.8 | ~5.4x | [2] |
Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data derived from functional calcium mobilization assays.
Interpretation: The in vitro data clearly demonstrate that this compound is most potent at the 5-HT2C receptor. However, its selectivity over the 5-HT2A and 5-HT2B subtypes is less than 10-fold. This modest selectivity window is a critical factor in understanding its in vivo side effect profile. While sufficient for demonstrating a preferential effect in a controlled cellular environment, this level of selectivity can be overcome in a complex biological system where factors like differential receptor expression levels and pharmacokinetics come into play.
Signaling Pathway
The 5-HT2C receptor primarily couples through the Gαq/G₁₁ family of G-proteins.[4] Agonist binding, including by this compound, initiates a conformational change in the receptor, activating the G-protein. The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium is the signal that was measured in the functional assays used to characterize this compound.
Caption: Experimental workflow for the FLIPR calcium mobilization assay.
Methodology:
-
Cell Culture and Seeding:
-
Maintain CHO-K1 cell lines stably transfected with human 5-HT2A, 5-HT2B, or 5-HT2C receptors in appropriate growth medium (e.g., DMEM/F-12 with 10% FBS, and a selection antibiotic like G418).
-
Harvest cells and seed them into black-walled, clear-bottom 96-well microplates at a density that will yield a confluent monolayer the next day.
-
Incubate plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.
-
Aspirate the growth medium from the cell plates and add 100 µL of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Compound Preparation and Assay:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM) in a separate compound plate. Include a vehicle control (buffer with DMSO) and a positive control (e.g., 10 µM 5-HT).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds, then perform a liquid transfer from the compound plate to the cell plate, and continue recording fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
The primary response is the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data: Set the response from the vehicle control as 0% and the response from a saturating concentration of 5-HT as 100%.
-
Plot the normalized response versus the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and pEC₅₀ values.
-
Protocol 2: In Vivo Anxiolytic Activity (dPAG Stimulation Model)
This protocol, based on the work of Jenck et al. (1998), assesses the anti-aversive (anxiolytic-like) effects of this compound in a rat model of panic. [2] Objective: To determine if this compound can reduce the aversive response to direct electrical stimulation of the dorsolateral periaqueductal gray (dPAG), a brain region implicated in fear and panic responses.
Methodology:
-
Surgical Preparation:
-
Anesthetize adult male Wistar rats using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Using a stereotaxic frame, surgically implant a monopolar stainless-steel electrode into the dPAG.
-
Secure the electrode assembly to the skull with dental acrylic and anchor screws.
-
Allow the animals a recovery period of at least one week.
-
-
Apparatus and Training:
-
Use an operant conditioning chamber equipped with a wheel manipulandum.
-
Connect the implanted electrode to a constant-current stimulator.
-
Train the rats to terminate aversive electrical stimulation of the dPAG by turning the wheel. The stimulation is delivered in pulses, and a single turn of the wheel terminates the stimulation for a fixed period (e.g., 10 seconds).
-
The current intensity is gradually increased until a stable escape response is established. The current level at which the animal consistently responds is termed the "aversive threshold."
-
-
Drug Administration and Testing:
-
On the test day, determine a baseline aversive threshold for each rat.
-
Administer this compound (e.g., 1 and 3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection. [2] * At a set time post-injection (e.g., 30 minutes), re-test the animals.
-
The primary endpoint is the change in the aversive threshold current. An increase in the threshold indicates an anti-aversive or anxiolytic-like effect, as a stronger stimulus is required to elicit an escape response.
-
Monitor locomotor activity to ensure the observed effects are not due to motor impairment.
-
Self-Validation and Causality: This model is considered a valid simulation of panic-like anxiety because the dPAG is a key node in the brain's defense circuitry. [5]The operant nature of the task ensures the animal's response is voluntary and motivated by the aversive quality of the stimulation. Known antipanic agents (e.g., benzodiazepines) reliably increase the aversive threshold in this model, providing pharmacological validation.
Section 4: Pharmacokinetics & Safety Profile
Pharmacokinetics (ADME)
Detailed preclinical and clinical pharmacokinetic data for this compound are not publicly available. The early discontinuation of its development program means that extensive studies on its absorption, distribution, metabolism, and excretion (ADME) were likely not published. For a pyridinylpiperazine of its size and structure, one might generally expect:
-
Absorption: Good oral absorption due to its relatively small size and lipophilicity.
-
Distribution: Likely penetration of the blood-brain barrier to engage its CNS target, a property common for this chemical class. [6]* Metabolism: Probable hepatic metabolism via cytochrome P450 (CYP) enzymes, a common fate for piperazine-containing drugs.
-
Excretion: Elimination of metabolites via renal and/or biliary routes.
Without empirical data, these points remain speculative. The lack of published ADME data is a significant gap in the technical profile of this compound.
Safety & Toxicology
Similarly, formal preclinical toxicology reports are not available in the public domain. The critical safety information for this compound comes from its brief evaluation in humans.
Clinical Side Effects: The development of this compound was halted due to an unacceptable side-effect profile in human trials. [1]Subjects reported:
-
Dizziness
-
A "spacey" or dissociated feeling
Causality of Adverse Effects: These side effects were attributed to the compound's lack of in vivo selectivity. While it is 4-5 times more potent at the 5-HT2C receptor in vitro, this margin was insufficient to prevent significant engagement with the 5-HT2A receptor at therapeutic doses in humans. Activation of the 5-HT2A receptor is the primary mechanism of action for classic psychedelic drugs, and the reported side effects are consistent with mild 5-HT2A agonist activity. This highlights a crucial lesson in drug development: a statistically significant but numerically small selectivity window in recombinant cell lines may not translate to a clean safety profile in a clinical setting.
Section 5: Discussion & Conclusion
This compound serves as an exemplary case study in CNS drug discovery. It possesses the intended primary mechanism of action, demonstrating potent agonism at the 5-HT2C receptor and producing the expected anxiolytic-like effects in a validated animal model. However, its therapeutic potential was ultimately negated by a failure of selectivity in the clinical setting. The modest 4- to 5-fold in vitro preference for the 5-HT2C over the 5-HT2A receptor proved insufficient to avoid off-target effects that mimicked the psychotomimetic actions of 5-HT2A activation.
For researchers and drug development professionals, the story of this compound underscores several key principles:
-
Selectivity is Paramount: For targets that are part of a closely related family of receptors (like the 5-HT₂ subtypes), achieving a high degree of selectivity (>100-fold is often desired) is critical to minimize the risk of off-target effects.
-
In Vitro vs. In Vivo Correlation: Pharmacological data from simplified, recombinant systems must be interpreted with caution. In vivo factors such as regional brain receptor densities, tissue distribution, and metabolism can dramatically alter a drug's functional selectivity.
-
The Value of Preclinical Models: While the dPAG stimulation model correctly predicted anxiolytic efficacy, more subtle behavioral pharmacology models might have hinted at the potential for 5-HT2A-mediated effects, further guiding the decision to proceed to human trials.
Though this compound itself did not succeed, the knowledge gained from its development has informed the continued pursuit of 5-HT2C agonists for obesity, psychiatric disorders, and other conditions, with a much greater emphasis on achieving superior selectivity profiles.
References
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Porter, R. H., Benwell, K. R., Lamb, H., Malcolm, C. S., Allen, N. H., Revell, D. F., Adams, D. R., & Sheardown, M. J. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. [Link]
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Jenck, F., Moreau, J. L., Berendsen, H. H., Boes, M., Broekkamp, C. L., Martin, J. R., Wichmann, J., & van Delft, A. M. (1998). Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats. European Neuropsychopharmacology, 8(3), 161–168. [Link]
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Patsnap Synapse. (n.d.). Org-12962. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride.
-
Wikipedia. (2023). ORG-12962. Retrieved January 2, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1). Retrieved January 2, 2026, from [Link]
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Wikipedia. (2023). 5-HT2C receptor. Retrieved January 2, 2026, from [Link]
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Jenck, F., Moreau, J. L., Martin, J. R., & Haefely, W. E. (1995). Dorsal periaqueductal gray-induced aversion as a simulation of panic anxiety: elements of face and predictive validity. Psychopharmacology, 121(3), 343–348. [Link]
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Introduction: The Rationale for Targeting the 5-HT₂C Receptor
An In-Depth Technical Guide to the In Vivo Effects of Org 12962 Administration
This guide provides a comprehensive technical overview of the in vivo effects of this compound, a potent and selective 5-HT₂C receptor agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic data with practical, field-proven experimental insights. We will explore the compound's molecular mechanism of action, its downstream neurochemical consequences, and its manifestation in validated behavioral paradigms.
The serotonin 2C (5-HT₂C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in modulating mood, anxiety, and feeding behaviors.[1] Its activation by serotonin generally inhibits dopamine and norepinephrine release in key brain regions like the prefrontal cortex and nucleus accumbens.[1][2] This inhibitory influence on dopaminergic pathways makes the 5-HT₂C receptor a compelling target for therapeutic intervention in anxiety disorders. This compound was developed by Organon as a potential anxiolytic agent based on this principle, designed to selectively engage this receptor and produce anxiolytic effects.[3]
Molecular Profile and Mechanism of Action
This compound, chemically known as 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, is a pyridinylpiperazine derivative that functions as a potent agonist at the 5-HT₂ receptor family.[3] Its therapeutic potential was predicated on its selectivity for the 5-HT₂C subtype over the 5-HT₂A and 5-HT₂B subtypes. The rationale for this selectivity is critical: activation of the 5-HT₂A receptor is associated with hallucinogenic effects, while 5-HT₂B activation has been linked to cardiac valvulopathy, making off-target activity undesirable.[3][4]
Receptor Binding Affinity and Functional Potency
The selectivity of this compound is quantified by its potency (pEC₅₀) at each of the human 5-HT₂ receptor subtypes. The pEC₅₀ value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Receptor Subtype | pEC₅₀ Value |
| 5-HT₂C | 7.01 |
| 5-HT₂A | 6.38 |
| 5-HT₂B | 6.28 |
| Data sourced from Tocris Bioscience.[5] |
These data confirm that this compound is most potent at the 5-HT₂C receptor. However, its activity at the 5-HT₂A receptor, while lower, proved to be significant in vivo, contributing to dose-limiting side effects such as dizziness in human trials, which ultimately led to its discontinuation.[3]
Downstream Signaling Cascade
Activation of the 5-HT₂C receptor by an agonist like this compound initiates a well-characterized intracellular signaling cascade. The receptor is coupled to Gαq/11 proteins.[1][4] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC), leading to the modulation of various downstream cellular processes and neuronal excitability.
Caption: Hypothesized mechanism of this compound-induced anxiolysis.
Experimental Protocol: In Vivo Microdialysis for Dopamine and Serotonin
This protocol provides a self-validating system to quantify the effect of this compound on extracellular dopamine and serotonin levels in the nucleus accumbens of freely moving rats.
Objective: To measure changes in neurotransmitter release following systemic administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic frame
-
Microdialysis probes (e.g., 2mm membrane)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound, vehicle solution
-
Automated fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Implant a guide cannula targeted at the nucleus accumbens. Secure with dental cement.
-
Allow a recovery period of 5-7 days. This is critical for tissue normalization and reliable baseline measurements.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min). [6] * Allow the system to stabilize for at least 90-120 minutes. This "wash-in" period is essential to establish a stable baseline.
-
Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation. [7][8] * Collect at least 3-4 baseline samples. The coefficient of variation for the baseline samples should be <15% to proceed, ensuring a stable starting point.
-
-
Drug Administration & Sampling:
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection at the desired dose.
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
-
Analysis:
-
Analyze the samples using HPLC-ED to quantify dopamine and serotonin concentrations.
-
Express post-injection neurotransmitter levels as a percentage of the mean baseline concentration for each animal. This within-subject normalization controls for individual differences in probe recovery and baseline levels.
-
Behavioral Pharmacology: Assessing Anxiolytic Effects
The primary therapeutic goal of this compound was anxiolysis. Its efficacy was tested in preclinical models that rely on the animal's natural aversion to open or brightly lit spaces, or on conflict-induced suppression of behavior. [9][10][11]The compound was reported to have "antiaversive effects in a rat model of panic-like anxiety," likely referring to a conflict test. [5]
Experimental Protocol: The Vogel Conflict Test
The Vogel Conflict Test is a classic paradigm for screening potential anxiolytic compounds. [12][13][14]It creates a conflict between the motivation to drink (thirst) and the aversion to a mild electric shock. Anxiolytic agents increase the number of punished licks, indicating a reduction in fear or anxiety.
Objective: To assess the ability of this compound to disinhibit punished behavior.
Apparatus:
-
An operant chamber with a grid floor connected to a shock generator. [15]* A water bottle with a metal sipper tube that functions as a lick sensor and an electrode. [15][16] Methodology:
-
Habituation & Water Deprivation:
-
Deprive rats of water for 48 hours prior to testing, ensuring they are motivated to drink. Provide a weighted amount of food in their home cage.
-
On the day of testing, handle animals and allow them to acclimatize to the testing room for at least 60 minutes. This reduces non-specific stress.
-
-
Pre-Treatment:
-
Administer this compound or vehicle i.p. at a pre-determined time before the test (e.g., 30 minutes) to allow for drug absorption and distribution.
-
-
Testing Procedure:
-
Place the rat in the Vogel test chamber.
-
Allow a 3-minute test session to begin. [15] * The lickometer records every lick. After a set number of initial licks (e.g., 20), every subsequent lick is punished with a brief, mild electric shock delivered through the sipper tube and grid floor. [12][15] * The control system should record the total number of licks and the total number of shocks received during the session.
-
-
Data Analysis & Interpretation:
-
The primary endpoint is the number of shocks received (or punished licks).
-
A statistically significant increase in the number of shocks in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
-
It is crucial to run a separate control experiment (e.g., open field test) to ensure the drug does not cause general hyperactivity, which could confound the results. An increase in punished licks should not be accompanied by a significant increase in general locomotion.
-
Conclusion and Future Directions
This compound serves as an important case study in psychopharmacology. It validates the 5-HT₂C receptor as a viable target for modulating anxiety and demonstrates a clear mechanistic link from receptor activation to neurochemical and behavioral changes. While its clinical development was halted due to an insufficient in vivo selectivity window over the 5-HT₂A receptor, the preclinical data underscore the potential of highly selective 5-HT₂C agonists for the treatment of anxiety disorders. [3]Future research in this area must prioritize compounds with a significantly greater functional separation between 5-HT₂C and 5-HT₂A activity to achieve a therapeutic window that is free of dose-limiting psychoactive effects.
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ORG-12962 - Wikipedia. Wikipedia. [Link]
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Elevated plus maze. Bio-protocol. [Link]
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Elevated Plus Maze: Understanding the Basics. (2017). Psychology Today. [Link]
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Vogel's Test - Maze Engineers. ConductScience. [Link]
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The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. National Center for Biotechnology Information. [Link]
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The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines. PubMed. [Link]
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A Guide to In vivo Single-unit Recording from Optogenetically Identified Cortical Inhibitory Interneurons. JoVE. [Link]
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Apparatus / Vogel Test Anxiometer. Orchid Scientific. [Link]
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Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Springer Nature Experiments. [Link]
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Targeted Extracellular Single-Unit Recording From Identified Neurons l Protocol Preview. JoVE. [Link]
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In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
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VOGEL TEST - Panlab | Harvard Apparatus. Harvard Apparatus. [Link]
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5-HT2C receptor signaling pathways. ResearchGate. [Link]
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Whole-Cell Recording In Vivo. Current Protocols in Neuroscience. [Link]
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In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. National Institutes of Health. [Link]
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5-HT2C receptor agonist - Wikipedia. Wikipedia. [Link]
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Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. National Center for Biotechnology Information. [Link]
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The 5-HT2C receptor blunts 5-HT2A and 5-HT2B receptor signaling. ResearchGate. [Link]
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In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]
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The age of anxiety: role of animal models of anxiolytic action in drug discovery. National Center for Biotechnology Information. [Link]
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Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. National Center for Biotechnology Information. [Link]
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Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. ResearchGate. [Link]
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Serotonin and dopamine independently regulate pituitary beta-endorphin release in vivo. PubMed. [Link]
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Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology and Toxicological Studies. [Link]
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An In-Depth Technical Guide to the Anxiolytic-like Profile of Org 12962 in Rodent Models
Abstract
This technical guide provides a comprehensive examination of Org 12962, a potent and selective 5-HT2C receptor agonist, and its effects on rodent models of anxiety. While activation of the 5-HT2C receptor is commonly associated with anxiogenic responses, this compound exhibits a paradoxical "antiaversive" or anxiolytic-like profile in specific preclinical paradigms. This document synthesizes the available literature to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, the nuances of its behavioral effects, and robust, field-proven protocols for its evaluation. We will delve into the neurobiological underpinnings of the 5-HT2C receptor's role in anxiety, provide step-by-step methodologies for key behavioral assays, and discuss the critical pharmacokinetic and dosing considerations necessary for rigorous and reproducible preclinical studies.
Introduction: The Paradox of a 5-HT2C Agonist for Anxiety
Anxiety disorders represent the most common class of psychiatric illness, driving a continued search for novel therapeutic agents with improved efficacy and side-effect profiles.[1] The serotonergic system, particularly the 5-hydroxytryptamine (5-HT) 2C receptor, is a key modulator of mood and anxiety.[2] Overactivity of 5-HT2C receptors is often linked to depressive and anxious states, and the initial anxiogenic effects of Selective Serotonin Reuptake Inhibitors (SSRIs) are attributed in part to the activation of these receptors.[2][3] Consequently, the development of 5-HT2C antagonists has been a primary strategy for creating new anxiolytic drugs.[3]
Into this landscape enters this compound, a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2C receptor.[1] This presents a pharmacological paradox: a compound that activates a receptor typically associated with anxiety demonstrates anxiolytic-like properties in certain models. Specifically, this compound has shown authentic "antiaversive" effects in a rat model of panic-like anxiety, suggesting a nuanced and context-dependent role for 5-HT2C receptor activation.
This guide aims to dissect this paradox by providing a detailed technical overview of this compound's pharmacology and its application in preclinical anxiety research. We will explore the causality behind its effects and equip researchers with the protocols needed to investigate this and similar compounds.
Mechanism of Action: Reconciling Agonism with Anxiolysis
The effects of this compound are rooted in its specific interactions with the 5-HT receptor family. Understanding its binding profile and the downstream signaling pathways is crucial for interpreting behavioral outcomes.
Receptor Binding and Potency Profile
This compound is a selective agonist with the highest potency for the 5-HT2C receptor, followed by the 5-HT2A and 5-HT2B subtypes. This selectivity is critical, as off-target effects, particularly at the 5-HT2A receptor, can introduce confounding variables such as hallucinogenic-like activity, which was a contributing factor to its discontinuation in human trials.
Table 1: Receptor Binding & Potency Profile of this compound
| Receptor Subtype | Potency (pEC50) | Reference |
|---|---|---|
| 5-HT2C | 7.01 | [1] |
| 5-HT2A | 6.38 | [1] |
| 5-HT2B | 6.28 |[1] |
Signaling Pathway
Like all 5-HT2 receptors, the 5-HT2C receptor is a G protein-coupled receptor (GPCR) linked to the Gq/G11 protein.[4] Upon activation by an agonist like this compound, this initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability.[4]
Activation of 5-HT2C receptors generally has an inhibitory effect on dopamine and norepinephrine release in brain regions like the limbic system.[2] The anxiolytic-like effect of this compound may stem from its action within specific, anxiety-related circuits, such as the periaqueductal gray (PAG), where it might modulate defensive behaviors in a manner distinct from its global effects.
Preclinical Assessment in Rodent Models of Anxiety
The anxiolytic-like properties of this compound have been most robustly demonstrated in a model of panic. Standard conflict-based anxiety tests are also essential for a comprehensive behavioral profile.
The Dorsolateral Periaqueductal Gray (dPAG) Stimulation Model of Panic
Stimulation of the dPAG in rodents elicits profound, fear-like defensive behaviors, including freezing and escape attempts, which are considered analogous to the symptoms of a panic attack in humans.[5][6] This model has excellent face and predictive validity, as drugs that are effective antipanic agents in humans (e.g., benzodiazepines, SSRIs) reliably reduce the aversive effects of dPAG stimulation.[5] this compound has been shown to dose-dependently increase the threshold for escape responses in this paradigm, indicating a potent "antipanic-like" effect.
Table 2: Summary of this compound Effects in the Rat dPAG Stimulation Model
| Dose (mg/kg, i.p.) | Effect on Aversion Threshold | Significance | Reference |
|---|---|---|---|
| 0.3 | Not significantly active | - | [1] |
| 1.0 | Marginally active | - | [1] |
| 3.2 | Highly significant antiaversive effects | p < 0.05 |[1] |
This protocol describes an operant conditioning procedure where rats learn to interrupt electrical stimulation of the dPAG. Anxiolytic compounds increase the electrical current threshold at which the animal will respond.
-
Surgical Preparation:
-
Anesthetize male Wistar rats according to approved institutional protocols.
-
Using a stereotaxic frame, implant a monopolar stainless-steel electrode into the dPAG.
-
Allow a post-operative recovery period of at least one week.
-
-
Apparatus:
-
An operant conditioning chamber equipped with a wheel manipulandum.
-
A constant current electrical stimulator connected to the implanted electrode via a flexible cable and swivel commutator.
-
Control software to deliver ascending electrical currents and record responses.
-
-
Behavioral Shaping:
-
Place the rat in the chamber. The trial begins with the delivery of a low-level electrical current to the dPAG.
-
The current intensity is gradually increased until the rat exhibits an escape/defensive response.
-
At this point, turning the wheel manipulandum immediately terminates the stimulation.
-
Train the animals daily until they reliably turn the wheel to escape stimulation within a few seconds of onset.
-
-
Drug Testing:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the rat in the chamber.
-
Initiate the testing session. The primary dependent variable is the aversion threshold : the minimum current intensity (in µA) that reliably elicits an escape response (wheel turn).
-
An increase in this threshold compared to vehicle-treated controls indicates an anxiolytic or antipanic-like effect.
-
Standard Paradigms for General Anxiety-Like Behavior
While direct evidence for this compound in the following tests is sparse in the public literature, these assays are fundamental for characterizing any novel anxiolytic compound.[7][8][9][10] The following protocols represent best practices for how such an evaluation should be conducted.
The EPM is a widely used test based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[7][11][12] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[11][13]
Experimental Protocol: Elevated Plus Maze
-
Apparatus:
-
Pre-Test Procedure:
-
Habituate the animal to the testing room for at least 60 minutes prior to the test.[14]
-
Administer this compound or vehicle i.p. and allow for the appropriate pretreatment time.
-
-
Test Procedure:
-
Data Analysis:
-
Score the following primary variables:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these measures suggests an anxiolytic effect.
-
Total arm entries can be used as a measure of general locomotor activity.
-
This test is based on a similar conflict between exploration and aversion, in this case, the innate aversion of rodents to brightly illuminated areas.[8][15][16] Anxiolytics increase the time spent in the light compartment and the number of transitions between compartments.[8][17]
Experimental Protocol: Light-Dark Box
-
Apparatus:
-
Pre-Test Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle i.p. and observe the pretreatment period.
-
-
Test Procedure:
-
Place the animal in the center of the light compartment and allow it to explore freely for 5-10 minutes.[8]
-
Record the session via video.
-
-
Data Analysis:
-
Score the following variables:
-
Latency to first enter the dark compartment.
-
Total time spent in the light compartment.
-
Number of transitions between the two compartments.
-
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
-
The OFT assesses general locomotor activity and anxiety-like behavior in a novel, open arena.[10][18][19] Anxious rodents tend to stay near the walls (thigmotaxis), while less anxious animals will explore the center of the arena more freely.[10]
Experimental Protocol: Open Field Test
-
Apparatus:
-
Pre-Test Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle i.p. and observe the pretreatment period.
-
-
Test Procedure:
-
Gently place the animal in the center of the open field.
-
Allow it to explore undisturbed for a set period (e.g., 10-30 minutes).
-
Record the session with an overhead video tracking system.[9]
-
-
Data Analysis:
-
Primary measures of anxiety include:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Number of entries into the center zone.
-
-
Primary measures of locomotion include:
-
Total distance traveled.
-
Rearing frequency (standing on hind legs).[19]
-
-
An increase in center time without a significant change in total distance traveled suggests a specific anxiolytic effect.
-
Pharmacokinetics and Dosing Considerations
Proper dose selection and administration are paramount for obtaining reliable and interpretable data. While detailed pharmacokinetic studies for this compound in rodents are not widely published, general principles and available data provide a strong foundation.[20][21][22][23][24]
Table 3: Recommended Dosing and Administration for this compound in Rats
| Parameter | Recommendation | Rationale / Reference |
|---|---|---|
| Vehicle | 0.3% v/v Tween 80 in physiological saline (0.9% NaCl) | Ensures solubility and bioavailability for parenteral administration. |
| Route | Intraperitoneal (i.p.) | Common, reliable route for systemic administration in rodent studies. |
| Dose Range | 0.3 - 3.2 mg/kg | This range has been shown to cover ineffective to highly effective doses in the dPAG model.[1] |
| Pretreatment Time | 30 minutes | A standard pretreatment time for many centrally-acting compounds administered i.p. |
-
Calculate Required Mass: Determine the total mass of this compound needed based on the highest dose, the number of animals, and a standard injection volume (e.g., 1 mL/kg).
-
Prepare Vehicle: Create the 0.3% Tween 80 solution by adding 0.3 mL of Tween 80 to 99.7 mL of sterile 0.9% saline.
-
Dissolve/Suspend Compound: Weigh the this compound and add it to the appropriate volume of vehicle. Use a vortex mixer and/or sonicator to create a homogenous solution or fine microsuspension.
-
Dose Administration: Administer the prepared solution via i.p. injection at the calculated volume based on each animal's body weight.
Discussion and Future Directions
The case of this compound highlights the intricate and often counterintuitive nature of neuropharmacology. While the prevailing hypothesis points to 5-HT2C antagonism as a primary anxiolytic mechanism, the "antipanic-like" effects of the agonist this compound in the dPAG model demand a more refined understanding.[1] This suggests that the role of the 5-HT2C receptor in anxiety is not monolithic but is highly dependent on the specific neural circuit, behavioral context, and the nature of the anxiety-like state being modeled (e.g., generalized anxiety vs. panic).
The discontinuation of this compound from human trials, reportedly due to side effects linked to insufficient selectivity over the 5-HT2A receptor, underscores a critical principle in drug development: the translation from rodent models to clinical application. While a compound may show efficacy in a specific, validated animal model, its broader receptor profile and resulting side effects ultimately determine its therapeutic viability.
Future research should focus on:
-
Comprehensive Behavioral Profiling: Systematically testing this compound in the standard anxiety paradigms detailed above (EPM, Light-Dark Box, OFT) to determine if its anxiolytic-like effects are specific to panic models or extend to generalized anxiety.
-
Neuroanatomical Specificity: Using techniques like local microinjections to determine if the anxiolytic effects of this compound are mediated by its action in specific brain regions, such as the dPAG, amygdala, or prefrontal cortex.[25]
-
Comparative Pharmacology: Conducting head-to-head studies comparing the behavioral and neurochemical effects of this compound with selective 5-HT2C antagonists to better delineate the distinct roles of agonist versus antagonist activity in modulating anxiety.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Performing detailed PK/PD studies in rodents to establish a clearer relationship between plasma/brain concentrations of this compound and its behavioral effects.
By pursuing these lines of inquiry, the scientific community can leverage the paradoxical findings from this compound to build a more sophisticated and predictive model of the serotonergic modulation of anxiety.
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Jenck F, et al. (1998). Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats. European Neuropsychopharmacology, 8(3), 161-8. [Link]
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Heisler, L. K., et al. (2007). Serotonin 5-HT(2C) receptors regulate anxiety-like behavior. Genes, Brain and Behavior, 6(5), 491-6. [Link]
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Paquelet, A., et al. (2015). 5-HT 2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence. International Journal of Neuropsychopharmacology, 18(9), pyv048. [Link]
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Griebel, G., & Holsboer, F. (1998). The role of 5ht2c receptors in affective disorders. CNS Spectrums, 3(S4), 48-55. [Link]
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Jenck, F., et al. (1995). Dorsal periaqueductal gray-induced aversion as a simulation of panic anxiety: elements of face and predictive validity. Psychopharmacology, 122(2), 125-34. [Link]
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De-Melo, L. D., et al. (2012). Dorsal periaqueductal gray stimulation facilitates anxiety-, but not panic-related, defensive responses in rats tested in the elevated T-maze. Brazilian Journal of Medical and Biological Research, 45(1), 71-7. [Link]
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Kim, E. J., et al. (2013). Dorsal periaqueductal gray-amygdala pathway conveys both innate and learned fear responses in rats. Proceedings of the National Academy of Sciences, 110(39), 15817-15822. [Link]
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Mongeau, R., et al. (2012). The Dorsolateral Periaqueductal Gray and Its Role in Mediating Fear Learning to Life Threatening Events. PLoS ONE, 7(11), e49290. [Link]
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Mongeau, R., et al. (2012). The Dorsolateral Periaqueductal Gray and Its Role in Mediating Fear Learning to Life Threatening Events. PLoS ONE, 7(11), e49290. [Link]
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MazeEngineers. (n.d.). Elevated Plus Maze. [Link]
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Grokipedia. (n.d.). Elevated plus maze. [Link]
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Kraeuter, A. K., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. [Link]
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Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]
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Transpharmation. (n.d.). Open Field Test. [Link]
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Frey, H. H., & Löscher, W. (1984). Pharmacokinetics of twelve anticonvulsant drugs in the rat. Neuropharmacology, 23(10), 1125-7. [Link]
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Wierda, J. M., et al. (1991). The pharmacodynamics and pharmacokinetics of Org 9426, a new non-depolarizing neuromuscular blocking agent, in patients anaesthetized with nitrous oxide, halothane and fentanyl. Canadian Journal of Anaesthesia, 38(4 Pt 1), 430-5. [Link]
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Perera, W. N., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-80. [Link]
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Wang, Y., et al. (2022). Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats. Acta Pharmaceutica Sinica B, 12(1), 358-368. [Link]
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Creative Biolabs. (n.d.). Open Field Test. [Link]
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Borbely, E., et al. (2011). Pharmacokinetics of memantine in rats and mice. Currents in Pharmacogenomics and Personalized Medicine, 9(4), 289-299. [Link]
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Unraveling the Off-Target Profile of Org 12962: A Technical Guide for Drug Development Professionals
Abstract
Org 12962, a pyridinylpiperazine derivative, was initially developed by Organon as a promising anxiolytic agent.[1][2] Its mechanism of action centers on its potent and selective agonism of the 5-HT2 receptor family, with a particularly high affinity for the 5-HT2C subtype.[1][2][3] Despite its potential therapeutic benefits, the clinical development of this compound was halted due to the emergence of undesirable side effects, including dizziness and a "spacey" feeling.[1][2] These adverse effects were largely attributed to a lack of sufficient selectivity in vivo, leading to off-target activation of the 5-HT2A receptor, which is known for its hallucinogenic effects. This guide provides an in-depth technical exploration of the off-target effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the pharmacological profile of this compound, dissect the signaling pathways of its primary and off-target receptors, and present a comprehensive set of experimental protocols to meticulously characterize its off-target interactions.
Introduction: The Promise and Pitfall of this compound
The quest for novel anxiolytics with improved efficacy and tolerability profiles is a cornerstone of central nervous system (CNS) drug discovery. This compound emerged as a compelling candidate due to its potent agonism at the 5-HT2C receptor, a key player in the modulation of mood and anxiety. The initial hypothesis was that selective activation of this receptor would provide anxiolytic effects without the sedative and addictive properties of benzodiazepines. However, the clinical experience with this compound serves as a critical case study in the importance of thorough off-target profiling in drug development. The "spacey" and dizzy sensations reported in human trials underscored the functional consequences of even subtle overlaps in receptor selectivity, in this case, with the 5-HT2A receptor.[1][2] Understanding the molecular basis of these off-target effects is paramount for designing safer and more effective next-generation therapeutics.
Pharmacological Profile of this compound
This compound, chemically known as 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, is a potent agonist at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in CHO-K1 cells.[1] While it exhibits selectivity for the 5-HT2C receptor, its activity at the 5-HT2A receptor is significant enough to elicit clinical side effects.
| Receptor Subtype | pEC50 |
| 5-HT2C | 7.01 |
| 5-HT2A | 6.38 |
| 5-HT2B | 6.28 |
| Table 1: Potency of this compound at Human 5-HT2 Receptor Subtypes.[3] |
The relatively small difference in potency between 5-HT2C and 5-HT2A activation highlights the challenge of achieving functional selectivity in vivo, where factors such as receptor density and downstream signaling amplification can influence the ultimate physiological response.
Dissecting the Signaling Pathways: 5-HT2C vs. 5-HT2A
Both 5-HT2C and 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). However, the downstream consequences of this initial signaling cascade can diverge, leading to distinct physiological and behavioral outcomes.
Figure 1: Simplified signaling pathway of 5-HT2C and 5-HT2A receptors.
The differential effects of 5-HT2C and 5-HT2A activation, despite sharing a common initial signaling cascade, are thought to arise from differences in receptor localization in the brain, downstream effector coupling, and potential for biased agonism, where a ligand can preferentially activate a subset of a receptor's signaling pathways.
Experimental Workflows for Off-Target Characterization
A robust assessment of off-target effects is a critical component of preclinical drug development.[4] A multi-pronged approach, combining in silico, in vitro, and in vivo methods, is essential for a comprehensive understanding of a compound's selectivity profile.
In Silico and Computational Approaches
-
Predictive Modeling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.[5][6] These models can compare the compound's structure to databases of known ligands for a wide range of receptors and enzymes.
In Vitro Assays
A tiered in vitro screening strategy is recommended to progressively refine the understanding of this compound's off-target profile.
-
Objective: To identify a wide range of potential off-target interactions at an early stage.
-
Methodology: Screen this compound against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services offer comprehensive panels for safety pharmacology profiling.[4]
-
Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes or recombinant proteins expressing the target of interest.
-
Incubation: Incubate the membranes/proteins with a fixed concentration of a radiolabeled ligand known to bind to the target, in the presence of varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand using filtration.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
-
Objective: To determine the functional consequence (agonist, antagonist, or inverse agonist activity) of this compound binding to any identified off-targets.
-
Methodology: Employ cell-based functional assays to measure the downstream signaling of the off-target receptor.
-
Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)
-
Cell Culture: Culture cells stably expressing the off-target receptor (e.g., 5-HT2A).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Analysis: Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
-
Figure 2: A tiered experimental workflow for characterizing off-target effects.
In Vivo Models
-
Objective: To assess the physiological and behavioral consequences of off-target engagement in a whole-animal system.
-
Methodology: Utilize animal models that are sensitive to the activation of the identified off-target receptors.
-
Protocol: Head-Twitch Response (HTR) in Rodents (for 5-HT2A activity)
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment.
-
Drug Administration: Administer varying doses of this compound via an appropriate route (e.g., intraperitoneal injection).
-
Observation: Observe and count the number of head twitches, a characteristic behavioral response to 5-HT2A receptor activation, over a defined period.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., a known 5-HT2A agonist like DOI).
-
Analysis: Compare the frequency of head twitches in the this compound-treated groups to the control groups.
-
Mitigating Off-Target Effects: A Forward-Looking Perspective
The case of this compound highlights the critical need for early and comprehensive off-target liability assessment. Strategies to minimize off-target effects include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the lead compound to enhance selectivity for the desired target while reducing affinity for off-targets.
-
Biased Agonism: Design ligands that preferentially activate the desired signaling pathways downstream of the target receptor, while avoiding those that lead to adverse effects.
-
Target Engagement and Occupancy Studies: Utilize techniques like positron emission tomography (PET) to measure the extent to which a drug binds to both its intended target and potential off-targets in the living brain.
Conclusion
This compound serves as a potent reminder that even compounds designed for high selectivity can exhibit clinically significant off-target effects. A thorough and systematic investigation of a drug candidate's interactions with unintended targets is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and therapeutic success. By integrating computational, in vitro, and in vivo approaches, drug development professionals can build a comprehensive off-target profile, enabling informed decision-making and the rational design of safer, more effective medicines.
References
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Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR, Sheardown MJ (September 1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells". British Journal of Pharmacology. 128 (1): 13–20. ([Link])
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Reaction Biology. "Safety and Off-Target Drug Screening Services". ([Link])
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Monck NJ, Kennett GA (2008). "5-HT2C ligands: recent progress". Progress in Medicinal Chemistry. 46: 281–390. ([Link])
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Wikipedia. "ORG-12962". ([Link])
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Creative Biolabs. "Off-Target Screening Cell Microarray Assay". ([Link])
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Charles River Laboratories. "Off-Target Screening Cell Microarray Assay". ([Link])
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Creative Diagnostics. "Off-Target Effects Analysis". ([Link])
-
Yoo, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1644-1656. ([Link])
-
Jeon, J., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Scientific Reports, 13(1), 1-13. ([Link])
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Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. ([Link])
-
Patsnap. "How can off-target effects of drugs be minimised?". ([Link])
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Methodological & Application
Application Note & Protocol: Dissolution of Org 12962 for In Vitro Studies
Introduction
Org 12962 is a potent and selective pyridinylpiperazine-based agonist for the serotonin 2C (5-HT2C) receptor, with demonstrated efficacy in preclinical models of anxiety.[1][2] It also displays high affinity for the 5-HT2A and 5-HT2B receptor subtypes.[3][4] As a critical tool in neuroscience and pharmacological research, the reliability and reproducibility of in vitro experiments using this compound are fundamentally dependent on its proper and complete dissolution. This guide provides a detailed, field-proven protocol for the solubilization of this compound, ensuring optimal compound performance in cell-based assays and other in vitro systems. We will cover the core principles of dissolution, step-by-step protocols for stock and working solutions, and best practices for storage and handling.
Physicochemical Properties of this compound
Understanding the chemical properties of this compound is the first step in designing a robust dissolution strategy. The compound is typically supplied as a hydrochloride (HCl) salt, which can influence its molecular weight and solubility characteristics compared to the free base.
| Property | This compound (Free Base) | This compound hydrochloride |
| Chemical Formula | C₁₀H₁₁ClF₃N₃ | C₁₀H₁₁ClF₃N₃·HCl |
| Molecular Weight | 265.66 g/mol [3][5] | 302.12 g/mol [1][4] |
| Appearance | White to light yellow solid[3] | Solid powder |
| Solubility in DMSO | ≥ 250 mg/mL (approx. 941 mM)[3] | ≥ 100 mM[1] |
| Solubility in Water | Poorly soluble | ≥ 50 mM[1] |
Core Principles of Compound Solubilization
The primary challenge for many small organic molecules like this compound is their limited aqueous solubility. To overcome this, a standard two-step strategy is employed:
-
High-Concentration Stock Solution: The compound is first dissolved in a non-aqueous, organic solvent at a high concentration. Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous media.[1][3] This concentrated stock allows for the storage of a large amount of the compound in a small, stable volume.
-
Aqueous Working Solution: The DMSO stock is then serially diluted into the final aqueous medium (e.g., cell culture medium, phosphate-buffered saline) to the desired working concentration. This step is critical; the final concentration of DMSO must be kept to a minimum (typically ≤0.1% to 0.5% v/v) to avoid solvent-induced cytotoxicity or off-target effects in the in vitro system.
Detailed Dissolution Protocols
These protocols are based on this compound supplied as the hydrochloride salt (MW: 302.12 g/mol ). Always confirm the form of the compound from your supplier's datasheet and adjust the molecular weight accordingly.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Rationale: Creating a high-concentration stock solution in DMSO is the most efficient method for storing and handling this compound. A 100 mM concentration is a convenient starting point for most in vitro applications.
Materials:
-
This compound hydrochloride (MW: 302.12 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vial
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 302.12 g/mol x 1000 mg/g
-
Mass = 30.21 mg
-
-
Weigh Compound: Carefully weigh out 30.21 mg of this compound HCl powder and place it into a sterile vial.
-
Add Solvent: Add 1.0 mL of sterile DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[1] Visually inspect the solution to ensure no solid particulates remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (≥6 months) storage.[3]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Rationale: This protocol describes the serial dilution of the DMSO stock into your final experimental medium to achieve the desired treatment concentration while minimizing DMSO exposure to cells. A vehicle control (medium with the same final concentration of DMSO) is mandatory for all experiments.
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound needed for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Perform Serial Dilutions: It is best practice to perform an intermediate dilution from the high-concentration stock before the final dilution into the cell medium.
-
Example for a 10 µM final concentration:
-
Prepare a 10 mM intermediate solution by diluting the 100 mM stock 1:10 (e.g., 2 µL of 100 mM stock + 18 µL of DMSO).
-
Prepare the final working solution by diluting the 10 mM intermediate 1:1000 into your cell culture medium (e.g., 1 µL of 10 mM stock into 1 mL of medium). This results in a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound (e.g., 1 µL of DMSO into 1 mL of medium for a 0.1% DMSO control).
-
Apply to Cells: Mix the working solutions gently and immediately add them to your in vitro assay. Do not store aqueous working solutions for extended periods, as compound stability may be reduced.[6]
Example Serial Dilution Scheme:
| Target Final Concentration | Intermediate Stock | Dilution Factor | Volume of Stock | Final Volume (Medium) | Final DMSO % |
|---|---|---|---|---|---|
| 10 µM | 10 mM | 1:1000 | 1 µL | 1 mL | 0.1% |
| 1 µM | 1 mM | 1:1000 | 1 µL | 1 mL | 0.1% |
| 100 nM | 100 µM | 1:1000 | 1 µL | 1 mL | 0.1% |
| 10 nM | 10 µM | 1:1000 | 1 µL | 1 mL | 0.1% |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from receiving the powdered compound to its application in an in vitro experiment.
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: 5-HT2C Receptor Activation
This compound acts as an agonist at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation initiates a cascade leading to an increase in intracellular calcium.
Caption: Simplified 5-HT2C receptor signaling pathway.
References
-
This compound hydrochloride datasheet. BioCrick. [Link]
-
This compound (hydrochloride). Labclinics Shop. [Link]
-
This compound hydrochloride (3585) by Tocris, Part of Bio-Techne. Bio-Techne. [Link]
-
This compound hydrochloride (3585) by Tocris, Part of Bio-Techne. BenchSci. [Link]
-
ORG-12962. Wikipedia. [Link]
Sources
Application Notes and Protocols: Recommended Dosage of Org 12962 for Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the recommended dosage of Org 12962 for in vivo studies in mice. This compound is a potent and selective 5-HT2C receptor agonist.[1] Due to the limited availability of direct preclinical data on this compound in mice, this guide synthesizes information from studies on analogous 5-HT2C receptor agonists to provide a robust framework for dose-finding studies. The protocols outlined herein are designed to ensure scientific rigor and the ethical treatment of research animals.
Introduction to this compound
This compound, a pyridinylpiperazine derivative, demonstrates high affinity and selectivity for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Activation of 5-HT2C receptors is implicated in the regulation of mood, appetite, and cognition. Consequently, 5-HT2C agonists have been investigated for their therapeutic potential in treating anxiety, depression, and obesity. While this compound was initially developed as an anxiolytic, its development for human use was discontinued due to reported side effects.[1] Nevertheless, it remains a valuable tool for preclinical research aimed at elucidating the physiological roles of the 5-HT2C receptor.
Mechanism of Action
This compound acts as an agonist at 5-HT2C receptors. These receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Figure 1: Simplified signaling pathway of this compound via the 5-HT2C receptor.
Dosage Considerations for Mice
Estimated Dosage Range from Analogous Compounds
The table below summarizes the effective doses of other 5-HT2C agonists in mice for various behavioral paradigms. This information can serve as a valuable starting point for designing a dose-escalation study for this compound.
| Compound | Mouse Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Lorcaserin | C57BL/6J | Intraperitoneal (i.p.) | 0.2 - 5 | Reduction in food intake and operant responding. | [2] |
| DOI | C57BL/6J | Intraperitoneal (i.p.) | 0.625 - 5 | Increased locomotor activity. | [1] |
| WAY-161,503 | C57BL/6J | Intraperitoneal (i.p.) | 1 - 10 | Decreased locomotor activity. | [1] |
| m-CPP | Various | Intraperitoneal (i.p.) | 1 - 5 | Anxiogenic-like effects. | [3] |
Note: The potency of this compound relative to these compounds is a critical factor. In vitro data suggests this compound has high affinity for the 5-HT2C receptor, potentially indicating that a lower dose range may be effective.
Recommended Dose-Finding Study Design
A robust dose-finding study is essential to determine the therapeutic window of this compound in your specific experimental context.
Figure 2: A typical workflow for a dose-finding study in mice.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and administration of this compound to mice.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 0.9% NaCl; or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, diluted in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed.
-
Dissolve this compound in the chosen vehicle:
-
For saline-soluble forms, directly dissolve the powder in sterile saline.
-
If solubility is an issue, first dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then bring it to the final volume with sterile saline. Vortex thoroughly. Gentle warming or sonication may aid dissolution.
-
-
Ensure complete dissolution: Visually inspect the solution to ensure no particulate matter is present.
-
Sterile filter the solution: Pass the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Store appropriately: Store the prepared solution according to the manufacturer's recommendations, typically at 4°C for short-term storage or -20°C for long-term storage. Protect from light.
Administration of this compound to Mice
The choice of administration route can significantly impact the pharmacokinetics and bioavailability of the compound. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common and effective routes for systemic administration in mice.
3.2.1. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and prepare a new injection.
-
Injection: Slowly inject the this compound solution. The typical injection volume for a mouse is 5-10 ml/kg.
-
Post-injection Monitoring: Observe the mouse for any immediate adverse reactions.
3.2.2. Subcutaneous (s.c.) Injection
-
Animal Restraint: Grasp the loose skin over the shoulders to form a "tent."
-
Injection Site: The injection is made into the tented skin.
-
Needle Insertion: Insert a 25-27 gauge needle parallel to the spine into the base of the skin tent.
-
Injection: Inject the solution, which will form a small bleb under the skin.
-
Post-injection Monitoring: Monitor the injection site for any signs of irritation.
Expected Outcomes and Potential Considerations
-
Behavioral Effects: Based on the pharmacology of 5-HT2C agonists, administration of this compound may lead to dose-dependent changes in anxiety-like behaviors (e.g., in the elevated plus-maze or open field test), locomotor activity, and feeding behavior.[1][2][3]
-
Adverse Effects: At higher doses, potential side effects may include hypolocomotion, Straub tail, and other signs of serotonergic activation. Careful observation of the animals is crucial.
-
Strain and Sex Differences: The behavioral and physiological responses to serotonergic compounds can vary significantly between different mouse strains and between sexes. It is important to consider these factors in your experimental design.
-
Pharmacokinetics: The onset and duration of action of this compound will depend on the route of administration and the metabolic rate of the mice. Preliminary pharmacokinetic studies may be necessary for chronic dosing paradigms.
References
-
Porter, R. H., Benwell, K. R., Lamb, H., Malcolm, C. S., Allen, N. H., Revell, D. F., ... & Sheardown, M. J. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British journal of pharmacology, 128(1), 13–20. [Link]
-
Fletcher, P. J., Rizos, Z., Sinyard, J., Tampakeras, M., & Higgins, G. A. (2023). Effects of 5-HT2C receptor stimulation in male mice on behaviour and Fos expression: Feeding, reward and impulsivity. Behavioural brain research, 447, 114438. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology, 36(6), 1265–1277. [Link]
-
Di Giovanni, G., De Deurwaerdère, P., & Di Matteo, V. (Eds.). (2011). 5-HT2C receptors in the pathophysiology of CNS disease. Springer Science & Business Media. [Link]
-
Boston University IACUC. (2019). Administration of Drugs and Experimental Compounds in Mice and Rats. [Link]
-
Kennett, G. A., & Curzon, G. (1991). Potentiation of the anxiogenic effects of the 5-HT2C/1B agonist m-CPP by the 5-HT1A agonist 8-OH-DPAT. British journal of pharmacology, 103(2), 1391–1396. [Link]
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- 1. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT2C receptor stimulation in male mice on behaviour and Fos expression: Feeding, reward and impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Org 12962 in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding Org 12962, a Selective 5-HT₂C Receptor Agonist
This compound is a pyridinylpiperazine compound that acts as a potent and selective agonist for the serotonin 2C (5-HT₂C) receptor.[1] Developed initially as a potential anxiolytic, it has become a valuable tool in preclinical research to investigate the role of the 5-HT₂C receptor in various behavioral paradigms, particularly those related to anxiety and social interaction.[2] The 5-HT₂C receptor is a G protein-coupled receptor predominantly expressed in the central nervous system, including the cortex, hippocampus, amygdala, and striatum. Its activation is known to modulate the release of other neurotransmitters, most notably dopamine and norepinephrine, thereby influencing mood, appetite, and behavior. This document provides detailed protocols for the use of this compound in common behavioral assays, grounded in established scientific literature and best practices for in vivo research.
Mechanism of Action: The Role of 5-HT₂C Receptor Activation
The behavioral effects of this compound are primarily mediated through its agonist activity at the 5-HT₂C receptor. Activation of this receptor is generally associated with anxiogenic-like (anxiety-promoting) effects at higher doses, while lower doses have been reported to have anxiolytic-like (anxiety-reducing) or antiaversive properties.[2] This dose-dependent duality is a critical consideration in experimental design. The anxiogenic effects are thought to be mediated by the inhibition of dopaminergic activity in mesolimbic and mesocortical pathways. Conversely, the anxiolytic effects observed with some 5-HT₂C agonists may involve more complex interactions within specific neural circuits. It is crucial for researchers to consider these dose-dependent effects when designing and interpreting studies with this compound.
Section 1: Compound Preparation and Administration
Formulation of this compound for In Vivo Studies
For reliable and reproducible results, proper preparation of the this compound solution is paramount. As a piperazine derivative, this compound hydrochloride is typically soluble in aqueous solutions.
Recommended Vehicle: Sterile 0.9% saline is the most commonly used and recommended vehicle for intraperitoneal (i.p.) administration of this compound and other similar compounds.[3][4] Its isotonic nature minimizes tissue irritation and ensures compatibility with physiological systems.
Protocol for Solution Preparation (1 mg/mL Stock Solution):
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
In a sterile container, dissolve the powder in sterile 0.9% saline to achieve a final concentration of 1 mg/mL.
-
Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare fresh solutions on the day of the experiment to ensure stability and prevent degradation.[5]
Administration Protocol
Route of Administration: Intraperitoneal (i.p.) injection is the most common and effective route for administering this compound in rodent behavioral studies.[2] This route allows for rapid absorption into the systemic circulation.
Pre-treatment Time: Based on general pharmacokinetic principles of small molecules administered i.p. and typical protocols for behavioral testing, a pre-treatment time of 30 minutes before the start of the behavioral assay is recommended.[6] This allows for sufficient time for the compound to be absorbed and reach effective concentrations in the brain. Researchers should, however, consider conducting pilot studies to determine the optimal pre-treatment time for their specific experimental conditions.
Section 2: Protocol for the Elevated Plus Maze (EPM) Test
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.
Experimental Rationale
Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety-like behavior. Conversely, anxiogenic compounds will decrease open arm exploration. Given the dose-dependent effects of 5-HT₂C agonists, it is plausible that lower doses of this compound may show anxiolytic-like effects, while higher doses could be anxiogenic or have no effect.
Detailed EPM Protocol
-
Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor. The dimensions should be appropriate for the species being tested (rats or mice).
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[6]
-
Drug Administration: Administer this compound (i.p.) or vehicle (0.9% saline) 30 minutes prior to placing the animal on the maze.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.[7]
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use a video-tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess for effects on general locomotor activity).
-
-
Self-Validating System:
-
Positive Control: Include a group treated with a known anxiolytic, such as diazepam (1-2 mg/kg, i.p.), to validate the sensitivity of the assay.
-
Vehicle Control: A vehicle-treated group is essential to establish a baseline for anxiety-like behavior.
-
Expected Outcomes: An effective anxiolytic dose of this compound should significantly increase the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle group.
-
Data Presentation: EPM
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (Saline) | - | Baseline | Baseline | Baseline |
| This compound | 0.1 | Expected Increase | Expected Increase | No significant change |
| This compound | 0.3 | Variable | Variable | Possible decrease |
| This compound | 1.0 | Expected Decrease/No Change | Expected Decrease/No Change | Expected decrease |
| Diazepam | 2.0 | Significant Increase | Significant Increase | No significant change/slight decrease |
Note: The expected outcomes are illustrative and should be confirmed by empirical data.
Visualization: EPM Experimental Workflow
Caption: Workflow for the Elevated Plus Maze experiment.
Section 3: Protocol for the Social Interaction Test
The social interaction test assesses the natural tendency of rodents to engage with a novel conspecific.[8] Deficits in social interaction are a hallmark of several neuropsychiatric disorders, and this test can be used to evaluate the effects of pharmacological compounds on social behavior.
Experimental Rationale
Activation of 5-HT₂C receptors has been shown to modulate social behavior, with some studies suggesting that 5-HT₂C agonists can decrease social interaction.[9] Therefore, it is hypothesized that this compound may reduce the time a test animal spends interacting with a novel animal.
Detailed Social Interaction Protocol (Three-Chamber Test)
-
Apparatus: A three-chambered box with openings allowing free access between chambers.
-
Habituation:
-
Habituate the test animal to the empty three-chambered apparatus for 5-10 minutes.
-
In a separate holding cage, habituate the "stranger" animal (a conspecific of the same sex and age, previously unsocialized with the test animal).
-
-
Drug Administration: Administer this compound (i.p.) or vehicle (0.9% saline) to the test animal 30 minutes before the start of the test phase.
-
Test Procedure (Two Phases):
-
Phase 1: Sociability. Place an empty wire cage in one side chamber and a wire cage containing a novel "stranger 1" mouse in the other side chamber. Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.[10]
-
Phase 2: Preference for Social Novelty. Introduce a new "stranger 2" mouse into the previously empty wire cage. The test mouse now has a choice between the familiar "stranger 1" and the novel "stranger 2". Allow the test mouse to explore for another 10 minutes.
-
-
Data Analysis: Use a video-tracking software to score the following:
-
Time spent in each of the three chambers.
-
Time spent sniffing each wire cage.
-
Number of entries into each chamber.
-
-
Self-Validating System:
-
Vehicle Control: A vehicle-treated group is essential to establish baseline sociability.
-
Expected Outcomes: A typical rodent will spend significantly more time in the chamber with the novel mouse than in the chamber with the empty cage (Phase 1) and more time with the novel mouse than the familiar one (Phase 2). This compound is expected to reduce the time spent interacting with the stranger mouse in a dose-dependent manner.
-
Data Presentation: Social Interaction (Sociability Phase)
| Treatment Group | Dose (mg/kg, i.p.) | Time with Stranger 1 (s, Mean ± SEM) | Time with Empty Cage (s, Mean ± SEM) | Sociability Index* (Mean ± SEM) |
| Vehicle (Saline) | - | High | Low | Positive |
| This compound | 0.1 | Slight Decrease | No significant change | Reduced Positive |
| This compound | 0.3 | Moderate Decrease | No significant change | Approaching Zero |
| This compound | 1.0 | Significant Decrease | No significant change | Negative or Zero |
*Sociability Index = (Time with Stranger 1 - Time with Empty Cage) / (Time with Stranger 1 + Time with Empty Cage)
Visualization: Social Interaction Test Logical Flow
Caption: Logical flow of the three-chamber social interaction test.
Section 4: Considerations for Locomotor Activity
A crucial aspect of interpreting behavioral data is to rule out confounding effects of the test compound on general locomotor activity.[11] A drug that causes sedation or hyperactivity can artificially alter performance in the EPM and social interaction tests, leading to misinterpretation of the results.
Recommendation: Conduct a separate open field test to assess the effects of this compound on locomotor activity.
Open Field Test Protocol:
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Administer this compound (i.p.) or vehicle 30 minutes prior to the test.
-
Place the animal in the center of the open field.
-
Allow the animal to explore for 10-30 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center of the arena (can also be an indicator of anxiety).
-
Rearing frequency.
-
Expected Effects: Higher doses of 5-HT₂C agonists are often associated with hypolocomotion (decreased movement).[12] It is important to identify a dose of this compound that does not significantly impair locomotor activity to ensure that the observed effects in the EPM and social interaction tests are due to modulation of anxiety or social behavior, respectively.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-HT₂C receptor in complex behaviors. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute robust and reproducible behavioral experiments. By carefully considering the dose-dependent effects of this compound, adhering to standardized procedures, and including appropriate controls, researchers can generate high-quality data to advance our understanding of the neurobiology of anxiety and social behavior.
References
- Jenck, F., Moreau, J. L., Berendsen, H. H., Boes, M., Broekkamp, C. L., Martin, J. R., Wichmann, J., & Van Delft, A. M. (1998). Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats. European Neuropsychopharmacology, 8(3), 161–168.
-
Knapp, D. J., Overstreet, D. H., & Breese, G. R. (2003). A 5-HT1A agonist and a 5-HT2c antagonist reduce social interaction deficit induced by multiple ethanol withdrawals in rats. Psychopharmacology, 167(4), 344–352.[9]
-
Creative Biolabs. (n.d.). Rodent Social Behavior Tests. Retrieved from [A relevant, accessible URL will be provided when available].[13]
-
ResearchGate. (n.d.). 5-HT2C agonists elicit a variety a behavioral manifestations. Their.... Retrieved from [A relevant, accessible URL will be provided when available].[12]
-
Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology Biochemistry and Behavior, 24(3), 525-529.[14]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [A relevant, accessible URL will be provided when available].[3]
-
Forster, G. L., & Blaha, C. D. (2000). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology Biochemistry and Behavior, 66(3), 471-479.[11]
-
JoVE. (n.d.). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. Retrieved from [A relevant, accessible URL will be provided when available].[10]
-
Amuza Inc. (2020, February 11). The Importance of Studying Social Interaction in Rodents. Retrieved from [A relevant, accessible URL will be provided when available].[8]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088.[7]
-
Frie, J. A., & Li, L. (2018). Saline as a vehicle control does not alter ventilation in male CD-1 mice. Physiological reports, 6(10), e13702.[4]
-
Nelson, A., Girasole, A., & Ryan, M. (2024). Preparation of pharmacological agents v1. protocols.io.[5]
-
National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing. In Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences.[6]
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- 2. A 5-HT1A agonist and a 5-HT2c antagonist reduce social interaction deficit induced by multiple ethanol withdrawals in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Studying Social Interaction in Rodents [amuzainc.com]
- 9. A 5-HT1A agonist and a 5-HT2c antagonist reduce social interaction deficit induced by multiple ethanol withdrawals in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rodent Social Behavior Tests - Creative Biolabs [creative-biolabs.com]
- 14. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrophysiological Characterization of Org 12962, a 5-HT₂꜀ Receptor Agonist
Abstract
This document provides a comprehensive guide for utilizing Org 12962, a potent and selective serotonin 2C (5-HT₂꜀) receptor agonist, in electrophysiological studies. We delve into the scientific principles underlying its mechanism of action, offer detailed, field-proven protocols for whole-cell patch-clamp recordings, and provide insights into data analysis and interpretation. The primary objective is to equip researchers with the necessary framework to investigate the functional impact of 5-HT₂꜀ receptor activation on neuronal excitability, synaptic transmission, and ion channel activity. Emphasis is placed on experimental design that accounts for the compound's known selectivity profile to ensure robust and reproducible results.
Part 1: Scientific Background and Principles
Introduction to this compound
This compound is a pyridinylpiperazine compound recognized for its potent agonist activity at the 5-HT₂꜀ receptor, a G protein-coupled receptor (GPCR) extensively expressed in the central nervous system.[1] It demonstrates selectivity for the 5-HT₂꜀ subtype over the 5-HT₂ₐ and 5-HT₂ₑ subtypes.[2] The 5-HT₂꜀ receptor is a critical regulator of mood, appetite, and cognition, making it a significant target for therapeutic development.[3][4] this compound was initially explored for its anxiolytic potential but was discontinued from human trials due to side effects linked to its action at 5-HT₂ₐ receptors, highlighting the need for careful characterization of its on- and off-target effects.[1]
Mechanism of Action: 5-HT₂꜀ Receptor Signaling
The 5-HT₂꜀ receptor primarily couples to the Gαq/11 signaling pathway.[3][5] Upon agonist binding, such as with this compound, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This elevation in intracellular Ca²⁺, along with DAG's activation of protein kinase C (PKC), initiates a cascade of downstream cellular events that can modulate neuronal function, including the activity of various ion channels.[3][6]
Rationale for Electrophysiological Investigation
Electrophysiology, particularly the patch-clamp technique, offers unparalleled temporal and voltage resolution to directly measure the functional consequences of receptor activation on a neuron.[7][8] By recording ionic currents and membrane potential, researchers can elucidate how this compound-mediated 5-HT₂꜀ activation translates into changes in neuronal behavior. Key questions that can be addressed include:
-
Modulation of Intrinsic Excitability: Does this compound alter resting membrane potential, input resistance, or action potential firing patterns?
-
Synaptic Transmission: Does it affect the strength or frequency of excitatory (glutamatergic) or inhibitory (GABAergic) synaptic events?
-
Ion Channel Activity: Does it directly or indirectly modulate specific ion channels, such as potassium (K⁺) or calcium (Ca²⁺) channels, which are common downstream effectors of GPCR signaling?[6]
Critical Consideration: On-Target vs. Off-Target Effects
A crucial aspect of studying any pharmacological agent is distinguishing its intended on-target effects from unintended off-target effects.[9] this compound has a known affinity for 5-HT₂ₐ receptors, which can produce distinct physiological effects.[1] Therefore, a self-validating experimental design is essential.
Trustworthiness Pillar: Every protocol must include control experiments using selective antagonists. To confirm that an observed electrophysiological effect is mediated by 5-HT₂꜀ receptors, the experiment should be repeated in the presence of a selective 5-HT₂꜀ antagonist. The reversal or blockade of the effect by the antagonist provides strong evidence for on-target action. Conversely, using a selective 5-HT₂ₐ antagonist can help identify and isolate any contributions from off-target receptor activation.
Part 2: Materials and Reagent Preparation
This compound Properties and Stock Solution
Summarized quantitative data for this compound hydrochloride:
| Property | Value | Source |
| Chemical Name | 1-[6-Chloro-5-trifluoromethyl)-2-pyridinyl]-piperazine hydrochloride | [2] |
| CAS Number | 210821-63-9 | [1] |
| Molecular Weight | 302.12 g/mol (hydrochloride salt) | [10] |
| Purity | ≥98-99% (HPLC) | [2][10] |
| Solubility | Soluble in DMSO | [10] |
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh 3.02 mg of this compound hydrochloride powder.
-
Solubilization: Add 1 mL of high-purity dimethyl sulfoxide (DMSO) to the powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting & Storage: Dispense into small-volume aliquots (e.g., 20 µL) to minimize freeze-thaw cycles. Store at -20°C for long-term use.[10]
Causality Note: Using a high-concentration stock in DMSO allows for minimal solvent concentration in the final recording solution (typically ≤0.1%), preventing potential solvent-induced effects on neuronal activity.
Recording Solutions
Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording (in mM):
-
126 NaCl
-
3 KCl
-
2 MgSO₄
-
2 CaCl₂
-
1.25 NaH₂PO₄
-
26.4 NaHCO₃
-
10 Glucose
Preparation: Prepare 10x stock solutions and dilute to 1x on the day of the experiment. Continuously saturate with carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH of ~7.4.
K-Gluconate Internal Solution for Patch Pipettes (in mM): [7]
-
135 K-Gluconate
-
10 HEPES
-
2 MgCl₂
-
0.2 EGTA
-
2 Mg-ATP
-
0.3 Na-GTP
Preparation: Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm. Filter through a 0.2 µm syringe filter before use. Store frozen in aliquots.
Part 3: Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Synaptic Currents
This protocol is designed to assess the effect of this compound on spontaneous or evoked postsynaptic currents (sPSCs or ePSCs) in acute brain slices.
Step-by-Step Methodology:
-
Slice Preparation: Anesthetize the animal and prepare acute brain slices (e.g., 300 µm thick) from a region of interest (e.g., prefrontal cortex, amygdala) in ice-cold, carbogenated aCSF using a vibratome.
-
Slice Recovery: Transfer slices to an incubation chamber with carbogenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 30 minutes before recording.
-
Establish Recording: Place a slice in the recording chamber under a microscope and continuously perfuse with carbogenated aCSF (~2 mL/min). Using a micromanipulator, approach a target neuron with a glass pipette filled with internal solution. Apply gentle positive pressure.[7]
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Access: Apply a brief, strong pulse of negative pressure to rupture the membrane patch, achieving the whole-cell configuration.
-
Baseline Recording: In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs). Record a stable baseline of activity for 5-10 minutes.
-
Drug Application: Switch the perfusion line to aCSF containing the desired final concentration of this compound (e.g., 1-10 µM). Record for 10-15 minutes until the effect reaches a steady state.
-
Washout: Switch the perfusion back to standard aCSF to determine if the drug's effect is reversible.
-
Antagonist Control: After washout (or in a separate slice), pre-incubate the slice with a selective 5-HT₂꜀ antagonist (e.g., RS-102221) for ~10 minutes before co-applying the antagonist with this compound.[6] The absence of the drug effect confirms its mediation by the 5-HT₂꜀ receptor.
Protocol 2: Current-Clamp Recording of Neuronal Excitability
This protocol assesses how this compound modulates the intrinsic firing properties of a neuron.
Step-by-Step Methodology:
-
Establish Whole-Cell Recording: Follow steps 1-5 from Protocol 1.
-
Switch to Current-Clamp: After achieving whole-cell access, switch the amplifier to current-clamp mode (I=0) and allow the cell's membrane potential to stabilize.
-
Measure Resting Potential: Record the resting membrane potential (RMP).
-
Assess Firing Properties: Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA in 20 pA increments, 500 ms duration) to generate a current-firing frequency (I-F) curve. Measure the action potential threshold, amplitude, and firing rate at each step.
-
Drug Application: Bath apply this compound and wait for the effect to stabilize.
-
Repeat Measurements: Once a steady state is reached, repeat the RMP measurement and the series of current injections to generate a new I-F curve in the presence of the drug.
-
Analysis: Compare the RMP and I-F curves before and after drug application to determine the effect on neuronal excitability.
Part 4: Data Analysis and Interpretation
Data should be analyzed using appropriate software (e.g., Clampfit, Mini Analysis).
Expected Outcomes and Interpretations:
| Observed Effect (in Voltage-Clamp) | Interpretation |
| ↓ PSC Frequency, ↔︎ PSC Amplitude | Suggests a presynaptic mechanism , where this compound reduces the probability of neurotransmitter release. |
| ↔︎ PSC Frequency, ↓ PSC Amplitude | Suggests a postsynaptic mechanism , where this compound reduces the sensitivity or number of postsynaptic receptors. |
| ↓ PSC Frequency, ↓ PSC Amplitude | Suggests a mixed presynaptic and postsynaptic effect. |
Analysis of Paired-Pulse Ratio (PPR):
-
Definition: PPR is the ratio of the amplitude of a second evoked PSC to the first (e.g., P2/P1) with a short inter-stimulus interval (e.g., 50 ms).
-
Interpretation: An increase in PPR following drug application is a strong indicator of a presynaptic mechanism, as it reflects a lower release probability during the first pulse, leaving more vesicles available for the second pulse.
Analysis of Excitability (in Current-Clamp):
-
Depolarization of RMP / Leftward shift in I-F curve: Indicates an excitatory effect , making the neuron more likely to fire action potentials. This could result from the inhibition of a resting K⁺ current, such as the M-current.[6]
-
Hyperpolarization of RMP / Rightward shift in I-F curve: Indicates an inhibitory effect , making the neuron less likely to fire. This could result from the activation of a K⁺ current.
References
-
Title: Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice Source: PNAS URL: [Link]
-
Title: ORG-12962 Source: Wikipedia URL: [Link]
-
Title: 5-HT2C receptor Source: Wikipedia URL: [Link]
-
Title: Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism Source: ACS Chemical Neuroscience URL: [Link]
-
Title: The serotonin 5-HT2C receptor and the non-addictive nature of classic hallucinogens Source: PubMed URL: [Link]
-
Title: Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development Source: PubMed Central URL: [Link]
-
Title: Serotonin 5-HT2C receptor-mediated inhibition of the M-current in hypothalamic POMC neurons Source: PubMed URL: [Link]
-
Title: Whole Cell Patch Clamp Protocol Source: Protocols.io URL: [Link]
-
Title: Whole Cell Patch Clamp Protocol Source: AXOL Bioscience URL: [Link]
-
Title: Patch Clamp Protocol PDF Source: Axol Bioscience URL: [Link]
-
Title: Whole-Cell Patch-Clamp Recording Source: Bio-protocol URL: [Link]
-
Title: Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting Source: Frontiers in Pharmacology URL: [Link]
-
Title: Whole-cell patch-clamp recording and parameters Source: PubMed Central URL: [Link]
-
Title: On-target and off-target-based toxicologic effects Source: PubMed URL: [Link]
Sources
- 1. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT2C receptor-mediated inhibition of the M-current in hypothalamic POMC neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes & Protocols: The Use of Org 12962 in Neuroscience Research
A Guide for Investigators Probing the Serotonergic System
Introduction
Org 12962 is a pyridinylpiperazine compound that acts as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] Developed initially by Organon as a potential anxiolytic, its clinical development was halted due to in-vivo side effects attributed to insufficient selectivity over the 5-HT2A receptor.[1] Despite this, this compound remains a valuable and powerful research tool for preclinical investigations into the neurobiology of the 5-HT2C receptor. Its specific pharmacological profile allows researchers to dissect the role of 5-HT2C activation in various neural circuits and behaviors, particularly those related to anxiety, mood, and cognition.
This guide provides a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its application in key neuroscience research paradigms. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound to explore the complexities of the serotonergic system.
Compound Profile: this compound
Chemical and Pharmacological Properties
This compound, with the IUPAC name 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, is a member of the arylpiperazine chemical class.[1] Its primary mechanism of action is as a direct agonist at serotonin 5-HT2 family receptors.
| Property | Value | Source |
| IUPAC Name | 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine | [1] |
| Formula | C10H11ClF3N3 | [1] |
| Molar Mass | 265.66 g·mol−1 | [1] |
| Mechanism | 5-HT2C Receptor Agonist | [2] |
| Therapeutic Area | Nervous System Diseases (Investigational) | [2] |
Receptor Binding & Selectivity Profile
The utility of this compound in research stems from its high affinity for the 5-HT2C receptor. However, its activity at the 5-HT2A receptor is a critical experimental consideration. A study characterizing its function at recombinant human 5-HT2 receptors provides key insights into its binding profile.[1]
| Receptor Subtype | Affinity (pKi) | Functional Activity | Reference |
| 5-HT2C | 8.2 | Full Agonist | [1] |
| 5-HT2A | 7.5 | Agonist | [1] |
| 5-HT2B | 6.8 | Agonist | [1] |
Insight for Researchers: The approximately 5-fold higher affinity for 5-HT2C over 5-HT2A is the central feature of this compound. While useful, this selectivity window is not absolute. At higher concentrations, significant 5-HT2A receptor activation is expected. Therefore, experimental designs should incorporate dose-response studies and, where feasible, control experiments using a selective 5-HT2A antagonist (e.g., ketanserin) to isolate the 5-HT2C-mediated effects.[3]
Signaling Mechanism
As an agonist at 5-HT2C receptors, this compound initiates a canonical Gq/11-coupled signaling cascade. This pathway is fundamental to the excitatory effects often associated with 5-HT2C activation in various neuronal populations.
Applications in Preclinical Neuroscience Research
This compound is primarily applied in studies aimed at elucidating the function of the 5-HT2C receptor in the central nervous system.
-
Anxiety and Fear-Related Behaviors: The primary preclinical application is to investigate the anxiogenic (anxiety-promoting) effects of 5-HT2C receptor activation. This is crucial for understanding the nuanced role of serotonin in anxiety disorders, where both anxiolytic and anxiogenic effects can be mediated by different receptor subtypes.[3][4]
-
Depression and Mood Regulation: The serotonergic system is a cornerstone of antidepressant pharmacology. This compound can be used to probe how direct 5-HT2C agonism impacts neural circuits implicated in depression, helping to differentiate its role from that of other serotonin receptors targeted by broader-acting drugs like SSRIs.[5][6]
-
Dopamine System Modulation: 5-HT2C receptors exert a powerful inhibitory tone on dopamine release in several brain regions, including the nucleus accumbens and prefrontal cortex. This compound is an excellent tool for studying the functional consequences of this interaction, which is relevant to addiction, motivation, and the side effects of antipsychotic medications.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a framework for robust experimental design.
Protocol 3.1: In Vivo Behavioral Assessment of Anxiolytic/Anxiogenic Effects
This protocol uses the Elevated Plus Maze (EPM), a standard and widely validated paradigm for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open, elevated spaces.
Objective: To determine the dose-dependent effect of this compound on anxiety-like behavior.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% DMSO)
-
Positive Control (e.g., Diazepam for anxiolytic effect, or a known anxiogenic compound)
-
Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Animal Habituation: House animals in the testing facility for at least one week prior to the experiment. Handle each animal for 2-3 minutes daily for 3 days leading up to the test to reduce handling stress.
-
Drug Preparation: Prepare fresh solutions of this compound at desired concentrations (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg). A vehicle-only solution and a positive control solution should also be prepared.
-
Experimental Groups: Randomly assign animals to treatment groups (e.g., Vehicle, this compound 0.5 mg/kg, this compound 1.0 mg/kg, this compound 2.5 mg/kg). A minimum of n=8-10 animals per group is recommended.
-
Drug Administration: Administer this compound (or vehicle/control) via intraperitoneal (i.p.) injection 30 minutes prior to testing. This pre-treatment time should be optimized based on the compound's known pharmacokinetics.
-
EPM Testing:
-
Place the animal gently in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using an overhead camera.
-
After each trial, clean the maze thoroughly with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into open arms
-
Number of entries into closed arms
-
Total distance traveled (m)
-
Data Interpretation:
-
Anxiogenic Effect: A significant decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle group suggests an anxiogenic-like effect.
-
Anxiolytic Effect: An increase in these parameters suggests an anxiolytic-like effect.
-
Locomotor Activity: The total distance traveled is a crucial control parameter. If a dose of this compound significantly alters total distance, it may indicate sedative or hyper-locomotor effects that could confound the interpretation of the anxiety measures.
Protocol 3.2: In Vivo Electrophysiology
This protocol provides a framework for measuring changes in the firing rate of neurons in a brain region of interest (e.g., the Ventral Tegmental Area, VTA, where 5-HT2C receptors modulate dopamine neuron activity) following systemic administration of this compound.
Objective: To characterize the electrophysiological response of a specific neuronal population to 5-HT2C receptor activation by this compound.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane or urethane)
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Amplifier and data acquisition system (e.g., Plexon or Spike2)
-
Anesthetized adult rat
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the target brain region (e.g., VTA) using predetermined coordinates.
-
Electrode Placement: Slowly lower a recording microelectrode into the target nucleus. Identify the target neurons based on their known electrophysiological properties (e.g., firing rate, waveform).
-
Baseline Recording: Once a stable, single unit is isolated, record its baseline firing activity for a minimum of 10-15 minutes to ensure stability.
-
Drug Administration: Administer the vehicle solution (i.p. or i.v.) and continue recording for 20-30 minutes to establish a post-vehicle baseline.
-
This compound Administration: Administer a dose of this compound and record the neuronal activity continuously for at least 60 minutes.
-
Data Analysis:
-
Isolate single-unit spikes from the raw recording trace.
-
Generate firing rate histograms (spikes/second) over time.
-
Compare the mean firing rate during the baseline period to the post-drug administration period.
-
Typically, data is expressed as a percentage change from baseline firing.
-
Expected Outcome & Interpretation:
-
Activation of 5-HT2C receptors on GABAergic interneurons within the VTA is expected to increase their firing. This, in turn, would lead to increased inhibition of dopamine neurons, resulting in a decrease in the firing rate of identified dopamine neurons.
-
Observing a dose-dependent decrease in the firing rate of VTA dopamine neurons following this compound administration would provide direct electrophysiological evidence of its modulatory role in the dopamine system.[7][8]
References
-
Porter, R. H., Benwell, K. R., Lamb, H., Malcolm, C. S., Allen, N. H., Revell, D. F., Adams, D. R., & Sheardown, M. J. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. [Link]
-
Patsnap Synapse. (n.d.). Org-12962. Retrieved from [Link]
-
Płażnik, A., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 264-275. [Link]
-
Rojas-Durán, F., et al. (2024). Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. Molecules, 29(10), 2268. [Link]
-
Green, S., et al. (1987). Pharmacokinetics of loprazolam and its principal metabolite in young subjects and elderly hospital patients. British Journal of Clinical Pharmacology, 23(2), 197-205. [Link]
-
Ruigt, G. S., et al. (1990). Effect of the antidepressant Org 3770 on human sleep. European Journal of Clinical Pharmacology, 38(6), 551-554. [Link]
-
Müller, T. J., et al. (2025). Comparative efficacy and acceptability of anxiolytic drugs for the treatment of anxiety disorders: a systematic review and network meta-analysis. European Archives of Psychiatry and Clinical Neuroscience. [Link]
-
Horowitz, L. N., et al. (1988). Amiodarone Therapy: Role of Early and Late Electrophysiologic Studies. Journal of the American College of Cardiology, 11(1), 117-123. [Link]
-
Claghorn, J. L., & Lesem, M. D. (1995). A double-blind placebo-controlled study of Org 3770 in depressed outpatients. Journal of Affective Disorders, 34(3), 165-171. [Link]
-
Iaboni, A., et al. (2025). Pharmacological treatment of anxiety in older adults: a systematic review and meta-analysis. The Lancet Healthy Longevity. [Link]
-
Altamura, A. C., et al. (2013). Understanding the pharmacokinetics of anxiolytic drugs. Expert Opinion on Drug Metabolism & Toxicology, 9(4), 423-440. [Link]
-
Posnack, N. G., & Jaimes, R. (2019). Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts. Journal of Visualized Experiments, (153). [Link]
-
Liu, X., et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Cell Research, 30, 1048–1051. [Link]
-
Walderhaug, E., et al. (2002). Fluvoxamine treatment of mixed anxiety and depression: evidence for serotonergically mediated anxiolysis. Journal of Psychopharmacology, 16(4), 329-334. [Link]
-
Wikipedia. (n.d.). Electrophysiology study. Retrieved from [Link]
-
Bellani, C., et al. (2013). Anxiolytic effects of vestipitant in a sub-group of healthy volunteers known to be sensitive to CO2 challenge. Journal of Psychopharmacology, 27(10), 937-943. [Link]
-
Shetty, M., & Rai, K. (2022). Mifepristone's effects on depression- and anxiety-like behavior in rodents. Neuroscience and Biobehavioral Reviews, 137, 104670. [Link]
Sources
- 1. ORG-12962 - Wikipedia [en.wikipedia.org]
- 2. Org-12962 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluvoxamine treatment of mixed anxiety and depression: evidence for serotonergically mediated anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mifepristone's effects on depression- and anxiety-like behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiodarone therapy: role of early and late electrophysiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Org 12962 in Rats
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the intraperitoneal (IP) injection of Org 12962 in rats for preclinical research applications. The protocols and recommendations herein are synthesized from established pharmacological data and best practices in rodent handling and compound administration.
Introduction to this compound: A Selective 5-HT₂C Receptor Agonist
This compound, chemically identified as 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, is a potent and selective agonist for the serotonin 2C (5-HT₂C) receptor.[1][2] Its selectivity profile shows the highest affinity for the 5-HT₂C subtype, with lower affinity for the 5-HT₂A and 5-HT₂B receptors.[1][2] Developed initially as a potential anxiolytic, this compound has been utilized in preclinical models to investigate the role of the 5-HT₂C receptor in anxiety and other neuropsychiatric disorders.[1]
Mechanism of Action
The therapeutic and physiological effects of this compound are primarily mediated through its agonist activity at the 5-HT₂C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of these receptors is implicated in the modulation of mood, appetite, and cognition. The anxiolytic-like effects observed in animal models are attributed to this specific receptor engagement.
Pre-procedural Considerations and Material Preparation
Successful and ethical in vivo studies hinge on meticulous preparation. The following sections detail the necessary materials and steps to be undertaken before the administration of this compound.
Compound Handling and Storage
This compound hydrochloride is typically supplied as a solid powder. For long-term storage, it is recommended to keep the compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.
Preparation of Dosing Solution
The choice of vehicle is critical for ensuring the solubility, stability, and biocompatibility of the administered compound. While this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO), this solvent can have inherent physiological effects and is not ideal for in vivo studies. A preferred and well-tolerated vehicle for intraperitoneal injection in rats is sterile 0.9% sodium chloride (saline).
Protocol for Dosing Solution Preparation (Example for a 1 mg/kg dose):
-
Determine the total volume needed: Based on the number of animals and the injection volume per animal (typically 1-2 mL/kg for rats).
-
Calculate the required concentration: For a 1 mg/kg dose in a 250g rat receiving a 1 mL/kg injection volume, the injection volume would be 0.25 mL. The concentration of the dosing solution would therefore be 1 mg/mL.
-
Weigh the compound: Accurately weigh the required amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile container. Gradually add the sterile 0.9% saline while vortexing or sonicating until the compound is fully dissolved.
-
Final Volume Adjustment: Once dissolved, add sterile saline to reach the final desired volume.
-
Sterility: It is recommended to filter-sterilize the final solution through a 0.22 µm syringe filter to prevent microbial contamination.
-
Storage: Prepare the dosing solution fresh on the day of the experiment.
| Parameter | Recommendation | Rationale |
| Vehicle | Sterile 0.9% NaCl (Saline) | Biocompatible and minimizes potential confounding effects of the solvent. |
| Concentration | To be determined by the desired dose and injection volume. | Ensures accurate dosing. |
| Preparation | Freshly prepared on the day of use. | Minimizes degradation and contamination. |
| Sterilization | 0.22 µm syringe filtration | Prevents infection at the injection site. |
Animal Model and Husbandry
-
Species and Strain: Sprague-Dawley or Wistar rats are commonly used for pharmacological and behavioral studies.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to the experiment to minimize stress-related physiological changes.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
Intraperitoneal Injection Protocol
Intraperitoneal injection is a common route for administering substances to rodents, allowing for rapid absorption into the systemic circulation. Adherence to proper technique is crucial to ensure animal welfare and the validity of experimental results.
Materials
-
Prepared this compound dosing solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (glokes, lab coat)
Step-by-Step Injection Procedure
-
Animal Restraint: Proper restraint is essential for a safe and accurate injection. A two-person technique is often preferred for rats. One person restrains the animal by firmly holding it with its back against their forearm, securing the head and forelimbs with one hand and the hindlimbs with the other. The animal should be tilted head-down at approximately a 30-degree angle to allow the abdominal organs to shift forward, creating a safer injection space.
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[3][4] This location avoids the cecum, which is located on the left side, and minimizes the risk of puncturing the bladder or other vital organs.[3][4]
-
Site Preparation: While not always mandatory, wiping the injection site with 70% ethanol can reduce the risk of introducing pathogens.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle at a 30-45 degree angle into the identified injection site. The depth of insertion should be sufficient to penetrate the skin and abdominal wall without damaging underlying organs.
-
Aspiration: Gently pull back on the plunger of the syringe. If blood (indicating entry into a blood vessel) or a yellowish fluid (indicating entry into the bladder) is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: If no fluid is aspirated, slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Post-Injection Monitoring: Observe the animal for several minutes after the injection for any signs of distress, such as bleeding from the injection site, abdominal swelling, or unusual behavior.
Workflow for Intraperitoneal Injection of this compound in Rats
Caption: Workflow for the intraperitoneal injection of this compound in rats.
Dosing and Experimental Design Considerations
Recommended Dose Range
Based on preclinical studies in rat models of anxiety, effective intraperitoneal doses of this compound range from 0.3 mg/kg to 3.2 mg/kg . It has been reported that a dose of 0.3 mg/kg is largely inactive, 1 mg/kg shows marginal activity, and 3.2 mg/kg produces significant antiaversive effects. Researchers should perform a dose-response study within this range to determine the optimal dose for their specific experimental paradigm.
Pharmacokinetics and Metabolism
Specific pharmacokinetic and metabolism data for this compound in rats are not extensively available in the public domain. However, studies on other pyridinylpiperazine compounds in rats can offer some general insights. For instance, buspirone, which also contains a piperazine moiety, has a relatively short half-life in rats.[1][5] Given the lack of specific data for this compound, it is crucial to conduct pilot studies to determine the time to peak effect and the duration of action to appropriately time behavioral testing following administration.
Potential Side Effects and Toxicity
-
Sedation or hyperactivity
-
Ataxia (impaired coordination)
-
Seizures
-
Changes in breathing or heart rate
-
Hypothermia or hyperthermia
In the absence of specific toxicity data, it is imperative to start with lower doses and carefully escalate while monitoring for any adverse events.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via the 5-HT₂C receptor.
Concluding Remarks and Best Practices
The intraperitoneal administration of this compound in rats is a valuable tool for investigating the role of the 5-HT₂C receptor in various physiological and pathological processes. Adherence to the protocols outlined in this guide will help ensure the generation of reliable and reproducible data while maintaining high standards of animal welfare. Due to the limited publicly available safety data for this compound, it is strongly recommended that researchers conduct preliminary dose-finding and tolerability studies before commencing large-scale experiments.
References
- 1. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | CAS 210821-63-9 | Org12962 | Tocris Bioscience [tocris.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.vt.edu [research.vt.edu]
- 5. Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ORG-12962 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Org 12962 as a Tool to Study Serotonin Pathways
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Org 12962, a potent serotonin 5-HT2C receptor agonist, as a tool for investigating serotonin pathways. This document details the mechanism of action of this compound, provides step-by-step protocols for its application in common preclinical research models, and offers insights into data interpretation and experimental design. The objective is to equip researchers with the necessary knowledge to effectively and reliably utilize this compound to probe the physiological and pathological roles of the 5-HT2C receptor.
Introduction: The Serotonin 2C Receptor as a Key Modulator
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network that modulates a vast array of physiological processes, including mood, appetite, cognition, and sleep.[1] Within the complex family of serotonin receptors, the 5-HT2C receptor, a G-protein coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in several central nervous system (CNS) disorders.[2][3] Agonists of the 5-HT2C receptor have shown potential for treating obesity, substance use disorders, and impulse control disorders.[2][4]
This compound is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2 receptor family, with its highest affinity for the 5-HT2C subtype.[5] Its utility as a research tool lies in its ability to selectively activate this receptor, allowing for the elucidation of its downstream signaling cascades and resulting behavioral and neurochemical effects. While developed as a potential anxiolytic, its progression in human trials was halted due to side effects attributed to a lack of complete selectivity over the 5-HT2A receptor in vivo.[5] This characteristic, however, makes it an instructive tool for preclinical research, highlighting the critical importance of receptor selectivity in drug design.
This guide provides the scientific context and practical protocols to effectively employ this compound in the laboratory to dissect the function of serotonin pathways.
PART 1: Molecular Profile and Mechanism of Action
Receptor Binding and Functional Activity
This compound is a potent agonist at the human 5-HT2C receptor. However, it also possesses significant efficacy at the 5-HT2A and 5-HT2B receptor subtypes, a crucial consideration for experimental design.[6] The relative potency at these receptors is summarized below.
| Receptor Subtype | Functional Potency (pEC₅₀) | Primary Associated In Vivo Effect of Agonism |
| 5-HT₂C | 7.01 | Anorectic, anti-compulsive, anxiolytic/anxiogenic effects.[6][7] |
| 5-HT₂A | 6.38 | Hallucinogenic effects, modulation of dopamine systems.[2][5] |
| 5-HT₂B | 6.28 | Cardiac valvulopathy with chronic administration.[2] |
| Data sourced from MedChemExpress and Porter et al. (1999).[6] |
This profile underscores the necessity of using appropriate controls, such as co-administration with selective antagonists, to attribute an observed physiological effect specifically to 5-HT2C receptor activation.
Intracellular Signaling Cascade
The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins.[2][8] Activation of the receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.
-
G-Protein Activation: Agonist binding induces a conformational change in the 5-HT2C receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq/11 protein. This causes the Gαq subunit to dissociate from the Gβγ dimer.[9][10]
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates the enzyme Phospholipase Cβ (PLCβ).[10][11]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3][12]
-
Downstream Effects:
-
Cellular Response: Activated PKC proceeds to phosphorylate a multitude of intracellular proteins and transcription factors, leading to the ultimate cellular response, such as altered neuronal excitability or changes in gene expression.[2]
Recent research indicates that 5-HT2C receptors can also engage in non-canonical signaling, including coupling to other G-proteins (Gi/o, G12/13) and interacting with β-arrestins, adding further layers of complexity to its functional outcomes.[8][14]
Caption: Canonical Gq/11 signaling pathway activated by this compound at the 5-HT2C receptor.
PART 2: Application Protocols
Protocol 2.1: Preparation and Administration of this compound (Rodent Models)
Rationale: Proper solubilization and administration are critical for achieving consistent and reproducible results in vivo. This compound is typically administered via intraperitoneal (i.p.) injection for systemic effects.
Materials:
-
This compound hydrochloride (Tocris, MedChemExpress, etc.)[6]
-
Tween 80
-
0.9% Sodium Chloride (Physiological Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for difficult suspensions)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Vehicle Preparation: Prepare the vehicle solution consisting of 0.3% (v/v) Tween 80 in physiological saline.[6] For example, to make 10 mL of vehicle, add 30 µL of Tween 80 to 9.97 mL of 0.9% NaCl.
-
Solubilization/Suspension: a. Add a small amount of the vehicle to the tube containing this compound to create a paste. b. Gradually add the remaining vehicle while continuously vortexing to form a solution or a fine microsuspension.[6] c. If precipitation occurs, brief sonication in a water bath can aid in creating a homogenous suspension.
-
Dose Calculation: Calculate the final concentration needed based on the desired dose (mg/kg) and the standard injection volume for the animal (e.g., 5 mL/kg for mice, 1-2 mL/kg for rats).
-
Example for a 2 mg/kg dose in a 300g rat with an injection volume of 1 mL/kg:
-
Dose = 2 mg/kg * 0.3 kg = 0.6 mg
-
Injection Volume = 1 mL/kg * 0.3 kg = 0.3 mL
-
Required Concentration = 0.6 mg / 0.3 mL = 2 mg/mL
-
-
-
Administration: Administer the prepared solution/suspension via i.p. injection. Ensure the solution is well-mixed immediately before drawing it into the syringe.
| Application | Species | Route | Suggested Dose Range (mg/kg) | Reference |
| Anti-panic/Anxiolytic Models | Rat | i.p. | 0.3 - 3.2 | Jenck et al. (1998)[6] |
| Impulsivity (5-CSRTT) | Rat | s.c. | 0.3 - 3.0 | Based on similar 5-HT2C agonists[15] |
| Locomotor Activity | Mouse | i.p. | 1.0 - 10.0 | Based on similar 5-HT2C agonists[16] |
Self-Validation: Always perform a dose-response study in your specific model to determine the optimal dose. Include a vehicle-only control group in all experiments. The behavioral or neurochemical effects should be blocked by pretreatment with a selective 5-HT2C antagonist like SB 242084 to confirm receptor-specific action.
Protocol 2.2: Neurochemical Analysis via In Vivo Microdialysis
Rationale: In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[17] Activation of 5-HT2C receptors is known to modulate dopamine and serotonin systems, making this an ideal method to study the neurochemical effects of this compound.[18][19]
Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter changes.
Procedure Overview:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow the animal to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and stabilize for at least 1-2 hours.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes). These samples represent the basal extracellular neurotransmitter levels.
-
Drug Administration: Administer this compound (or vehicle) systemically (e.g., i.p.).
-
Post-Injection Collection: Continue collecting dialysate samples for 2-3 hours post-injection to monitor changes in neurotransmitter levels over time.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin, dopamine, and their metabolites using a highly sensitive method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[20]
-
Data Expression: Results are typically expressed as a percentage change from the average baseline concentration for each animal.
Trustworthiness & Validation: The validity of the data relies on stable baselines before drug administration. At the end of the experiment, probe placement should be histologically verified. The neurochemical changes induced by this compound should be attenuated by pretreatment with a selective 5-HT2C antagonist to confirm the mechanism of action.
PART 3: Data Interpretation and Experimental Considerations
-
Selectivity is Key: The primary challenge and consideration when using this compound is its off-target activity at 5-HT2A and 5-HT2B receptors.[6] An observed effect, particularly at higher doses, could be a composite of activating all three receptor subtypes. For example, some behavioral effects might be influenced by 5-HT2A activation.[5]
-
The Power of Controls: To scientifically isolate the role of the 5-HT2C receptor, it is imperative to include a control group that receives a selective 5-HT2C antagonist (e.g., SB 242084) prior to this compound administration. If the antagonist blocks the effect of this compound, it provides strong evidence that the effect is mediated by the 5-HT2C receptor.
-
Behavioral Context: The effects of 5-HT2C activation can be complex and context-dependent. For instance, these agonists can have effects that appear antidepressant-like in some models but may reduce motivation in others.[7][18] Therefore, a battery of behavioral tests is often more informative than a single assay.
-
Pharmacokinetics: The onset and duration of this compound's effects should be considered when designing the timing of behavioral or neurochemical assessments. Establishing a pharmacokinetic profile in the species and strain being used is advisable for novel experimental paradigms.[21]
Conclusion
This compound is a valuable pharmacological tool for the preclinical investigation of serotonin pathways mediated by the 5-HT2C receptor. Its potent agonism allows for robust activation of the receptor and its downstream signaling cascades. However, its partial lack of selectivity necessitates carefully designed experiments with rigorous pharmacological controls. By following the protocols and considering the points of interpretation outlined in this guide, researchers can effectively leverage this compound to advance our understanding of the role of the 5-HT2C receptor in health and disease.
References
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Title: ORG-12962 Source: Wikipedia URL: [Link]
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Title: Intracellular pathways downstream of 5‐HT2C receptor (5‐HT2CR) activation Source: ResearchGate URL: [Link]
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Title: Org-12962 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]
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Title: Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development Source: PubMed Central URL: [Link]
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Title: In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration Source: PubMed URL: [Link]
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Title: Gq-Coupled Receptors in Autoimmunity Source: PubMed Central URL: [Link]
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Title: In Vivo Monitoring of Serotonin in the Striatum of Freely Moving Rats with One Minute Temporal Resolution by Online Microdialysis–Capillary High-Performance Liquid Chromatography at Elevated Temperature and Pressure Source: ACS Publications URL: [Link]
-
Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery Source: PubMed Central URL: [Link]
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Title: Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions Source: Frontiers in Pharmacology URL: [Link]
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Title: Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies Source: J-STAGE URL: [Link]
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Title: Gq alpha subunit Source: Wikipedia URL: [Link]
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Title: Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 Source: Frontiers in Pharmacology URL: [Link]
-
Title: The Gq/11 and Gi/o protein-mediated signalling pathways of CHRMs Source: ResearchGate URL: [Link]
-
Title: Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism Source: ACS Chemical Neuroscience URL: [Link]
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Title: Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors Source: PubMed URL: [Link]
-
Title: Functions and regulatory mechanisms of Gq-signaling pathways Source: PubMed URL: [Link]
-
Title: What are 5-HT2C receptor antagonists and how do they work? Source: Patsnap Synapse URL: [Link]
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Title: 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential Source: PubMed URL: [Link]
-
Title: 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice Source: PubMed URL: [Link]
-
Title: 5-Hydroxytryptamine 5HT2C Receptors Form a Protein Complex with N-Methyl-d-aspartate GluN2A Subunits and Activate Phosphorylation of Src Protein to Modulate Motoneuronal Depolarization Source: PubMed Central URL: [Link]
-
Title: In vivo electrophysiological examination of 5-HT2 responses in 5-HT2C receptor mutant mice Source: PubMed URL: [Link]
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Title: 5-HT2C agonist Source: Wikipedia URL: [Link]
-
Title: The 5-HT2C receptor agonist WAY-163909 decreases impulsivity in the 5-choice serial reaction time test Source: ResearchGate URL: [Link]
-
Title: ELECTROPHYSIOLOGICAL EVIDENCE FOR 5-HT2C RECEPTOR-MEDIATED CONTROL OF 5-HT CELL FIRING IN THE DRN OF THE ANAESTHETISED RAT Source: pA2 Online URL: [Link]
-
Title: Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model Source: PubMed Central URL: [Link]
-
Title: What are 5-HT2C receptor agonists and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting Source: Frontiers in Neuroscience URL: [Link]
-
Title: Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction Source: PLOS One URL: [Link]
-
Title: Understanding the pharmacokinetics of anxiolytic drugs Source: PubMed URL: [Link]
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- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 5. ORG-12962 - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
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- 10. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
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- 16. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting [frontiersin.org]
- 20. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 21. Understanding the pharmacokinetics of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using Org 12962
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Org 12962 in cell culture assays. This document outlines the mechanism of action of this compound, detailed protocols for its application in functional assays, and guidance on data interpretation. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for investigating 5-HT2C receptor signaling.
Introduction to this compound
This compound is a synthetic compound belonging to the pyridinylpiperazine class of chemicals. It is recognized as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] While initially investigated for its potential as an anti-anxiety agent, its journey in clinical trials was halted due to off-target effects at the 5-HT2A receptor at higher concentrations, leading to undesirable side effects.[1] Despite this, the selectivity profile of this compound makes it a valuable pharmacological tool for in vitro studies aimed at elucidating the physiological and pathophysiological roles of the 5-HT2C receptor.
Table 1: Receptor Selectivity Profile of this compound
| Receptor | pEC50 |
| 5-HT2C | 7.01 |
| 5-HT2A | 6.38 |
| 5-HT2B | 6.28 |
Data sourced from Porter et al. (1999).
Mechanism of Action and Signaling Pathways
The 5-HT2C receptor primarily couples to Gαq/11 G-proteins. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors, culminating in a cellular response.
Diagram 1: this compound-Mediated 5-HT2C Receptor Signaling Pathway
Caption: Workflow of this compound activating the 5-HT2C receptor.
Application in Cell-Based Assays
The following protocols are designed for use with cell lines endogenously expressing the 5-HT2C receptor or, more commonly, recombinant cell lines stably expressing the human 5-HT2C receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.[2]
Calcium Mobilization Assay
This assay directly measures the functional consequence of 5-HT2C receptor activation by monitoring the transient increase in intracellular calcium concentration.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with this compound, the Gq-mediated release of intracellular calcium leads to an increase in fluorescence, which can be measured in real-time using a fluorescent plate reader.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin
-
This compound hydrochloride (Tocris Bioscience, Cat. No. 3585 or equivalent)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with an injection system
Protocol:
-
Cell Plating:
-
Seed the 5-HT2C expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the cell culture medium from the wells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C, 5% CO2.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate for 15-20 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in HBSS to create a concentration range for generating a dose-response curve (e.g., 10 nM to 100 µM).
-
-
Assay Execution:
-
Place the microplate into the fluorescent plate reader and set the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Diagram 2: Calcium Mobilization Assay Workflow
Caption: Step-by-step workflow for the calcium mobilization assay.
Phosphoinositide (PI) Hydrolysis Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PIP2 hydrolysis.
Principle: Cells are cultured in the presence of radiolabeled myo-inositol, which is incorporated into the cellular phosphoinositide pool. Following stimulation with this compound, the radiolabeled IPs are separated from other cellular components by ion-exchange chromatography and quantified by scintillation counting.
Materials:
-
5-HT2C expressing cells
-
Cell culture medium
-
This compound hydrochloride
-
[3H]myo-inositol
-
Inositol-free medium
-
Lithium chloride (LiCl)
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH), phenolphthalein
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Protocol:
-
Cell Labeling:
-
Seed cells in 24-well plates and grow to near confluency.
-
Replace the medium with inositol-free medium containing [3H]myo-inositol (e.g., 1 µCi/mL) and incubate for 18-24 hours.
-
-
Assay Incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add this compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the incubation buffer and lyse the cells by adding ice-cold PCA (e.g., 0.5 M).
-
Incubate on ice for 30 minutes.
-
Neutralize the lysates with KOH.
-
Centrifuge to pellet the precipitate. The supernatant contains the soluble IPs.
-
-
Separation and Quantification:
-
Apply the supernatant to Dowex AG1-X8 columns.
-
Wash the columns to remove unincorporated [3H]myo-inositol.
-
Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the data as counts per minute (CPM) or as a percentage of the total incorporated radioactivity.
-
Plot the CPM against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Data Interpretation and Troubleshooting
-
EC50 Values: The potency of this compound is determined by its EC50 value, which represents the concentration required to elicit 50% of the maximal response. This value should be consistent with published data for the 5-HT2C receptor.
-
Maximal Response (Emax): The Emax indicates the maximum efficacy of the compound. Compare the Emax of this compound to that of a known full agonist for the 5-HT2C receptor, such as serotonin.
-
Troubleshooting:
-
No Response: Verify cell line expression of the 5-HT2C receptor. Check the integrity and concentration of this compound. Ensure proper dye loading and cell health.
-
High Background: Optimize cell washing steps. Check for autofluorescence from compounds or media.
-
Variability: Ensure consistent cell seeding density and assay timing. Use automated liquid handling for improved precision.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound and other 5-HT2C receptor agonists. By carefully following these methodologies, researchers can obtain reliable and reproducible data to advance our understanding of 5-HT2C receptor pharmacology and its role in cellular signaling.
References
-
Porter, R. H., Benwell, K. R., Lamb, H., Malcolm, C. S., Allen, N. H., Revell, D. F., Adams, D. R., & Sheardown, M. J. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. [Link]
-
Wikipedia. (n.d.). ORG-12962. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based assays for screening androgen receptor ligands. Retrieved from [Link]
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Application Notes & Protocols for Org 12962: A Selective 5-HT2C Receptor Agonist
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the use of Org 12962, a potent and selective serotonin 5-HT2C receptor agonist. This compound is a valuable pharmacological tool for researchers investigating the complex roles of the 5-HT2C receptor in neuropsychiatric disorders, appetite regulation, and other physiological processes.[1] This guide details the mechanism of action of this compound, presents its key pharmacological data, and offers detailed, validated protocols for its application in common in vitro cell-based assays. The protocols are designed with self-validating principles, including mandatory controls, to ensure data integrity and reproducibility.
Introduction and Mechanism of Action
This compound is a pyridinylpiperazine compound that functions as a selective agonist for the serotonin 5-HT2 receptor family, demonstrating the highest potency for the 5-HT2C subtype.[1][2] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, including the cortex, hippocampus, and choroid plexus.[3] Its activation is implicated in the modulation of mood, appetite, and cognition.[3]
1.1. Primary Signaling Cascade: Gq/11 Pathway
The canonical signaling pathway activated by this compound upon binding to the 5-HT2C receptor is through the Gαq/11 family of G-proteins.[4] This initiates a well-characterized intracellular cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme Phospholipase C.[3]
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[4]
-
Generation of Second Messengers: This reaction yields two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[3][4]
-
Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] Concurrently, DAG remains in the cell membrane and, along with the elevated Ca2+, activates Protein Kinase C (PKC).[3][5]
These events ultimately modulate neuronal excitability, gene expression, and neurotransmitter release.[3] The promiscuous nature of the 5-HT2C receptor allows it to also engage with other G-protein families, such as Gi/o/z and G12/13, and recruit β-arrestin, adding further layers of complexity to its signaling profile.[6][7]
1.2. Visualization of the Canonical 5-HT2C Signaling Pathway
The following diagram illustrates the primary Gq-mediated signaling cascade initiated by this compound.
Caption: Canonical Gq/11 signaling pathway activated by this compound.
Pharmacological & Physicochemical Properties
Proper experimental design requires a clear understanding of the compound's characteristics. The data below has been consolidated from supplier technical sheets and peer-reviewed literature.
| Parameter | Value | Source |
| IUPAC Name | 1-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine hydrochloride | |
| CAS Number | 210821-63-9 (for HCl salt) | |
| Molecular Formula | C₁₀H₁₁ClF₃N₃·HCl | |
| Molecular Weight | 302.12 g/mol | |
| Purity | ≥99% (HPLC recommended) | |
| 5-HT2C Potency (pEC₅₀) | 7.01 | |
| 5-HT2A Potency (pEC₅₀) | 6.38 | |
| 5-HT2B Potency (pEC₅₀) | 6.28 |
Experimental Protocols
The following protocols provide step-by-step guidance for preparing and using this compound in common functional assays.
3.1. General Experimental Workflow
Successful application of this compound in cell-based assays follows a standardized workflow, which includes careful planning of controls.
Caption: A generalized workflow for cell-based functional assays.
3.2. Protocol 1: Preparation of this compound Stock Solutions
Rationale: Accurate and consistent stock solutions are critical for reproducible results. Using a high-purity solvent like dimethyl sulfoxide (DMSO) ensures solubility and stability.
Materials:
-
This compound hydrochloride (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry amber vial on a precision balance.
-
Weigh Compound: Carefully weigh a small amount of this compound (e.g., 1-5 mg) into the vial. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
Example for 1 mg of this compound (MW: 302.12) to make 10 mM stock:
-
Volume (L) = 0.001 g / (302.12 g/mol * 0.01 mol/L) = 0.000331 L = 331 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Scientist's Note: This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.
-
3.3. Protocol 2: Intracellular Calcium Mobilization Assay
Rationale: This assay directly measures one of the earliest consequences of Gq pathway activation—the release of intracellular calcium.[5] It is a robust, high-throughput method to determine agonist potency (EC₅₀).
Materials:
-
HEK293, CHO, or other suitable host cell line stably expressing the human 5-HT2C receptor.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (if recommended by dye manufacturer to prevent dye leakage).
-
This compound working solutions (serial dilutions from stock).
-
Control compounds: 5-HT (full agonist positive control), assay buffer with vehicle (negative control).
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into black, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer the next day (e.g., 40,000-60,000 cells/well). Incubate overnight (18-24h) at 37°C, 5% CO₂.[8]
-
Dye Loading: The following day, remove the culture medium. Add the fluorescent calcium dye, prepared according to the manufacturer's instructions in Assay Buffer. Incubate for 45-60 minutes at 37°C, protected from light.[8]
-
Compound Plate Preparation: While cells are loading, prepare a separate 96-well plate with your compounds. Create a serial dilution of this compound (e.g., 11-point, 1:3 dilution series) in Assay Buffer at a concentration that is 5X the final desired concentration. Include wells for positive control (5-HT at a saturating concentration, e.g., 1 µM) and vehicle control (Assay Buffer + equivalent % DMSO).
-
Measurement:
-
Place the cell plate into the fluorescence plate reader, which maintains the temperature at 37°C.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automated Addition: Configure the instrument to automatically add the compounds from the compound plate to the cell plate.
-
Kinetic Read: Immediately following compound addition, measure the fluorescence intensity every 1-2 seconds for a period of 90-180 seconds to capture the peak response.[9]
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data: Set the average response of the vehicle control wells to 0% and the average response of the saturating 5-HT control wells to 100%.
-
Plot the normalized response against the logarithm of this compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ and Emax values.
-
Self-Validation and Data Interpretation
Trustworthiness: Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for interpreting your data with confidence.
-
Positive Control (Full Agonist): Serotonin (5-HT) should be used as a reference compound in every experiment. This validates that the cells are responsive and allows for the normalization of data, enabling comparison of this compound's efficacy (Emax) relative to the endogenous ligand.[5]
-
Negative Control (Vehicle): Treating cells with the vehicle (e.g., Assay Buffer containing the same final concentration of DMSO as the highest dose of this compound) is essential. This establishes the baseline signal and ensures that the observed effects are due to the compound itself and not the solvent.
-
Untransfected Host Cells: As a system validation control, periodically run the assay on the parental cell line that does not express the 5-HT2C receptor. This compound should not elicit a response, confirming its specificity for the receptor.
Interpreting Results:
-
EC₅₀ Value: The concentration of this compound that produces 50% of its maximal effect. This value is a measure of its potency. The expected EC₅₀ for this compound in a functional assay should be in the low nanomolar range, consistent with its pEC₅₀ of ~7.
-
Emax Value: The maximum response elicited by this compound. When normalized to 5-HT, this indicates whether this compound is a full agonist (Emax ≈ 100%) or a partial agonist (Emax < 100%).
References
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
-
5-HT2C receptor signaling pathways. (n.d.). ResearchGate. [Link]
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
-
What are 5-HT2C receptor agonists and how do they work? (2024). Patsnap Synapse. [Link]
-
Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. (n.d.). PubMed. [Link]
-
ORG-12962. (n.d.). Wikipedia. [Link]
-
Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization. (2019). National Institutes of Health (NIH). [Link]
-
ORG-12962. (n.d.). InChI Trust. [Link]
-
5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot. [Link]
Sources
- 1. ORG-12962 - Wikipedia [en.wikipedia.org]
- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 3. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Choice: Org 12962 Hydrochloride vs. Freebase in Preclinical Research
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
Org 12962 is a potent and selective agonist of the serotonin 5-HT2C receptor, a key target in the central nervous system implicated in the modulation of mood, appetite, and anxiety.[1][2] As a valuable tool in neuroscience research, this compound is instrumental in elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. This compound is typically available in two forms: the hydrochloride (HCl) salt and the freebase. The choice between these forms is not trivial and can significantly impact experimental outcomes, from solution preparation to biological activity.
This guide provides a comprehensive overview of the differences between this compound hydrochloride and its freebase form. It offers detailed protocols for their use in both in vitro and in vivo settings and presents a decision-making framework to assist researchers in selecting the optimal form for their specific experimental needs.
Section 1: Physicochemical Properties: Hydrochloride vs. Freebase
The fundamental difference between the two forms lies in their chemical state. The freebase is the neutral, unreacted form of the this compound molecule, which contains basic amine groups.[3][4] The hydrochloride is a salt created by reacting the basic amine groups of the freebase with hydrochloric acid.[5][6] This seemingly simple chemical modification leads to significant differences in their physicochemical properties, which are summarized in the table below.
| Property | This compound Hydrochloride | This compound Freebase | Rationale and Implications |
| Molecular Weight | 302.12 g/mol | 265.66 g/mol [1] | The HCl salt is heavier due to the addition of the HCl molecule. This must be accounted for when calculating molar concentrations. |
| Solubility in Water | Higher | Lower | The ionic nature of the HCl salt enhances its solubility in polar solvents like water and aqueous buffers, making it ideal for many in vitro assays.[3][6] |
| Solubility in Organic Solvents | Lower | Higher | The neutral freebase form is generally more soluble in non-polar organic solvents.[7] |
| Stability | Generally higher | Can be less stable | Salts are often more crystalline and less reactive than their freebase counterparts, leading to a longer shelf life and greater stability in solution.[3][5] |
| Hygroscopicity | Can be hygroscopic | Generally less hygroscopic | The salt form may absorb water from the atmosphere, which can affect the accuracy of weighing. Storage in a desiccator is recommended. |
| pH of Aqueous Solution | Acidic | Neutral to slightly basic | Dissolving the HCl salt in water will result in an acidic solution, which may need to be buffered for biological experiments. |
Section 2: Experimental Protocols
The following protocols are designed to provide a starting point for researchers working with this compound. It is essential to validate these protocols within your specific experimental setup.
Protocol 2.1: Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results. Due to the differences in solubility, the recommended solvents and procedures vary between the hydrochloride and freebase forms.
2.1.1: this compound Hydrochloride Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound HCl in an appropriate solvent.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Deionized water, sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculation: Determine the mass of this compound HCl required to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Remember to use the molecular weight of the hydrochloride salt (302.12 g/mol ).
-
Weighing: Accurately weigh the calculated amount of this compound HCl powder in a sterile microcentrifuge tube.
-
Solubilization:
-
For a DMSO stock : Add the appropriate volume of sterile DMSO to the powder. Vortex thoroughly until the compound is completely dissolved.
-
For an aqueous stock : Add the appropriate volume of sterile deionized water. Vortex thoroughly. Gentle warming (to 37°C) or sonication may be required to achieve complete dissolution, especially at higher concentrations.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
2.1.2: this compound Freebase Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound freebase.
-
Materials:
-
This compound freebase powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, 100%, sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculation: Determine the mass of this compound freebase required using its molecular weight (265.66 g/mol ).[1]
-
Weighing: Accurately weigh the powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO or 100% ethanol. The freebase will have limited solubility in aqueous solutions. Vortex thoroughly until fully dissolved.
-
Storage: Aliquot and store at -20°C or -80°C.
-
Protocol 2.2: In Vitro Application: 5-HT2C Receptor-Mediated Calcium Mobilization Assay
This protocol describes a common functional assay to measure the agonist activity of this compound at the 5-HT2C receptor expressed in a host cell line (e.g., HEK293 or CHO cells).[8][9]
-
Principle: Activation of the Gq/11-coupled 5-HT2C receptor by an agonist like this compound leads to the release of calcium from intracellular stores.[10] This increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye.[10][11]
-
Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
-
Procedure:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing the human 5-HT2C receptor into black-walled, clear-bottom 96- or 384-well plates at an appropriate density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (typically the hydrochloride form due to its aqueous solubility) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dye Loading: Remove the cell culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.[11]
-
Assay: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Compound Addition: Add the this compound dilutions to the wells and immediately begin measuring the fluorescence signal.
-
Data Analysis: Plot the change in fluorescence intensity against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2.3: In Vivo Application: Rodent Model of Anxiety
This compound has been shown to have anti-aversive effects in rodent models of anxiety.[12] This protocol outlines the general procedure for administering the compound to mice via intraperitoneal (IP) injection.
-
Objective: To prepare and administer this compound to mice to assess its effects on anxiety-like behavior.
-
Materials:
-
Procedure:
-
Dose Calculation: Determine the dose of this compound to be administered (e.g., in mg/kg). Doses in the range of 1-10 mg/kg (IP) have been used for 5-HT2C agonists in rodents.[15]
-
Formulation Preparation:
-
Weigh the required amount of this compound HCl.
-
Dissolve the compound in the chosen vehicle. If using a co-solvent like DMSO, first dissolve the compound in DMSO and then dilute it to the final concentration with sterile saline. Ensure the final DMSO concentration is well-tolerated (typically ≤10%).[14]
-
Vortex or sonicate until a clear solution is obtained.
-
-
Administration:
-
Weigh the animal to determine the exact injection volume.
-
Administer the formulation via intraperitoneal injection. Proper handling and injection technique are crucial.[16]
-
-
Behavioral Testing: Conduct the behavioral test (e.g., elevated plus-maze, novelty-suppressed feeding) at the appropriate time after compound administration, allowing for drug absorption and distribution.
-
Protocol 2.4: Conversion of this compound Hydrochloride to Freebase
Researchers may occasionally need the freebase form when the hydrochloride salt is the only commercially available starting material. This can be achieved through a simple acid-base extraction.[17]
-
Principle: The hydrochloride salt is dissolved in an aqueous solution, and a base is added to deprotonate the amine, "liberating" the water-insoluble freebase. The freebase is then extracted into an organic solvent.[17]
-
Materials:
-
This compound hydrochloride
-
Deionized water
-
A weak base (e.g., saturated sodium bicarbonate solution) or a dilute strong base (e.g., 1M NaOH)
-
An immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolution: Dissolve the this compound HCl in a minimal amount of deionized water in a beaker or flask.
-
Basification: Slowly add the basic solution dropwise while stirring until the solution becomes basic (pH > 8, check with pH paper). The freebase may precipitate out as a solid or an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of the organic solvent (e.g., DCM).
-
Separation: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The organic layer containing the freebase will typically be the bottom layer if using DCM.
-
Collection: Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize yield.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the this compound freebase.
-
Section 3: Choosing the Right Form for Your Experiment
The selection of this compound hydrochloride versus freebase is a critical decision that should be guided by the specific requirements of the experiment.
-
Choose this compound Hydrochloride for:
-
Most in vitro experiments: Its higher aqueous solubility makes it easy to dissolve in physiological buffers used for cell-based assays.[3][6]
-
Ease of handling: It is generally more stable as a solid and less prone to degradation.[5]
-
Initial in vivo studies: It can often be formulated in simple aqueous vehicles like saline for injections.
-
-
Choose this compound Freebase when:
-
Formulating in non-polar organic solvents: The freebase offers superior solubility in these systems.
-
Specific in vivo formulations are required: For example, in formulations for oral gavage or when developing slow-release preparations where the salt form might be incompatible.
-
The acidic nature of the HCl salt is a concern: In unbuffered solutions, the HCl salt can lower the pH, which might affect cellular health or compound stability.
-
-
Decision-Making Diagram:
Caption: Decision tree for selecting the appropriate form of this compound.
Conclusion
Both the hydrochloride and freebase forms of this compound are valuable for investigating the 5-HT2C receptor. Understanding their distinct physicochemical properties is paramount for designing robust and reproducible experiments. The hydrochloride salt, with its superior aqueous solubility and stability, is the preferred choice for most standard in vitro and in vivo applications. The freebase form, however, offers advantages in specific formulation contexts where non-polar solvents are required or where the acidity of the salt is a confounding factor. By carefully considering the experimental goals and following the detailed protocols provided, researchers can confidently select and utilize the appropriate form of this compound to advance our understanding of serotonergic signaling.
References
-
5-HT2C Serotonin Receptor Assay. Innoprot. Available from: [Link]
-
Jenck, F., et al. (1998). Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats. European Neuropsychopharmacology, 8(3), 161-168. Available from: [Link]
-
Free base. Wikipedia. Available from: [Link]
-
Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd. YouTube. Available from: [Link]
-
Anderson, B. D., & Conradi, R. A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 105(1), 143-151. Available from: [Link]
-
Martin, J. R., et al. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 286(2), 913-924. Available from: [Link]
-
Amino Acid Freebase vs. HCl Salt. Reddit. Available from: [Link]
-
Difference between amino acid free base and its hydrochloride salt? ResearchGate. Available from: [Link]
-
Thakral, S., & Suryanarayanan, R. (2019). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Molecular Pharmaceutics, 16(9), 3913-3922. Available from: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(2), 286. Available from: [Link]
-
Amines. Purdue University. Available from: [Link]
-
How to Freebase (Phenylhydrazine HCl as an example). YouTube. Available from: [Link]
-
Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience, 14(18), 3323-3340. Available from: [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available from: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
-
Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission. Behavioural Brain Research, 393, 112780. Available from: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available from: [Link]
-
5-HT2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence. International Journal of Neuropsychopharmacology, 16(8), 1839-1852. Available from: [Link]
-
Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203137. Available from: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available from: [Link]
-
Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. SLAS Discovery, 22(7), 835-844. Available from: [Link]
-
Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization. Journal of Medicinal Chemistry, 57(5), 2155-2167. Available from: [Link]
-
Conversion of Amines to Amine Salts. YouTube. Available from: [Link]
-
ORG-12962. Wikipedia. Available from: [Link]
-
In vivo electrophysiological examination of 5-HT2 responses in 5-HT2C receptor mutant mice. Neuropsychopharmacology, 21(4), 541-552. Available from: [Link]
-
1-(2-Pyridyl)piperazine. PubChem. Available from: [Link]
-
PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Defense Technical Information Center. Available from: [Link]
-
Converting Amine Sulfate into Amine Hydrochloride? Sciencemadness Discussion Board. Available from: [Link]
-
Effect of intraperitoneal (ip) administration of vehicle (20% DMSO in...). ResearchGate. Available from: [Link]
-
Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? ResearchGate. Available from: [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]
-
Crack cocaine. Wikipedia. Available from: [Link]
-
High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 552, 191-204. Available from: [Link]
-
G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. Available from: [Link]
-
2-(4-Pyridinyl)piperazine. PubChem. Available from: [Link]
-
Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug? ResearchGate. Available from: [Link]
-
Methamphetamine. Wikipedia. Available from: [Link]
-
A randomised, open-label, cross-over clinical study to evaluate the pharmacokinetic profiles of cigarettes and e-cigarettes with nicotine salt formulations in US adult smokers. Harm Reduction Journal, 18(1), 1-11. Available from: [Link]
Sources
- 1. ORG-12962 - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | CAS 210821-63-9 | Org12962 | Tocris Bioscience [tocris.com]
- 3. Free base - Wikipedia [en.wikipedia.org]
- 4. Amines, [chemed.chem.purdue.edu]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. reddit.com [reddit.com]
- 8. innoprot.com [innoprot.com]
- 9. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 5-HT2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating the Nuances of Org 12962: A Technical Support Guide
A Note from the Senior Application Scientist:
Welcome to the comprehensive technical support center for Org 12962. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered when working with this compound, particularly concerning its solubility.
It has come to our attention that there may be some confusion in the field regarding the biological target of this compound. Please be advised that This compound is a potent and selective 5-HT2C receptor agonist .[1][2] It is not a progesterone receptor antagonist. Researchers interested in a progesterone receptor antagonist from the same developer (Organon) may be thinking of Org 31710 .[3][4] This guide will focus exclusively on this compound, the 5-HT2C agonist.
We understand that robust and reproducible experimental outcomes are paramount. Therefore, this guide is structured to not only provide protocols but also to explain the scientific rationale behind them, empowering you to troubleshoot effectively and adapt these methods to your specific experimental needs.
Troubleshooting Guide: this compound Solubility Issues
This section addresses the most frequently encountered solubility challenges with this compound hydrochloride and provides step-by-step solutions.
Issue 1: Difficulty Dissolving this compound Hydrochloride for In Vitro Assays
Root Cause Analysis:
This compound is typically supplied as a hydrochloride salt, which enhances its aqueous solubility. However, like many small molecules, it can be challenging to dissolve directly into aqueous buffers, especially at high concentrations. The choice of solvent for creating a concentrated stock solution is critical.
Solution Protocol:
-
Primary Solvent Selection: The recommended primary solvent for creating a high-concentration stock solution of this compound hydrochloride is Dimethyl Sulfoxide (DMSO) .[5][6]
-
Stock Solution Preparation (100 mM in DMSO):
-
Weigh the desired amount of this compound hydrochloride powder. The molecular weight is 302.12 g/mol .[5]
-
To prepare a 100 mM stock solution, add 3.31 µL of DMSO for every 1 mg of this compound hydrochloride.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution.
-
Note on DMSO: While an excellent solvent, DMSO can have effects in some biological assays.[7][8] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in your experiments.
-
-
Aqueous Solution Preparation (up to 50 mM in Water):
-
For experiments where DMSO is not suitable, this compound hydrochloride can be dissolved directly in water up to a concentration of 50 mM.[5]
-
Add the appropriate volume of water to the powdered compound.
-
Vortex vigorously. Sonication in a water bath for 5-10 minutes can assist in dissolving the compound.
-
Ensure the solution is clear before use. If particulates are visible, the solubility limit may have been exceeded.
-
Data Summary: this compound Hydrochloride Solubility
| Solvent | Maximum Recommended Concentration |
| DMSO | 100 mM[5] |
| Water | 50 mM[5] |
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffer
Root Cause Analysis:
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This occurs when the compound's solubility in the final aqueous environment is lower than the diluted concentration.
Solution Workflow:
The following workflow diagram illustrates the decision-making process for addressing precipitation issues.
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocol to Avoid Precipitation:
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C). This can slightly increase the solubility of the compound.
-
Vortex the aqueous buffer while slowly adding the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Do not exceed a final DMSO concentration of 0.5-1% in most cell-based assays, as higher concentrations can be toxic. Always check the tolerance of your specific cell line or assay system.
-
If precipitation persists, consider preparing a lower concentration stock solution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A: For long-term storage, it is recommended to store this compound hydrochloride as a solid at -20°C, desiccated and protected from light. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Q2: My this compound hydrochloride solution has a slight yellow tint. Is this normal?
A: A slight yellowing of DMSO stock solutions over time can occur but does not typically affect the compound's activity. However, a significant color change or the appearance of precipitates may indicate degradation, and a fresh solution should be prepared.
Q3: Can I use solvents other than DMSO or water?
A: While DMSO and water are the primary recommended solvents, some researchers have used ethanol for similar compounds.[9] If you choose to use ethanol, it is advisable to first dissolve the compound in a small amount of ethanol to create a stock solution, which can then be diluted into your aqueous buffer. As with DMSO, be mindful of the final ethanol concentration in your assay. The use of co-solvents like polyethylene glycols (PEGs) has also been shown to improve the solubility of some poorly soluble drugs.[9][10]
Q4: How can I confirm the identity and purity of my this compound hydrochloride?
A: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch of the compound. The CoA should include data from techniques such as High-Performance Liquid Chromatography (HPLC) to confirm purity and Mass Spectrometry (MS) to verify the molecular weight.[11]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound Hydrochloride in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution:
-
10 mmol/L = 0.01 mol/L
-
Mass (g) = 0.01 mol/L * 0.001 L * 302.12 g/mol = 0.0030212 g = 3.02 mg
-
-
Weighing: Accurately weigh 3.02 mg of this compound hydrochloride powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes until all the solid has dissolved. A brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Protocol for Preparing a 100 µM Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw a 10 mM stock solution of this compound in DMSO.
-
Calculate the dilution: To prepare 1 mL of a 100 µM working solution:
-
(Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)
-
(10,000 µM) * (Initial Volume) = (100 µM) * (1000 µL)
-
Initial Volume = (100 * 1000) / 10,000 = 10 µL
-
-
Dilution: Pre-warm 990 µL of your cell culture medium to 37°C. While vortexing the medium, add 10 µL of the 10 mM DMSO stock solution.
-
Final DMSO Concentration: The final DMSO concentration in this working solution will be 1%.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation.
References
-
Patsnap Synapse. (n.d.). Org-31710 - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Wikipedia. (2023, March 15). ORG-12962. Retrieved from [Link]
-
Labclinics. (n.d.). This compound (hydrochloride). Retrieved from [Link]
- Lalitkumar, P. G., et al. (2002). The antiprogesterone Org 31710 inhibits human blastocyst-endometrial interactions in vitro. Fertility and Sterility, 78(3), 600-606.
- Juppo, A. M., et al. (1996). Intraorally fast-dissolving particles of a poorly soluble drug: preparation and in vitro characterization. Journal of Pharmaceutical Sciences, 85(5), 525-528.
- Jouyban, A., et al. (2014). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences, 22(1), 47.
- Bergese, S., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells?
-
Wikipedia. (2024, May 14). Dimethyl sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. ORG-12962 - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | CAS 210821-63-9 | Org12962 | Tocris Bioscience [tocris.com]
- 3. Org-31710 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraorally fast-dissolving particles of a poorly soluble drug: preparation and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: A Guide to the Stability and Degradation of Org 12962 in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Org 12962. As researchers and drug development professionals, achieving reproducible and accurate results is paramount. The stability of your compounds in solution is a critical factor that can significantly impact experimental outcomes. This guide is designed to provide you with an in-depth understanding of the potential degradation of this compound, offering practical FAQs, troubleshooting workflows, and detailed protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and what are its key chemical features?
This compound is a pyridinylpiperazine compound developed as a potent and selective agonist for the 5-HT₂ receptor family, with the highest affinity for the 5-HT₂C subtype.[1][2] Its chemical name is 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine, often supplied as a hydrochloride salt.[1] The structure contains a substituted pyridine ring linked to a piperazine ring. These structural motifs are important to consider, as they represent potential sites for chemical degradation.
Q2: What are the primary factors that can cause this compound to degrade in solution?
While specific degradation studies on this compound are not extensively published, its chemical structure suggests susceptibility to common degradation pathways seen in pharmaceuticals.[3][4] These include:
-
Hydrolysis: The bond connecting the piperazine and pyridine rings may be susceptible to cleavage under strongly acidic or basic conditions.[5][6]
-
Oxidation: The nitrogen atoms within the piperazine ring are potential sites for oxidation, which can be accelerated by exposure to air, trace metals, or oxidizing agents.[7][8]
-
Photodegradation: Aromatic systems, like the pyridine ring in this compound, can be sensitive to light, particularly in the UV spectrum, leading to the formation of photolytic degradants.[6][9]
Q3: How should I prepare and store stock solutions of this compound?
For maximum stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol for initial solubilization, followed by dilution in an appropriate aqueous buffer for working solutions). It is recommended to:
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
For aqueous solutions, use freshly prepared buffers and consider purging with an inert gas (like nitrogen or argon) to minimize oxidative degradation.
Q4: I suspect my this compound solution has degraded. What are the initial signs?
The first indication of degradation is often a loss of potency or inconsistency in experimental results. Physical signs may include:
-
A change in the color of the solution (e.g., turning yellow).
-
The appearance of cloudiness or precipitation.
-
The presence of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Q5: Can I use a degraded solution for my experiments?
No. Using a degraded solution is highly discouraged. Degradation leads to a lower concentration of the active compound, resulting in inaccurate and unreliable data. Furthermore, degradation products could have unintended biological activity or interfere with your assay, confounding your results.[10]
Section 2: Troubleshooting Guide: Investigating Degradation
This section provides a structured approach to identifying and resolving issues related to this compound instability.
Problem: Inconsistent or lower-than-expected experimental results.
Q: My assay results are variable or show a weaker effect than anticipated. Could this compound degradation be the cause?
A: Yes, this is a classic sign of compound instability. If the concentration of active this compound is decreasing over the course of an experiment or has diminished in a stored stock solution, the observed biological effect will be reduced. To diagnose this, a systematic approach is necessary.
The following workflow can help determine if compound degradation is the root cause of your experimental variability.
Caption: Troubleshooting workflow for suspected compound degradation.
Problem: Appearance of unknown peaks in analytical chromatograms.
Q: I see new peaks in my HPLC analysis of an aged this compound solution. What could they be?
A: The appearance of new peaks is strong evidence of chemical degradation. Based on the structure of this compound, these new peaks likely correspond to products from hydrolysis, oxidation, or photolysis.
-
Hydrolytic Cleavage: The C-N bond between the pyridine and piperazine rings is a potential site for hydrolysis, which would yield 6-chloro-5-(trifluoromethyl)pyridin-2-ol and piperazine as separate molecules. This is often favored at pH extremes.[5]
-
N-Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides. This can occur with exposure to atmospheric oxygen or oxidizing contaminants.
-
Photolytic Reactions: UV light exposure can induce a variety of reactions in the pyridine ring, potentially leading to dechlorination, ring rearrangement, or the formation of sulfoxides if sulfur-containing solvents are present.[9]
The diagram below illustrates these potential transformation sites on the this compound molecule.
Caption: Potential sites of degradation on the this compound molecule.
Section 3: Protocols for Stability Assessment
To proactively ensure the quality of your research, you can perform stability assessments. The following protocols provide standardized methods for preparing solutions and evaluating the stability of this compound.
Protocol 3.1: Recommended Stock Solution Preparation and Storage
-
Weighing: Carefully weigh the required amount of this compound HCl salt in a calibrated balance.
-
Solubilization: Add a minimal amount of an appropriate organic solvent (e.g., DMSO) to fully dissolve the compound. For a 10 mM stock, for example, dissolve 3.02 mg of this compound HCl (MW: 302.12 g/mol ) in 1 mL of DMSO.
-
Vortexing: Gently vortex the solution until all solid material is dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. For working solutions, thaw a single aliquot and dilute it into your final aqueous buffer immediately before use. Discard any unused portion of the thawed aqueous solution.
Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can accelerate degradation. Storing in a high-concentration organic stock minimizes hydrolysis until the final dilution step.
Protocol 3.2: Performing a Forced Degradation Study
A forced degradation or "stress testing" study is the definitive way to understand a compound's stability profile and develop an analytical method that can separate the parent drug from its degradants.[3][10][11] The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products.
Caption: Workflow for a comprehensive forced degradation study.
-
Prepare Stock: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal parts of the stock solution with 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (combining cool white fluorescent and near-UV lamps).[4] Run a dark control in parallel.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light.
-
Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition. For acid/base samples, neutralize with an equimolar amount of base/acid. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
Protocol 3.3: Stability-Indicating HPLC-UV Method Development (Starting Point)
A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.[7]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine optimal λmax by UV scan)
-
Injection Volume: 10 µL
Scientist's Note: This is a generic starting point. You must validate this method using your forced degradation samples to prove that the parent this compound peak is well-resolved from all degradation product peaks.
Section 4: Data Interpretation and Key Considerations
Summary of Stress Conditions and Potential Degradants
The results from your forced degradation study can be summarized to predict stability under various conditions.
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Products of this compound | Primary Analytical Observation |
| Acid Hydrolysis | 0.1 M HCl, elevated temperature | Cleavage products (e.g., substituted pyridinol and piperazine) | Appearance of more polar peaks on reverse-phase HPLC. |
| Base Hydrolysis | 0.1 M NaOH, elevated temperature | Cleavage products; potential for other base-catalyzed reactions | Similar to acid hydrolysis, but reaction rates may differ.[5] |
| Oxidation | 3% H₂O₂, room temperature | N-oxides of the piperazine ring | Appearance of new peaks, often eluting close to the parent peak. |
| Photolysis | ICH Q1B light exposure | Products of dechlorination, ring rearrangement, or oxidation | Appearance of multiple minor and major degradation peaks. |
| Thermal | >40°C (e.g., 60°C) | Acceleration of other degradation pathways (e.g., hydrolysis) | Increase in degradants also seen under other conditions. |
Excipient Compatibility
When preparing formulations, be aware that excipients are not always inert and can promote degradation.[12][13]
-
pH Modifiers: Buffers (e.g., phosphate, citrate) will dictate the pH and can influence the rate of hydrolysis.
-
Reducing Sugars: Excipients like lactose can potentially interact with amine groups, though this is less common with secondary amines like those in this compound's piperazine ring.
-
Trace Metals: Impurities in excipients can catalyze oxidative degradation.
Always perform compatibility studies by mixing this compound with proposed excipients and storing under accelerated conditions (e.g., 40°C/75% RH) to screen for incompatibilities.[14]
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ORG-12962. Wikipedia. [Link]
-
Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. PubMed. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. PubMed. [Link]
-
Degradation of Dacarbazine in Aqueous Solution. PubMed. [Link]
-
Annex 3. World Health Organization (WHO). [Link]
-
Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. PubMed. [Link]
-
Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, moexipril hydrochloride: dry powder vs wet granulation. PubMed. [Link]
-
Excipient Compatibility and Functionality. ResearchGate. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
A preliminary metabolites identification of a novel compound with β-adrenolytic activity. National Institutes of Health (NIH). [Link]
-
Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. American Pharmaceutical Review. [Link]
-
The pH-dependence of enzymic ester hydrolysis. National Institutes of Health (NIH). [Link]
-
Photodegradation and photostability-indication of mequitazine. PubMed. [Link]
-
(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]
Sources
- 1. This compound hydrochloride | CAS 210821-63-9 | Org12962 | Tocris Bioscience [tocris.com]
- 2. ORG-12962 - Wikipedia [en.wikipedia.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. veeprho.com [veeprho.com]
- 5. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation and photostability-indication of mequitazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, moexipril hydrochloride: dry powder vs wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 12962 Technical Support Center: Troubleshooting Unexpected Behavioral Effects
Welcome to the technical support center for Org 12962. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a potent and selective 5-HT2C receptor agonist, this compound is a valuable tool for investigating the role of this receptor in various physiological and pathological processes, particularly in the context of anxiety and panic disorders.[1] However, like any pharmacological tool, its use can sometimes lead to unexpected behavioral outcomes. This guide provides in-depth troubleshooting advice in a question-and-answer format to help you navigate these challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to induce anxiolytic-like effects in our rodent model, but we are observing paradoxical behaviors such as increased head-twitching and locomotor hyperactivity. What could be the cause?
This is a critical and not entirely unexpected observation. The primary cause of these paradoxical behaviors is likely the off-target activation of 5-HT2A receptors.[1] While this compound is selective for the 5-HT2C receptor, it does possess activity at other 5-HT2 subtypes, notably 5-HT2A.
Causality Explained:
-
On-Target Effect (5-HT2C agonism): Activation of 5-HT2C receptors in brain regions like the prefrontal cortex, amygdala, and ventral tegmental area is generally associated with anxiogenic (at higher doses) or anxiolytic and hypolocomotor effects.
-
Off-Target Effect (5-HT2A agonism): The 5-HT2A receptor is famously associated with the mechanism of action of classic hallucinogens. In rodents, activation of 5-HT2A receptors is well-characterized to induce a head-twitch response (HTR), which is considered a proxy for hallucinogenic potential in humans. The "spacey" feeling and dizziness reported in human trials of this compound were attributed to this off-target 5-HT2A activation.[1]
Troubleshooting Workflow:
Caption: On-target vs. off-target signaling of this compound.
General Troubleshooting Principles
-
Start with a Low Dose: Always begin your experiments with a low dose of this compound and carefully titrate upwards.
-
Vehicle Controls are Essential: Ensure that you have a robust vehicle control group to rule out any effects of the vehicle itself.
-
Consider the Animal Strain: Different strains of mice and rats can have varying sensitivities to serotonergic agents.
-
Pharmacokinetics Matter: Be mindful of the route of administration and the time course of the drug's effects. Behavioral testing should be conducted at the time of peak brain exposure.
By understanding the dual pharmacology of this compound and employing rigorous experimental controls, researchers can successfully isolate its 5-HT2C-mediated effects and mitigate the confounding influence of off-target 5-HT2A activation.
References
-
Porter, R. H., Benwell, K. R., Lamb, H., Malcolm, C. S., Allen, N. H., Revell, D. F., Adams, D. R., & Sheardown, M. J. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. [Link]
Sources
Technical Support Center: Optimizing Org 12962 for Cell-Based Assays
Welcome to the technical support guide for Org 12962. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in your cell-based assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are robust, reproducible, and built on a foundation of scientific integrity.
Part 1: Compound Overview & Initial Setup
This section addresses the most common preliminary questions regarding the handling and initial experimental design for this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the serotonin 5-HT2 receptor family.[1] It shows the highest potency for the 5-HT2C receptor, making it a valuable tool for studying the physiological and pathological roles of this specific receptor subtype.[1][2] Its chemical name is 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine.[2]
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][4] Upon activation by an agonist like this compound, the receptor stimulates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which can be readily measured in common cell-based assays.[5][6]
Q2: How should I prepare and store this compound stock solutions to ensure stability and solubility?
Proper handling of your compound is the first step toward a successful experiment.
-
Solvent Selection: this compound hydrochloride is soluble in DMSO.[7] For most cell-based assays, preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is recommended.
-
Stock Solution Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability (months to years).[7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the DMSO stock using an appropriate aqueous assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[8] It is critical to ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤0.5%).
Q3: Which cell line is most suitable for my this compound experiment?
The choice of cell line is critical and depends on your experimental goals.
-
Recombinant Cell Lines: For characterizing the specific activity of this compound on the human 5-HT2C receptor, the use of a host cell line stably transfected with the receptor is the gold standard. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used because they have low to no endogenous expression of most GPCRs.[8][9] Several commercial vendors offer ready-to-use CHO-K1 cell lines stably expressing the human 5-HT2C receptor.[9][10][11] These systems provide a robust and specific signal.[8]
-
Endogenously Expressing Cell Lines: If your goal is to study the receptor in a more physiologically relevant context, you might choose a cell line that naturally expresses the 5-HT2C receptor. However, expression levels can be low and variable, leading to smaller assay windows. The receptor is primarily expressed in the central nervous system, particularly the choroid plexus.[9]
-
Validation is Key: Regardless of the cell line chosen, it is essential to validate receptor expression and function. For recombinant lines, this is often provided by the vendor. For endogenous lines, techniques like qPCR or western blotting can confirm expression, while a functional assay with a known agonist (like serotonin itself) will confirm signaling competency.[9]
Part 2: Core Protocol & Dose-Response Optimization
This section provides a detailed workflow for a typical experiment and addresses how to determine the optimal concentration range.
Key Pharmacological Data for this compound
The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible response.[12][13] Understanding the expected potency of this compound is crucial for designing your dose-response experiments.
| Parameter | Receptor Subtype | Reported Value (pEC₅₀) | Reported Value (EC₅₀) | Cell Line | Source |
| Potency | 5-HT2C | 7.01 | ~98 nM | CHO-K1 | [2][14] |
| Potency | 5-HT2A | 6.38 | ~417 nM | CHO-K1 | [2][14] |
| Potency | 5-HT2B | 6.28 | ~525 nM | CHO-K1 | [2][14] |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value in molar. Values are approximate and can vary based on the specific assay conditions, cell line, and receptor expression level.
Workflow: Performing a Dose-Response Experiment (Calcium Flux Assay)
The canonical Gq pathway activation by the 5-HT2C receptor leads to a measurable increase in intracellular calcium, making a fluorescent calcium flux assay an ideal readout.[8][15]
Detailed Protocol Steps:
-
Cell Plating (Day 1): Seed your 5-HT2C-expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 30,000 cells/well).[8] Incubate overnight.
-
Compound Plate Preparation (Day 2): Prepare a serial dilution plate. Start with a high concentration (e.g., 1 mM) of this compound in DMSO and perform a 1:10 dilution followed by several 1:3 or 1:5 serial dilutions in assay buffer. Remember to prepare wells with a positive control (serotonin) and a vehicle control (assay buffer with the same final DMSO concentration).
-
Dye Loading (Day 2): Discard the culture medium from the cell plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) reconstituted in assay buffer, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.
-
Assay Reading: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of liquid handling and kinetic reading.
-
Measure the baseline fluorescence of the cell plate for 10-20 seconds.
-
The instrument then automatically adds the compounds from your dilution plate to the cell plate.
-
Immediately continue to measure the fluorescence signal every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
For each well, calculate the maximum response minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of a full agonist like serotonin (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter nonlinear regression model to determine the EC50 value.[16]
-
Part 3: Troubleshooting Guide & FAQs
This section is formatted as a Q&A to directly address specific issues you might encounter.
Q4: I am not seeing any response, or the response is very weak. What could be wrong?
This is a common issue with several potential causes.
-
Cell Health & Receptor Expression:
-
Cause: The cells may have low viability, may have been passaged too many times (leading to genetic drift and loss of receptor expression), or the receptor expression itself may be insufficient.
-
Solution: Always use cells from a low passage number. Confirm cell viability before starting the experiment. For stable cell lines, ensure you are maintaining the correct antibiotic selection pressure to retain the expression plasmid.[9] If possible, verify receptor expression via a secondary method.
-
-
Compound Degradation:
-
Cause: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the compound. If in doubt, purchase a new batch.
-
-
Assay Conditions:
-
Cause: The calcium dye may not have loaded properly, or the reader settings may be suboptimal.
-
Solution: Verify dye loading under a microscope; healthy, loaded cells should show a faint, uniform green fluorescence. Optimize the reader's gain settings to ensure the baseline is low but the signal from a positive control is not saturated.
-
-
Negative Results:
-
Cause: It's possible the 5-HT2C receptor does not couple to the expected pathway in your specific cell system, or the experimental hypothesis is incorrect.[17]
-
Solution: Always include a known full agonist, like serotonin, as a positive control. A robust response to serotonin but no response to this compound would point to a compound-specific issue, whereas no response to either suggests a problem with the cells or assay system itself.
-
Q5: The response is highly variable between wells, leading to a poor dose-response curve. How can I improve consistency?
High variability can obscure real biological effects.
-
Pipetting and Cell Plating:
-
Cause: Inaccurate pipetting during serial dilutions or inconsistent cell seeding density across the plate. "Edge effects" in 96-well plates are also a common source of variability.
-
Solution: Use calibrated pipettes and ensure cells are thoroughly resuspended before plating to achieve a uniform monolayer. To mitigate edge effects, avoid using the outermost wells of the plate for critical measurements or fill them with buffer/media.
-
-
Stimulation Time:
-
Cause: For some GPCRs, the signaling cascade can be very rapid and transient. If your measurement is too slow, you might miss the peak response.
-
Solution: A kinetic assay (like FLIPR) is crucial for capturing transient calcium signals.[8] Ensure your read time is immediate upon compound addition. For other second messenger assays (like cAMP or IP1), you may need to optimize the agonist incubation time to find when the signal is maximal and stable.[6][18]
-
-
Reagent Quality:
-
Cause: Using expired or improperly stored reagents (assay buffer, dye, etc.) can lead to inconsistent results.
-
Solution: Always use fresh, high-quality reagents. Prepare buffers on the day of the experiment.
-
Q6: I suspect cytotoxicity at high concentrations of this compound. How can I confirm and mitigate this?
High compound concentrations can sometimes cause cell death, which can be misinterpreted as a decrease in signaling (a "bell-shaped" dose-response curve).
-
Confirmation:
-
Cause: The compound itself or the solvent (DMSO) may be toxic at high concentrations.
-
Solution: Run a parallel cytotoxicity assay. After treating the cells with the same concentrations of this compound for the same duration, assess cell viability using a method like the Resazurin (AlamarBlue) or MTT assay.[19] A significant drop in viability at high concentrations confirms cytotoxicity.
-
-
Mitigation:
-
Cause: The effective concentration range of the compound is lower than the toxic range.
-
Solution: If cytotoxicity is confirmed, simply exclude the toxic concentrations from your dose-response analysis. The goal is to define the pharmacological activity of the compound, and data points confounded by cell death are not relevant to receptor-mediated signaling. Ensure your final DMSO concentration never exceeds a pre-determined non-toxic level (e.g., 0.5%).
-
Q7: What is the signaling pathway of the 5-HT2C receptor activated by this compound?
Understanding the signaling cascade provides context for your assay choice and data interpretation.
As shown in Figure 2, this compound binding to the 5-HT2C receptor activates the Gq/11 protein.[3] This stimulates PLC, which cleaves PIP2 into IP3 and DAG.[5] IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions.[5] This rapid increase in cytosolic Ca2+ is the signal measured in calcium flux assays and is a direct functional readout of receptor activation.[8][15] While this is the primary pathway, it's worth noting that the 5-HT2C receptor can also couple to other G proteins and pathways, such as the ERK pathway, in different cellular contexts.[3][5][20]
References
-
Porter, R.H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. [Link]
-
Kim, K., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
-
Wikipedia. ORG-12962. [Link]
-
University of Rochester Medical Center. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. [Link]
-
Masson, J., et al. (2012). 5-HT2C receptor signaling pathways. ResearchGate. [Link]
-
Wikipedia. 5-HT2C receptor agonist. [Link]
-
Werry, T.D., et al. (2005). Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. Journal of Neurochemistry. [Link]
-
GenScript. CHO-K1/5-HT2C Stable Cell Line. [Link]
-
Cvijic, M.E., et al. (2019). Key assay optimization parameters and troubleshooting guidelines. ResearchGate. [Link]
-
Porter, R.H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. PubMed Central. [Link]
-
Stolee, J., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]
-
Zhang, J., et al. (2009). Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. Assay and Drug Development Technologies. [Link]
-
Du, Y., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Wikipedia. EC50. [Link]
-
Eurofins Discovery. GPCR Functional Assays. [Link]
-
Patsnap Synapse. Explain what is EC50?. [Link]
-
Berstein, G., et al. (2010). Cell-based assays for screening androgen receptor ligands. PubMed Central. [Link]
-
Ritz, C., et al. (2015). Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach. Biometrical Journal. [Link]
-
Wikipedia. Cannabinoid hyperemesis syndrome. [Link]
-
Berstein, G., et al. (2010). Cell-based assays for screening androgen receptor ligands. PubMed. [Link]
-
Stein, M.B. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. PubMed Central. [Link]
-
Qu-Project. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. medkoo.com [medkoo.com]
- 8. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 12962 Technical Support Center: Stability and Storage Guidelines
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Org 12962. Given the limited publicly available stability data for this specific compound, this guide synthesizes information from vendor recommendations, stability studies of structurally related pyridinylpiperazine derivatives, and established best practices in pharmaceutical research. Our aim is to equip you with the knowledge to mitigate degradation, troubleshoot common issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
There are slightly differing recommendations from commercial suppliers, which suggests that the optimal storage conditions may depend on the specific salt form and purity of the compound. For this compound hydrochloride, one supplier recommends storage at room temperature with desiccation.[1] Another suggests storing the solid powder in a dry, dark environment at 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[2]
Scientist's Insight: For maximum stability of the solid compound, particularly for long-term storage, it is prudent to adopt the more stringent conditions. Storing at -20°C in a tightly sealed container with a desiccant will minimize the potential for degradation from atmospheric moisture and temperature fluctuations. The inclusion of "dark" storage conditions is crucial as many complex organic molecules are susceptible to photodegradation.
Q2: How should I prepare and store solutions of this compound?
This compound hydrochloride is soluble in DMSO.[2] For other 5-HT2C agonists, stock solutions are often prepared in solvents like DMSO and stored at -80°C for up to six months, or at -20°C for one month.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles, which can accelerate degradation.
Scientist's Insight: When preparing a stock solution, ensure the solvent is of high purity and anhydrous, as residual water can promote hydrolysis. After preparation, the solution should be purged with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q3: What are the potential signs of this compound degradation?
Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. For solutions, the appearance of precipitates or a color change can indicate degradation or insolubility.[4] In your experiments, unexpected or inconsistent results, such as a loss of potency or altered pharmacological effects, could also be indicative of compound degradation.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been published, compounds with a pyridinylpiperazine structure can be susceptible to hydrolysis and oxidation.[5] The piperazine ring and the bond connecting it to the pyridine ring can be targets for chemical breakdown, especially under harsh pH conditions or in the presence of oxidizing agents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or reduced biological activity in assays. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid material that has been stored under optimal conditions (-20°C, desiccated).2. Perform a concentration verification of the new stock solution using a suitable analytical method (e.g., HPLC-UV).3. If the issue persists, consider obtaining a new batch of the compound. |
| Precipitate forms in a stored solution. | Poor solubility at the storage temperature or solvent evaporation. | 1. Gently warm the solution and vortex to see if the precipitate redissolves.2. If it redissolves, consider preparing a more dilute stock solution for storage.3. If it does not redissolve, it may be a degradation product, and the solution should be discarded. |
| Solid compound appears discolored or clumped. | Degradation due to moisture or exposure to light. | The compound may be compromised. It is advisable to use a fresh, unopened vial if available. If not, proceed with caution and consider analytical verification of purity. |
Data Summary Table: Storage and Handling of this compound
| Form | Storage Condition | Duration | Key Considerations |
| Solid (Hydrochloride Salt) | Room Temperature with Desiccant[1] | Short-term | Protect from moisture. |
| 0-4°C, Dry, Dark[2] | Short-term (days to weeks) | Protect from light and moisture. | |
| -20°C, Dry, Dark[2] | Long-term (months to years) | Ideal for maintaining long-term integrity. | |
| Solution (in DMSO) | -20°C[3] | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C[3] | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Purge with inert gas. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Hydrochloride
-
Acclimatization: Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Purge the headspace of each tube with an inert gas (e.g., nitrogen or argon) before sealing tightly. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for Pyridinylpiperazine Derivatives (General Method)
This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject a solution of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate degradation products.[6]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point for piperazine derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at a wavelength where this compound has significant absorbance.
-
-
Sample Analysis:
-
Inject the stressed samples and the unstressed control sample.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
-
-
Stability Assessment:
-
Prepare solutions of this compound and store them under the desired test conditions (e.g., different temperatures and time points).
-
At each time point, analyze the samples by the validated HPLC method.
-
Calculate the percentage of the initial concentration remaining. A common threshold for stability is retaining at least 90% of the initial concentration.[4]
-
Visualizations
Troubleshooting Workflow for this compound Stability Issues
Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by this compound instability.
References
-
ResearchGate. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]
-
Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
Wikipedia. Pyridinylpiperazine. Retrieved from [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Wikipedia. ORG-12962. Retrieved from [Link]
-
PubMed. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Retrieved from [Link]
-
Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]
-
Wikipedia. Piperazine. Retrieved from [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Patsnap Synapse. What are 5-HT2C receptor agonists and how do they work?. Retrieved from [Link]
-
ResearchGate. Therapeutic Potential of 5-HT2C Receptor Ligands. Retrieved from [Link]
-
Wikipedia. 5-HT2C receptor agonist. Retrieved from [Link]
-
PubMed. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Retrieved from [Link]
-
Wikipedia. Cannabinoid hyperemesis syndrome. Retrieved from [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
PubMed. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. Retrieved from [Link]
-
PubMed. Stability of oxaliplatin solution. Retrieved from [Link]
-
ResearchGate. Stability of norfloxacin in an extemporaneously prepared oral liquid. Retrieved from [Link]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isaacpub.org [isaacpub.org]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Interpreting and Resolving Conflicting Results with Org 12962
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Org 12962. This guide is designed to provide you, the researcher, with a comprehensive framework for understanding and troubleshooting the complexities that can arise during experimentation with this potent 5-HT2C receptor agonist. As with any selective pharmacological tool, the nuances of its activity can lead to apparently conflicting results. This resource will equip you with the knowledge to navigate these challenges, ensuring the integrity and reproducibility of your findings.
Understanding the Core Pharmacology of this compound
This compound is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2 receptor family.[1][2] Its primary therapeutic potential was investigated for anxiety-related disorders.[1][2] However, its development was discontinued due to in-vivo side effects, such as dizziness, which were attributed to a lack of selectivity over the 5-HT2A receptor.[1][2]
A foundational understanding of its receptor affinity profile is critical for interpreting experimental outcomes.
| Receptor | Affinity (pEC50) | Primary Signaling Pathway |
| 5-HT2C | 7.01 | Gq/11 → PLC → IP3/DAG → ↑ Ca2+ |
| 5-HT2A | 6.38 | Gq/11 → PLC → IP3/DAG → ↑ Ca2+ |
| 5-HT2B | 6.28 | Gq/11 → PLC → IP3/DAG → ↑ Ca2+ |
While this compound displays the highest affinity for the 5-HT2C receptor, its activity at 5-HT2A and 5-HT2B receptors, although lower, can be a significant source of confounding variables, particularly at higher concentrations.
Visualizing the Primary Signaling Cascade
The canonical signaling pathway for all three 5-HT2 receptor subtypes involves the activation of the Gq/11 protein, leading to a cascade of intracellular events.
Caption: Canonical Gq/11 signaling pathway for 5-HT2 receptors.
Troubleshooting Conflicting Results: A Step-by-Step Guide
Conflicting results with this compound often stem from its complex pharmacology and the nuances of the experimental systems used. This section provides a logical framework for diagnosing and resolving such discrepancies.
Step 1: Verify Compound Identity and Integrity
Before delving into complex biological explanations, it is crucial to rule out issues with the compound itself.
Question: Could the conflicting results be due to the quality of the this compound being used?
Answer:
-
Purity and Identity: Always source this compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (e.g., ≥99% by HPLC) and identity confirmation (e.g., NMR, MS).
-
Solubility and Stability: this compound hydrochloride is soluble in aqueous solutions. However, improper storage or the use of inappropriate solvents can lead to degradation or precipitation. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Protocol:
-
Confirm the CAS number (210821-63-9) and molecular weight of your compound.
-
Review the supplier's CoA for purity and identity verification.
-
Prepare a fresh stock solution in an appropriate solvent (e.g., sterile water or DMSO, followed by dilution in assay buffer). Ensure complete dissolution.
-
If issues persist, consider obtaining a new batch of the compound from a different supplier for comparison.
-
Step 2: Deconvoluting On-Target vs. Off-Target Effects
The side effects that led to the discontinuation of this compound in clinical trials were attributed to its activity at 5-HT2A receptors.[1][2] This highlights the importance of considering its full receptor profile.
Question: Are the observed effects truly mediated by 5-HT2C receptors, or could 5-HT2A/2B activation be a contributing factor?
Answer:
-
Concentration is Key: The selectivity of this compound is concentration-dependent. At higher concentrations, the likelihood of engaging 5-HT2A and 5-HT2B receptors increases significantly.
-
Pharmacological Tools: Utilize selective antagonists for each receptor subtype to dissect the contribution of each to the observed effect.
Experimental Protocol: Pharmacological Blockade
-
Objective: To determine which 5-HT2 receptor subtype is responsible for the observed cellular or behavioral response.
-
Materials:
-
This compound
-
Selective 5-HT2C antagonist (e.g., SB 242084)
-
Selective 5-HT2A antagonist (e.g., Ketanserin or M100907)
-
Selective 5-HT2B antagonist (e.g., SB 204741)
-
-
Procedure: a. Establish a dose-response curve for this compound to determine the EC50 for the effect of interest. b. Pre-treat your experimental system (cells or animals) with a selective antagonist at a concentration known to block its target receptor. c. After the pre-treatment period, stimulate with this compound at its EC50. d. Compare the response in the presence and absence of the antagonist.
| Antagonist Pre-treatment | Expected Outcome if Effect is Mediated by: |
| 5-HT2C Antagonist | 5-HT2C: Significant attenuation or complete blockade of the this compound-induced effect. |
| 5-HT2A Antagonist | 5-HT2A: Significant attenuation or complete blockade of the this compound-induced effect. |
| 5-HT2B Antagonist | 5-HT2B: Significant attenuation or complete blockade of the this compound-induced effect. |
Step 3: Investigating Broader Off-Target Liabilities of the Arylpiperazine Scaffold
This compound belongs to the arylpiperazine class of compounds. This chemical scaffold is known to interact with a variety of other receptors and transporters, which can lead to unexpected pharmacological effects.
Question: Could the conflicting results be due to off-target effects unrelated to 5-HT2 receptors?
Answer:
-
Known Arylpiperazine Targets: The arylpiperazine moiety can exhibit affinity for other serotonin receptors (e.g., 5-HT1A, 5-HT7), dopamine receptors (D2-like), and alpha-adrenergic receptors.[3][4][5]
-
Metabolism: Arylpiperazine derivatives can be metabolized, often via N-dealkylation, to form active metabolites with their own distinct pharmacological profiles.[6] These metabolites can have different receptor affinities and kinetics, further complicating the interpretation of results, especially in in-vivo studies.
Troubleshooting Workflow for Potential Off-Target Effects
Caption: A workflow for investigating potential off-target effects.
Step 4: Addressing Experimental System Variability
The cellular context in which this compound is studied can profoundly impact the observed results.
Question: How can the choice of experimental system lead to conflicting data?
Answer:
-
Cell Line-Specific Receptor Expression and Signaling:
-
Receptor Density: The level of 5-HT2C, 5-HT2A, and 5-HT2B receptor expression can vary significantly between different cell lines (e.g., HEK293, CHO, SH-SY5Y).[7] This can alter the potency and efficacy of this compound.
-
G-Protein and Effector Availability: The complement of G-proteins and downstream signaling molecules can differ between cell types, potentially leading to variations in the signaling cascade.
-
-
5-HT2C Receptor RNA Editing: The 5-HT2C receptor is unique in that its pre-mRNA undergoes RNA editing, leading to multiple receptor isoforms with different signaling properties.[8] The specific isoforms expressed can vary between cell lines and tissues, impacting agonist potency and G-protein coupling efficiency.[8]
-
Receptor Desensitization and Internalization: Prolonged exposure to agonists like this compound can lead to receptor desensitization and internalization, where the receptor is phosphorylated and uncoupled from its G-protein, then removed from the cell surface.[9][10][11] The rate and extent of this process can be cell-type dependent and can lead to a diminished response over time.[9][10]
-
Biased Agonism: Different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. This phenomenon, known as biased agonism, can result in different functional outcomes depending on the specific endpoint being measured (e.g., IP1 accumulation vs. β-arrestin recruitment).[8][12]
Experimental Protocol: Characterizing Your In-Vitro System
-
Objective: To understand the specific characteristics of the 5-HT2 receptor system in your chosen cell line.
-
Procedure: a. Receptor Expression Analysis: Quantify the relative expression levels of 5-HT2C, 5-HT2A, and 5-HT2B receptors in your cell line using techniques like qPCR or western blotting. b. RNA Editing Analysis (for 5-HT2C): If possible, sequence the 5-HT2C receptor transcript from your cells to determine the predominant RNA-edited isoforms. c. Time-Course Experiment: To assess desensitization, stimulate cells with a fixed concentration of this compound (e.g., EC80) and measure the response at multiple time points (e.g., 5, 15, 30, 60 minutes). A decrease in signal over time is indicative of desensitization. d. Multiple Pathway Analysis: If your research question allows, measure the activation of different signaling pathways (e.g., Gq-mediated calcium flux and β-arrestin recruitment) in parallel to assess for biased agonism.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic or "U-shaped" dose-response curve with this compound. What could be the cause?
A biphasic dose-response curve can be indicative of several factors:
-
Receptor Desensitization at High Concentrations: At high concentrations of this compound, rapid and profound receptor desensitization can lead to a decrease in the observed response.
-
Engagement of Opposing Signaling Pathways: At different concentration ranges, this compound might engage different receptor subtypes or signaling pathways that have opposing effects on the measured endpoint.
-
Off-Target Effects: An off-target effect at higher concentrations could be counteracting the primary on-target effect.
Q2: We see a potent effect of this compound in our in-vitro assay, but the in-vivo effects are much weaker or different than expected. Why?
This is a common challenge in drug development and can be attributed to:
-
Pharmacokinetics and Metabolism: this compound may have poor bioavailability, rapid metabolism into inactive or less active compounds, or may not effectively cross the blood-brain barrier to reach its target in the CNS. As an arylpiperazine, it is susceptible to metabolism which could alter its in-vivo activity.[6]
-
In-Vivo Receptor Environment: The in-vivo environment is far more complex than a cultured cell line. The presence of endogenous serotonin, the expression of different 5-HT2C receptor isoforms, and the interaction with other neurotransmitter systems can all modulate the effects of this compound.
-
Poor In-Vivo Selectivity: As noted in its development history, the in-vivo side effects of this compound were attributed to its effects on 5-HT2A receptors, highlighting that in-vitro selectivity does not always translate to in-vivo selectivity.[1][2]
Q3: Our results with this compound are inconsistent from one experiment to the next. What are some common sources of variability in GPCR functional assays?
In addition to the compound and cell-specific factors discussed above, general sources of variability in GPCR assays include:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.
-
Reagent Consistency: Ensure all reagents, including media, serum, and buffers, are from the same lot for a given set of experiments.
-
Assay Conditions: Strictly control incubation times, temperatures, and cell densities.[13]
-
Plate Reader Settings: Optimize and maintain consistent settings on your plate reader for fluorescence or luminescence detection.
References
- Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. (2019). PubMed Central.
- Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. (n.d.). PubMed Central.
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025).
- Technical Support Center: Troubleshooting GPDA Assay Variability. (n.d.). Benchchem.
- Ligand-directed serotonin 5-HT2C receptor desensitization and sensitiz
- 5-HT2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence. (n.d.). PubMed Central.
- 5-HT2C receptor agonist - Wikipedia. (n.d.).
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). PubMed.
- Ligand-directed serotonin 5-HT 2C receptor desensitization and sensitiz
- Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. (n.d.). PubMed Central.
- Variation within the serotonin (5-HT) 5-HT2C receptor system aligns with vulnerability to cocaine cue reactivity. (2014). PubMed Central.
- 5-HT 2C agonists elicit a variety a behavioral manifestations. Their... (n.d.).
- ORG-12962 - Wikipedia. (n.d.).
- ORG-12962. (n.d.).
- Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study. (n.d.). Semantic Scholar.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PubMed Central.
- Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central.
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (n.d.). PubMed.
- Gain in accuracy by optimizing your Gαs coupled GPCR assays. (2024). Revvity.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI.
- 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
- Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. (n.d.). Frontiers.
- GPCRs: the p
- GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PubMed Central.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024).
- This compound hydrochloride | CAS 210821-63-9 | Org12962. (n.d.). Tocris Bioscience.
- Pharmacokinetics of compound 58-112, a potential skeletal muscle relaxant, in man. (n.d.).
- Release of norepinephrine and dopamine-beta-hydroxylase by nerve stimulation. V. Enhanced release associated with a granular effect of a benzoquinolizine derivative with reserpine-like properties. (n.d.). PubMed.
- ORG-12962 - Negapedia. (n.d.).
- Proportional release of norepinephrine and dopamine- -hydroxylase
- Increased dopamine and norepinephrine release in medial prefrontal cortex induced by acute and chronic stress: effects of diazepam. (n.d.). PubMed.
- Evidence that dopamine regulates norepinephrine synthesis in the rat superior cervical ganglion during hypoxic stress. (n.d.). PubMed.
- The Presynaptic Regulation of Dopamine and Norepinephrine Synthesis Has Dissociable Effects on Different Kinds of Cognitive Conflicts. (n.d.). PubMed.
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Technical Support Center: Troubleshooting In Vivo Delivery of Org 12962
Welcome to the technical support center for Org 12962. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for in vivo experiments involving this compound. The following content is structured in a question-and-answer format to directly address potential challenges and ensure the integrity and success of your research.
Introduction to this compound
This compound is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype.[1][2] It has been investigated for its potential anxiolytic effects.[2] Due to its specific pharmacological profile, it is a valuable tool for neuroscience research. However, like many small molecules, its successful application in in vivo models depends on proper handling, formulation, and administration.
Formulation and Administration FAQs
This section addresses common issues related to the preparation and delivery of this compound for in vivo studies.
Question: My this compound is not fully dissolving in my aqueous vehicle. What should I do?
Answer: This is a common issue as many small molecules, including those with a piperazine moiety, can exhibit poor water solubility, especially in their free base form. This compound hydrochloride is soluble in DMSO.[3] For in vivo use, a multi-step solubilization process is often necessary.
Causality and Troubleshooting Steps:
-
Incorrect Salt Form: Ensure you are using a salt form of this compound, such as the hydrochloride (HCl) salt, which is generally more water-soluble than the free base.[2][3]
-
Solvent Selection:
-
Initial Solubilization: First, dissolve this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO).[3][4]
-
Vehicle Dilution: Subsequently, dilute the DMSO stock solution into your final aqueous vehicle (e.g., saline, PBS, or a cyclodextrin solution). It is crucial to keep the final concentration of the organic solvent low (typically <5-10% DMSO) to avoid toxicity in animals.[4]
-
-
pH Adjustment: The pH of the final formulation can significantly impact the solubility of your compound. For amine-containing compounds like this compound, a slightly acidic pH can improve solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.[5][6]
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, enhancing their aqueous solubility.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
-
Surfactants: Surfactants like Tween 80 or Cremophor EL can be used at low concentrations to aid in solubilization.[6] However, be aware of potential biological effects of the surfactants themselves.
-
Self-Validating Protocol: Before preparing the bulk formulation, perform a small-scale solubility test with your chosen vehicle system. Visually inspect for any precipitation or cloudiness.
Question: I am observing precipitation of this compound after diluting my stock solution into the final vehicle. How can I prevent this?
Answer: This phenomenon, known as "crashing out," occurs when the drug is no longer soluble as the solvent composition changes.
Causality and Troubleshooting Steps:
-
Order of Addition: When preparing the final formulation, add the drug stock solution to the vehicle slowly while vortexing or stirring continuously. This helps to prevent localized high concentrations of the drug that can lead to precipitation.
-
Temperature Effects: Ensure all solutions are at room temperature before mixing, unless the compound's solubility is known to be higher at a different temperature.[5]
-
Formulation Optimization: If precipitation persists, you may need to adjust your formulation. This could involve increasing the concentration of co-solvents or excipients, or decreasing the final concentration of this compound.
Troubleshooting Lack of Efficacy
This section provides guidance for scenarios where this compound does not produce the expected biological effect in vivo.
Question: My in vivo experiment with this compound shows no significant effect compared to the vehicle control. What are the possible reasons?
Answer: A lack of efficacy can stem from multiple factors, ranging from the formulation itself to the experimental design.
Causality and Troubleshooting Steps:
-
Compound Stability:
-
In Formulation: Assess the stability of this compound in your final formulation over the duration of your experiment.[7] The European Medicines Agency provides guidelines on stability testing.[8][9][10] It's possible the compound is degrading after preparation. Prepare fresh formulations for each experiment if stability is a concern.
-
In Vivo: The compound may be rapidly metabolized in vivo.
-
-
Dose Selection: The dose you have selected may be too low to elicit a response. Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
-
Pharmacokinetics (PK): this compound may have poor pharmacokinetic properties, such as a short half-life or low bioavailability, preventing it from reaching the target tissue at a sufficient concentration.[7][11] A pilot PK study can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[12][13][14]
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, subcutaneous, oral) significantly impacts drug exposure.[5] Ensure the selected route is appropriate for this compound and your experimental goals.
-
Target Engagement: Confirm that this compound is reaching and binding to its target, the 5-HT2C receptor, in the brain. This can be assessed through ex vivo receptor occupancy studies.
Troubleshooting Workflow for Lack of Efficacy
Caption: Decision tree for troubleshooting lack of efficacy.
Addressing Adverse Effects and Toxicity
This section helps to navigate unexpected adverse events in your animal models.
Question: I am observing adverse effects in my animals, such as dizziness or a "spacey" feeling, that are not present in the vehicle control group. What is happening?
Answer: While this compound was developed as a selective 5-HT2C agonist, it does have some activity at other 5-HT2 receptor subtypes, notably 5-HT2A.[1][2] Activation of the 5-HT2A receptor is associated with hallucinogenic effects, and the observed side effects in your animals may be due to off-target activity at this receptor.[1]
Causality and Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. This may reduce the off-target effects while still maintaining sufficient 5-HT2C receptor activation for your desired therapeutic effect.
-
Pharmacodynamic Analysis: Correlate the time course of the adverse effects with the pharmacokinetic profile of this compound. This can help determine if the side effects are linked to peak plasma concentrations.
-
Selective Antagonism: In more advanced studies, you could consider co-administering a selective 5-HT2A antagonist to block the off-target effects. However, this adds complexity to the experimental design and interpretation of results.
Data Presentation: Receptor Selectivity Profile of this compound
| Receptor Subtype | pEC50 | Potency | Associated In Vivo Effects |
| 5-HT2C | 7.01 | High | Anxiolytic[2] |
| 5-HT2A | 6.38 | Moderate | Hallucinogenic/Behavioral side effects[1] |
| 5-HT2B | 6.28 | Lower | --- |
| Data synthesized from Porter et al. (1999)[2] |
Experimental Protocols
Protocol: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a general guideline. You may need to optimize it for your specific experimental needs.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound HCl powder in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to dissolve the powder completely. Vortex gently until a clear solution is obtained. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound HCl in 1 mL of DMSO.
-
-
Prepare Vehicle:
-
Prepare your chosen aqueous vehicle. For example, a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.
-
-
Final Formulation Preparation:
-
While vortexing the vehicle, slowly add the this compound stock solution to the vehicle to reach the desired final concentration.
-
For example, to prepare a 1 mg/mL final formulation with 10% DMSO, add 1 part of the 10 mg/mL this compound stock solution to 9 parts of the 20% HP-β-CD vehicle.
-
-
Final Checks:
-
Visually inspect the final formulation for any signs of precipitation.
-
If necessary, adjust the pH to be within a physiologically acceptable range.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Workflow for this compound Formulation
Caption: Step-by-step workflow for this compound formulation.
References
-
Wikipedia. (n.d.). ORG-12962. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). Org-12962 - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Retrieved from [Link]
-
PubMed. (2016). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. Retrieved from [Link]
-
Technology Networks. (2025). Overcoming In Vivo Delivery Challenges With Image-Guided Innovation. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
ResearchGate. (2025). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Retrieved from [Link]
-
American Association for Cancer Research. (1999). Understanding Barriers to Drug Delivery: High Resolution in Vivo Imaging Is Key. Retrieved from [Link]
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PubMed Central. (n.d.). Allosteric Modulators of Steroid Hormone Receptors: Structural Dynamics and Gene Regulation. Retrieved from [Link]
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PubMed Central. (n.d.). Steroid Receptor/Coactivator Binding Inhibitors: An Update. Retrieved from [Link]
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PubMed. (2016). In vivo organ specific drug delivery with implantable peristaltic pumps. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics of compound 58-112, a potential skeletal muscle relaxant, in man. Retrieved from [Link]
-
PubMed. (1983). In vivo release of norethindrone coupled to a biodegradable poly(alpha-amino acid) drug delivery system. Retrieved from [Link]
-
PubMed Central. (n.d.). Steroid hormone receptors silence genes by a chromatin-targeted mechanism similar to those used for gene activation. Retrieved from [Link]
-
Oxford Academic. (n.d.). Transcriptional Regulation by Steroid Receptor Coactivator Phosphorylation. Retrieved from [Link]
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PubMed Central. (2007). Visualizing the action of steroid hormone receptors in living cells. Retrieved from [Link]
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Wikipedia. (n.d.). Precambrian. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannabinoid hyperemesis syndrome. Retrieved from [Link]
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PubMed Central. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. Retrieved from [Link]
-
European Medicines Agency. (2003). Stability testing of existing active ingredients and related finished products - Scientific guideline. Retrieved from [Link]
-
PubMed. (2024). Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist. Retrieved from [Link]
-
PubMed. (2013). Understanding the pharmacokinetics of anxiolytic drugs. Retrieved from [Link]
-
European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics of loprazolam and its principal metabolite in young subjects and elderly hospital patients. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 5-HT2C Receptor Agonists: Profiling Org 12962 Against Key Alternatives
This guide provides an in-depth comparison of the 5-HT2C receptor agonist Org 12962 against other significant agonists in its class, including lorcaserin, vabicaserin (CP-809,101), and WAY-161503. The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical therapeutic target for a range of conditions, including obesity, anxiety, and various psychiatric disorders.[1][2][3] Agonists that activate this receptor can modulate appetite and mood, but their clinical utility is dictated by a delicate balance of potency, selectivity, and downstream signaling effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of pharmacological data and the experimental methodologies used to generate it.
The 5-HT2C Receptor: A Complex Signaling Hub
The 5-HT2C receptor's therapeutic effects are primarily initiated through its canonical signaling pathway. As a Gq/11-coupled receptor, agonist binding triggers a conformational change that activates Phospholipase C (PLC).[2][3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][5] This cascade is fundamental to the receptor's function.
However, recent research has unveiled a more complex signaling landscape. The 5-HT2C receptor can also couple to other G-protein families, such as Gi/o/z and G12/13, and recruit β-arrestins.[1][6] This phenomenon, known as "biased agonism" or "functional selectivity," means that different agonists can stabilize distinct receptor conformations, preferentially activating one signaling pathway over another.[1][6] This diversity in signaling may explain why some agonists produce robust therapeutic effects while others have limiting side effects.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.
Pharmacological Profiles of Key 5-HT2C Agonists
The efficacy and safety of a 5-HT2C agonist are defined by its potency at the target receptor and its selectivity against off-target receptors, particularly the closely related 5-HT2A and 5-HT2B subtypes. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B activation has been linked to cardiac valvulopathy, making selectivity a paramount concern in drug design.[3][7]
This compound
Developed by Organon, this compound is a potent pyridinylpiperazine agonist of the 5-HT2C receptor.[7] In vitro data demonstrates its high potency, with a pEC50 of 7.01 at the human 5-HT2C receptor.[8][9][10] However, its selectivity is limited, with significant agonist activity at 5-HT2A (pEC50 = 6.38) and 5-HT2B (pEC50 = 6.28) receptors.[8][9][10] This translates to only a ~4-fold functional selectivity for 5-HT2C over 5-HT2A. While it showed anti-aversive effects in rodent models of anxiety, its development was halted after human trials revealed side effects like dizziness, likely due to insufficient selectivity over the 5-HT2A receptor in vivo.[7][11]
Lorcaserin (Belviq)
Lorcaserin is perhaps the most well-known 5-HT2C agonist, having been approved by the FDA for chronic weight management before its voluntary withdrawal from the market due to a potential cancer risk signal.[12][13][14] It exhibits a more favorable selectivity profile than this compound, with approximately 18-fold selectivity for 5-HT2C over 5-HT2A and over 100-fold selectivity for 5-HT2B.[3][15] This profile allowed for a therapeutic window in appetite suppression, though side effects were still a consideration.
Vabicaserin (CP-809,101)
Vabicaserin is a potent and highly selective full agonist at the 5-HT2C receptor.[16] It is distinguished by its exceptional selectivity, showing over 1000-fold lower potency at the 5-HT2A receptor.[16][17] This high degree of selectivity made it a valuable research tool and a candidate for treating psychosis.[17] However, its clinical development was terminated due to findings of genotoxicity, restricting its use to preclinical research applications.[16]
WAY-161503
WAY-161503 is another potent and selective 5-HT2C agonist that has been extensively characterized in preclinical models.[18] It demonstrates high binding affinity (Ki = 4 nM) and functional potency (EC50 = 12 nM) at the 5-HT2C receptor.[18] Its selectivity is moderate, showing approximately 6-fold lower binding affinity for 5-HT2A and 20-fold for 5-HT2B.[19] WAY-161503 has been widely used in research to probe the roles of 5-HT2C activation in depression and obesity.[18][19]
Head-to-Head Comparison: A Data-Driven Analysis
A direct comparison of pharmacological parameters highlights the distinct profiles of these compounds. The choice of agonist for a research study depends critically on the balance between desired on-target potency and acceptable off-target activity.
| Compound | Primary Target | Potency (pEC50 / EC50) | Binding Affinity (Ki) | Selectivity (Fold-Difference vs. 5-HT2C) | Key Characteristics |
| This compound | 5-HT2C Agonist | pEC50 = 7.01[8][10] | N/A | ~4x vs. 5-HT2A; ~5x vs. 5-HT2B[8][10] | Potent but poorly selective; discontinued.[7] |
| Lorcaserin | 5-HT2C Agonist | EC50 ≈ 39 nM | Ki ≈ 13 nM | ~18x vs. 5-HT2A; ~104x vs. 5-HT2B[3] | Moderate selectivity; withdrawn from market.[14] |
| Vabicaserin | 5-HT2C Agonist | EC50 = 8 nM[20] | Ki = 3 nM[20] | >1000x vs. 5-HT2A[16] | Highly potent and selective; research use only.[16] |
| WAY-161503 | 5-HT2C Agonist | EC50 = 12 nM[18] | Ki = 4 nM[18] | ~6x vs. 5-HT2A; ~20x vs. 5-HT2B[19] | Potent research tool for in vivo studies.[19] |
Note: Potency and affinity values can vary between assay types and cell lines. The data presented are representative values from the cited literature.
Experimental Corner: Methodologies for Characterization
The data summarized above are generated through a standard battery of in vitro and in vivo pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Protocol 1: In Vitro Functional Potency Assay (Calcium Flux)
This assay directly measures the consequence of Gq-protein activation. Its causality is straightforward: a potent agonist will trigger a robust calcium release at low concentrations.
Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT2C receptor into 96- or 384-well black-walled, clear-bottom plates.[21][22]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free Ca2+.[21]
-
Compound Addition: Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to measure baseline fluorescence before adding serial dilutions of the agonist compound (e.g., this compound).
-
Signal Detection: Measure the peak fluorescent signal immediately following compound addition.[5]
-
Data Analysis: Normalize the response to a maximal concentration of a reference agonist (like serotonin). Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.[21]
Caption: Workflow for a calcium flux functional assay.
Protocol 2: In Vitro Radioligand Binding Assay for Affinity
This competitive assay determines how tightly a compound binds to the receptor, a property known as affinity (Ki). A lower Ki value indicates higher affinity.
Methodology:
-
Membrane Preparation: Harvest cells expressing the target receptor, homogenize them in a buffer, and centrifuge to isolate the cell membranes containing the receptor.[21]
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [125I]DOI) and varying concentrations of the unlabeled test compound.[21]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes (and the bound radioligand) while allowing unbound radioligand to pass through.[21]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[21]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[21]
Caption: Workflow for a competitive radioligand binding assay.
Discussion and Future Perspectives
The comparison between this compound and other 5-HT2C agonists underscores a central challenge in GPCR drug discovery: achieving functional selectivity. While this compound is potent, its clinical failure due to side effects highlights that in vitro potency does not guarantee in vivo success without a clean selectivity profile.[7] The case of vabicaserin demonstrates that while exceptional selectivity is achievable, other liabilities like genotoxicity can halt development.[16]
The field is now moving beyond simple measures of potency and exploring the nuances of biased agonism.[1][6] A future agonist might be designed to be Gq-biased, maximizing the canonical therapeutic pathway, while minimizing β-arrestin recruitment, which could be associated with receptor desensitization or side effects. The development of compounds like bexicaserin (LP352), which demonstrates excellent selectivity and potent in vivo effects, represents the next wave of innovation in this space.[23] For researchers, the choice of tool compound is critical:
-
For studies requiring high selectivity to isolate the role of 5-HT2C, Vabicaserin is a superior choice despite its research-only limitation.
-
For in vivo studies where a well-characterized compound with known anti-obesity and antidepressant-like effects is needed, WAY-161503 remains a valuable tool.
-
This compound serves primarily as a historical reference, a case study in the importance of selectivity against 5-HT2A and 5-HT2B subtypes.
Ultimately, the successful development of new 5-HT2C agonists will depend on a multi-parameter optimization approach, prioritizing not only potency but also exquisite selectivity and a favorable downstream signaling profile.
References
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
- Org-12962 | 5-HT2C Receptor Agonist. MedChemExpress.
- WAY 161503 hydrochloride | 5-HT2C Receptor Agonists. R&D Systems.
- WAY-161503: A Technical Guide to a Selective 5-HT2C Receptor Agonist. Benchchem.
- WAY-161503. Wikipedia.
- 5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in...
- (Rac)-WAY-161503 | 5-HT2C Receptor Agonist. MedChemExpress.
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025).
- Org-12962 | 5-HT Receptor Agonist. AmBeed.
- Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regul
- ORG-12962. Wikipedia.
- Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in r
- What are 5-HT2C receptor agonists and how do they work? (2024).
- This compound hydrochloride. Tocris Bioscience.
- Antiaversive effects of 5HT(2C) receptor agonists and fluoxetine in a model of panic-like anxiety in rats.
- 5-HT2C Serotonin Receptor Assay. Innoprot.
- Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. PubMed Central.
- A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins.
- CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity. (2025).
- CP-809101. Wikipedia.
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- Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). PubMed Central.
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- Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor. (2016). PubMed.
- Lorcaserin in Obese and Overweight Patients Taking Prohibited Serotonergic Agents: A Retrospective Analysis. PubMed.
- Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. (2019). Pharmacology & Therapeutics.
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- Lorcaserin Treatment Decreases Body Weight and Reduces Cardiometabolic Risk Factors in Obese Adults: A Six-Month, Randomized, Placebo-Controlled, Double-Blind Clinical Trial. PubMed.
- A 6-week Randomized, Double-blind, Placebo-controlled, Comparator Referenced Trial of Vabicaserin in Acute Schizophrenia.
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- 23. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Org 12962 and Lorcaserin: 5-HT2C Receptor Agonists with Divergent Fates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serotonergic drug discovery, the 5-HT2C receptor has emerged as a compelling target for therapeutic intervention in a range of disorders, from obesity to anxiety. This guide provides an in-depth technical comparison of two notable 5-HT2C receptor agonists: Org 12962, a preclinical candidate investigated for anxiolytic properties, and lorcaserin, a compound that reached clinical use for weight management before its withdrawal from the market. By examining their pharmacological profiles, mechanisms of action, and preclinical and clinical effects, we aim to offer valuable insights for researchers engaged in the development of next-generation selective serotonin receptor modulators.
Introduction: Two Paths for 5-HT2C Receptor Agonists
This compound and lorcaserin, while both targeting the 5-HT2C receptor, were developed with different therapeutic goals in mind, and their journeys through the drug development pipeline were markedly different.
This compound , a pyridinylpiperazine derivative developed by Organon, was investigated as a potential anxiolytic.[1] It acts as a potent agonist at the 5-HT2 receptor family, with a preference for the 5-HT2C subtype.[1] However, its development was halted during human trials due to side effects such as dizziness and a "spacey" feeling, which were thought to be caused by insufficient selectivity over the 5-HT2A receptor in a real-world setting.[1]
Lorcaserin , on the other hand, was developed as a selective 5-HT2C receptor agonist for chronic weight management.[2] Marketed as Belviq, it was designed to reduce appetite and promote satiety.[2][3] After gaining FDA approval in 2012, it was later voluntarily withdrawn from the market in 2020 at the FDA's request due to findings from a safety clinical trial that suggested an increased occurrence of cancer.[4][5]
This guide will dissect the pharmacological nuances that likely contributed to the distinct clinical outcomes of these two compounds.
Pharmacological Profile: A Tale of Selectivity
The key to understanding the different effects of this compound and lorcaserin lies in their receptor binding affinities and functional potencies at the three main 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.
Activation of the 5-HT2C receptor is primarily associated with the desired therapeutic effects for both anxiolytics and anorectics.[1][2] Conversely, agonism at the 5-HT2A receptor is linked to hallucinogenic and psychoactive effects, while activation of the 5-HT2B receptor has been associated with cardiac valvulopathy.[2]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (pEC50/EC50) | Selectivity over 5-HT2A (Functional) | Selectivity over 5-HT2B (Functional) |
| This compound | 5-HT2C | Not readily available | 7.01[6][7][8] | ~4.3-fold | ~5.4-fold |
| 5-HT2A | Not readily available | 6.38[6][7][8] | - | - | |
| 5-HT2B | Not readily available | 6.28[6][7][8] | - | - | |
| Lorcaserin | 5-HT2C | 15 ± 1[4] | 9 ± 0.5 nM[9] | ~18-fold[4] | ~104-fold[4] |
| 5-HT2A | Not readily available | 168 ± 11 nM[9] | - | - | |
| 5-HT2B | Not readily available | 943 ± 90 nM[9] | - | - |
Analysis of Pharmacological Data:
From the available data, lorcaserin demonstrates a significantly higher functional selectivity for the 5-HT2C receptor over both 5-HT2A and 5-HT2B receptors compared to this compound.[4][6][7][8] This superior selectivity profile for lorcaserin likely contributed to its advancement to clinical use for obesity, as it minimized the risks of 5-HT2A-mediated psychoactive effects and 5-HT2B-mediated cardiotoxicity at therapeutic doses.[2] The relatively modest selectivity of this compound for the 5-HT2C receptor over the 5-HT2A receptor is consistent with the reported side effects that led to its discontinuation.[1]
Mechanism of Action: The 5-HT2C Receptor Signaling Pathway
Both this compound and lorcaserin exert their primary effects by acting as agonists at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascade, particularly in the context of appetite regulation, is well-characterized.
Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus is a key mechanism for the anorectic effects of these compounds.[2][10] This activation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to produce the sensation of satiety.[10]
Caption: 5-HT2C receptor signaling pathway in appetite regulation.
Preclinical and Clinical Effects: A Comparative Overview
This compound
The primary focus of preclinical research on this compound was its anxiolytic potential. Studies in rat models of panic-like anxiety demonstrated that this compound has antiaversive effects.[6] However, as previously mentioned, its development was terminated in early human trials due to a side effect profile indicative of off-target 5-HT2A receptor activation.[1] There is limited publicly available data on the effects of this compound on food intake and body weight.
Lorcaserin
Lorcaserin underwent extensive preclinical and clinical evaluation for its effects on weight management.
Preclinical Findings:
-
In rats, acute administration of lorcaserin reduced food intake, an effect that was blocked by a 5-HT2C selective antagonist.[4]
-
Chronic daily treatment in rats on a high-fat diet resulted in dose-dependent reductions in both food intake and body weight gain.[4]
Clinical Trial Results:
Lorcaserin's efficacy in weight loss was demonstrated in several large-scale clinical trials, including the BLOOM, BLOSSOM, and BLOOM-DM studies.
| Trial | Population | Key Findings |
| BLOOM | Obese and overweight adults | At 1 year, patients receiving lorcaserin had an average weight loss of 5.8 kg compared to 2.2 kg with placebo. |
| BLOSSOM | Obese and overweight adults | After 1 year, 47.2% of patients on lorcaserin (10mg BID) lost at least 5% of their body weight, compared to 25% of the placebo group.[2] |
| BLOOM-DM | Obese and overweight adults with type 2 diabetes | Lorcaserin was associated with significant weight loss and improved glycemic control.[11] |
Despite its efficacy, the post-marketing CAMELLIA-TIMI 61 trial revealed a potential increased risk of cancer, leading to its withdrawal from the market.[4][5]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed methodologies for key experiments used in the characterization of compounds like this compound and lorcaserin.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).
-
Test compound (e.g., this compound or lorcaserin) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known antagonist like mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Add the cell membranes, radioligand, and appropriate buffer or compound to each well. Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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- 3. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lorcaserin 7-hydroxy | C11H14ClNO | CID 131769956 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Org-12962 | 5-HT Receptor Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. Org-12962 | 5-HT2C受体激动剂 | MCE [medchemexpress.cn]
- 9. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lorcaserin Hydrochloride | C11H15Cl2N | CID 11673085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Org 12962 as a Positive Control for 5-HT2C Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of G-protein coupled receptor (GPCR) pharmacology, the serotonin 2C (5-HT2C) receptor stands out as a significant therapeutic target for a range of neurological and metabolic disorders. Rigorous in vitro characterization of novel ligands for this receptor necessitates the use of well-defined positive controls to ensure assay validity and enable meaningful comparisons. This guide provides an in-depth technical overview of Org 12962, a potent and selective 5-HT2C receptor agonist, and its application as a positive control. We will objectively compare its performance with other notable 5-HT2C agonists, namely WAY-161503 and lorcaserin, supported by experimental data and detailed protocols.
The Critical Role of a Positive Control in 5-HT2C Receptor Assays
A positive control is an indispensable component of any robust experimental design. In the context of 5-HT2C receptor activation assays, a reliable positive control serves several crucial functions:
-
Assay Validation: It confirms that the cellular system (e.g., recombinant cell line) and the detection methodology (e.g., calcium flux, inositol phosphate accumulation) are functioning correctly.
-
Reference Standard: It provides a benchmark against which the potency and efficacy of test compounds can be compared, allowing for the classification of novel ligands as full agonists, partial agonists, or antagonists.
-
Quality Control: Consistent performance of the positive control across experiments ensures the reproducibility and reliability of the generated data.
This compound, a compound developed by Organon, has historically served as a valuable tool for researchers studying the 5-HT2C receptor due to its well-characterized agonist activity.
This compound: A Profile of a Selective 5-HT2C Agonist
This compound, chemically known as 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, is a potent and selective agonist of the 5-HT2 receptor family, exhibiting the highest affinity for the 5-HT2C subtype.[1] Its utility as a research tool stems from its ability to reliably elicit a robust and reproducible activation of the 5-HT2C receptor, making it an excellent candidate for a positive control in functional assays.
Signaling Pathways of 5-HT2C Receptor Activation
The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured in a calcium mobilization assay.
Caption: Canonical 5-HT2C receptor signaling cascade.
While the Gq/11 pathway is the primary signaling route, evidence suggests that the 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and can also signal through β-arrestin pathways. This phenomenon, known as "biased agonism," where a ligand preferentially activates one signaling pathway over another, is an important consideration in modern drug discovery. Specific data on the G-protein coupling profile and potential biased agonism of this compound are not extensively available in the current literature.
Comparative Analysis of 5-HT2C Agonists
To provide a clear and objective comparison, we will examine the in vitro functional data for this compound alongside two other well-characterized 5-HT2C agonists: WAY-161503 and lorcaserin. The data presented below is primarily derived from a head-to-head study by Porter et al. (1999), which utilized a fluorometric imaging plate reader (FLIPR) to measure intracellular calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.[2]
| Compound | 5-HT2C (pEC50) | 5-HT2A (pEC50) | 5-HT2B (pEC50) | 5-HT2C vs 5-HT2A Selectivity (Fold) | 5-HT2C vs 5-HT2B Selectivity (Fold) |
| This compound | 7.01 | 6.38 | 6.28 | ~ 4.3 | ~ 5.4 |
| WAY-161503 | 7.3 | 6.4 | 6.9 | ~ 7.9 | ~ 2.5 |
| Lorcaserin | 8.04 | 6.77 | 5.98 | ~ 18 | ~ 104 |
| Data for Lorcaserin is from a separate study using an inositol phosphate accumulation assay, as it was not included in the Porter et al. (1999) study.[3] Therefore, a direct comparison of absolute potency should be made with caution. |
Key Insights from the Comparative Data:
-
Potency: All three compounds are potent agonists at the 5-HT2C receptor, with lorcaserin exhibiting the highest potency in its respective assay. This compound and WAY-161503 demonstrate comparable potencies in the calcium mobilization assay.[2]
-
Selectivity: Lorcaserin displays the highest selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[3] this compound shows good selectivity, particularly when compared to endogenous agonists like serotonin. WAY-161503 also demonstrates a favorable selectivity profile.[2] The selectivity of piperazine-based agonists like this compound often follows the rank order of potency: 5-HT2C > 5-HT2B > 5-HT2A.[2]
-
Efficacy: In the study by Porter et al. (1999), this compound acted as a full agonist at the 5-HT2C receptor, producing a maximal response comparable to serotonin.[2]
Experimental Protocols
To facilitate the use of this compound as a positive control, we provide detailed, step-by-step methodologies for two key functional assays.
Experimental Workflow: Calcium Mobilization Assay
Caption: A typical workflow for a calcium mobilization assay.
1. Cell Culture and Plating:
- Culture CHO-K1 cells stably expressing the human 5-HT2C receptor in appropriate media (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
- Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Aspirate the culture medium from the cell plate and add the dye-loading buffer to each well.
- Incubate the plate for 1 hour at 37°C in the dark to allow for dye uptake.
3. Compound Preparation and Addition:
- Prepare serial dilutions of this compound (positive control) and test compounds in the assay buffer. A typical concentration range for this compound would be from 1 nM to 10 µM.
- After the dye-loading incubation, wash the cells with assay buffer to remove excess dye.
- Add the compound dilutions to the respective wells of the cell plate.
4. Fluorescence Measurement:
- Immediately place the plate into a FLIPR or a similar fluorescence plate reader.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at baseline and then kinetically after compound addition.
5. Data Analysis:
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Plot the peak fluorescence response against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
Experimental Workflow: Inositol Phosphate Accumulation Assay
Caption: A typical workflow for an inositol phosphate accumulation assay.
1. Cell Labeling:
- Plate cells expressing the 5-HT2C receptor in multi-well plates.
- Incubate the cells overnight in inositol-free medium supplemented with myo-[3H]inositol to label the cellular phosphoinositide pools.
2. Agonist Stimulation:
- Wash the cells to remove unincorporated [3H]inositol.
- Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
- Add varying concentrations of this compound or test compounds and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
3. Lysis and Extraction:
- Terminate the reaction by adding a suitable lysis buffer (e.g., ice-cold perchloric acid).
- Neutralize the lysates.
4. Chromatographic Separation:
- Separate the radiolabeled inositol phosphates from other cellular components using anion-exchange chromatography columns.
5. Quantification:
- Elute the inositol phosphates and quantify the amount of radioactivity using a liquid scintillation counter.
- Plot the radioactivity counts against the logarithm of the agonist concentration to determine EC50 and Emax values.
Conclusion
This compound remains a valuable and reliable positive control for in vitro studies of 5-HT2C receptor activation. Its well-defined potency, selectivity, and full agonist activity at the 5-HT2C receptor provide a solid benchmark for the characterization of novel compounds. While newer agonists like lorcaserin offer higher selectivity, the historical data and established profile of this compound ensure its continued relevance in the researcher's toolkit. When used in conjunction with robust and well-validated assays, this compound enables the generation of high-quality, reproducible data, which is fundamental to advancing our understanding of 5-HT2C receptor pharmacology and the development of novel therapeutics.
References
-
Porter, R. H., Benwell, K. R., Lamb, H., Malcolm, C. S., Allen, N. H., Revell, D. F., Adams, D. R., & Sheardown, M. J. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British journal of pharmacology, 128(1), 13–20. [Link]
-
ORG-12962 - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., Whelan, K., Martin, R., Morgan, M., Chen, C. W., & Behan, D. P. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. The Journal of pharmacology and experimental therapeutics, 325(2), 577–587. [Link]
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Rosenzweig-Lipson, S., Zhang, J., Mazandarani, H., Harrison, B. L., Sabb, A., Sabalski, J., T-S, T., Tran, J., Varty, G. B., & Cohen, C. (2006). Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. Brain research, 1073-1074, 240–251. [Link]
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Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2023). ACS Chemical Neuroscience. [Link]
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Higgins, G. A., & Fletcher, P. J. (2015). Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders. ACS chemical neuroscience, 6(7), 1071–1088. [Link]
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The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour. (2017). European Journal of Pharmacology, 817, 39-46. [Link]
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Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and CP-809101. (2017). ACS Chemical Neuroscience, 8(5), 1044-1053. [Link]
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A novel G protein-biased and subtype selective agonist for a G protein-coupled receptor discovered from screening herbal extract. (2019). bioRxiv. [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. [Link]
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- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Org 12962 with Serotonin Receptors
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting in vivo effects. This guide provides a comprehensive analysis of Org 12962, a potent serotonin 2C (5-HT2C) receptor agonist, and its cross-reactivity with other serotonin receptor subtypes. By objectively comparing its performance with alternative ligands and providing detailed experimental methodologies, this document serves as a critical resource for informed compound selection in neuroscience research.
Introduction to this compound and the Imperative of Selectivity
This compound is a pyridinylpiperazine derivative developed for its high affinity and agonist activity at the 5-HT2C receptor.[1] The 5-HT2C receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a key target for therapeutic interventions in anxiety, depression, and obesity.[2][3] While this compound was initially investigated as a potential anxiolytic, its development was halted due to in vivo side effects, such as dizziness, which were attributed to a lack of selectivity over the 5-HT2A receptor.[1] This underscores the critical importance of characterizing a ligand's full receptor interaction profile. Off-target binding can lead to confounding experimental data and undesirable physiological effects.
This guide will delve into the binding and functional selectivity of this compound, comparing it to other notable 5-HT2C receptor ligands. We will explore the experimental techniques used to generate this data and provide actionable protocols for in-house validation.
Comparative Analysis of Receptor Binding and Functional Potency
The interaction of a ligand with a receptor is characterized by two key parameters: binding affinity (often expressed as the inhibition constant, Ki) and functional potency (expressed as the half-maximal effective concentration, EC50, or its logarithmic form, pEC50). The following tables summarize the available data for this compound and a selection of comparator compounds at the 5-HT2 receptor subtypes.
Table 1: Functional Potency (pEC50) of this compound and Comparator Agonists at Human 5-HT2 Subtypes
| Compound | 5-HT2C (pEC50) | 5-HT2A (pEC50) | 5-HT2B (pEC50) | Reference(s) |
| This compound | 7.01 | 6.38 | 6.28 | [2] |
| Lorcaserin | ~7.8 (Ki=15nM) | ~6.5 (Ki=270nM) | ~5.9 (Ki=1570nM) | [3][4] |
| WAY-161503 | 8.07 (IP) / 9.1 (Ca2+) | 6.1 (IP) / 8.15 (Ca2+) | 8.16 (IP) / 8.74 (Ca2+) | [5] |
| CP-809101 | 9.96 | 6.81 | 7.19 | [6] |
| Ro 60-0175 | 7.49 | 6.36 | 8.64 | [7] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Data for Lorcaserin is presented as approximate pKi values for comparative purposes where pEC50 was not directly available in the initial searches.
Table 2: Binding Affinity (Ki, nM) of Selected Serotonin Receptor Ligands
| Compound | 5-HT2C (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | Reference(s) |
| Lorcaserin | 15 | 270 | 1570 | [4] |
| WAY-161503 | 3.3 ([125I]DOI) | 18 | 60 | [5] |
| SB 242084 (Antagonist) | ~1 (pKi=9.0) | ~158 (pKi=6.8) | ~100 (pKi=7.0) | [8] |
Note: Ki represents the inhibition constant. A lower Ki value indicates a higher binding affinity.
From the data presented, it is evident that while this compound is a potent 5-HT2C agonist, its selectivity over 5-HT2A and 5-HT2B receptors is limited. The pEC50 values at the 5-HT2A and 5-HT2B receptors are only slightly lower than at the 5-HT2C receptor, indicating a significant potential for off-target effects at concentrations required for robust 5-HT2C activation. In contrast, compounds like Lorcaserin and the highly selective antagonist SB 242084 demonstrate a much more favorable selectivity profile.[4][8] This highlights the necessity of utilizing ligands with well-documented selectivity for specific research applications.
Experimental Methodologies for Assessing Cross-Reactivity
To ensure the validity and reproducibility of research findings, it is crucial to employ standardized and robust experimental protocols. The following sections detail the methodologies for key assays used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[9] These assays measure the displacement of a radioactively labeled ligand by an unlabeled test compound.
Protocol: Competitive Radioligand Binding Assay for 5-HT2 Receptors
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine for 5-HT2C), and a range of concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known non-labeled competing ligand (e.g., mianserin).
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Measuring Receptor Activation
Functional assays measure the downstream signaling events that occur upon agonist binding to a receptor. For Gq/11-coupled receptors like the 5-HT2 family, common readouts include the measurement of second messengers such as inositol monophosphate (IP1) and intracellular calcium mobilization.[10][11]
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
-
Cell Culture:
-
Culture cells stably expressing the target 5-HT receptor in a suitable plate format (e.g., 96-well or 384-well).
-
-
Agonist Stimulation:
-
Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1 upon receptor activation.
-
Add varying concentrations of the test agonist (e.g., this compound) to the wells and incubate for a defined period to stimulate the cells.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the accumulated IP1.
-
Detect the IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IP1 signal as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value and the maximum effect (Emax).
-
Caption: Simplified signaling pathway of 5-HT2 receptors.
Conclusion and Recommendations
The data and methodologies presented in this guide demonstrate that while this compound is a valuable tool for studying 5-HT2C receptor function, its cross-reactivity with 5-HT2A and 5-HT2B receptors necessitates careful experimental design and data interpretation. For studies requiring high selectivity, alternative compounds such as Lorcaserin or WAY-161503 may be more appropriate, although their own off-target profiles should also be considered.
It is imperative for researchers to either utilize compounds with well-established and narrow selectivity profiles or to conduct in-house validation of their chosen ligands against a panel of relevant receptors. The provided protocols for radioligand binding and functional assays offer a robust framework for such characterization. By understanding the complete pharmacological profile of a tool compound, researchers can ensure the integrity of their findings and contribute to the advancement of our understanding of the complex serotonin system.
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- Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577–587.
- Lu, Z., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. ASSAY and Drug Development Technologies, 6(3), 391-399.
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Wikipedia. ORG-12962. [Link]
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Creative Bioarray. Radioligand Binding Assay. [Link]
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Wikipedia. Ro60-0175. [Link]
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Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. [Link]
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A Researcher's Guide to the Reproducibility of Effects of Organon's Glycine Transporter 1 (GlyT1) Inhibitors
This guide provides a comprehensive analysis of the reported effects and their reproducibility for Glycine Transporter 1 (GlyT1) inhibitors developed by Organon. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.
Introduction: Clarifying the Target - From Org 12962 to GlyT1 Inhibition
Initial inquiries regarding "this compound" have revealed a common point of confusion. Published literature identifies this compound as a selective 5-HT2C receptor agonist, not a Glycine Transporter 1 (GlyT1) inhibitor[1][2]. This guide, therefore, addresses the likely compounds of interest for researchers investigating GlyT1 inhibition from Organon's portfolio: Org-24461 and Org-25935 .
The inhibition of GlyT1 is a significant therapeutic strategy, particularly for central nervous system (CNS) disorders like schizophrenia.[3][4][5][6] GlyT1 is a crucial protein responsible for the reuptake of glycine from the synaptic cleft.[7] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[7] By inhibiting GlyT1, these compounds increase extracellular glycine levels, thereby enhancing NMDA receptor function.[7] This mechanism is thought to address the hypofunction of NMDA receptors implicated in the pathophysiology of schizophrenia.[8][9]
This guide will delve into the published literature to objectively assess the reproducibility of the effects of Organon's GlyT1 inhibitors, compare their performance with other alternatives, and provide supporting experimental data and protocols.
Mechanism of Action: The Glycine Transporter 1 System
The therapeutic rationale for GlyT1 inhibitors is centered on the modulation of glutamatergic neurotransmission. The following diagram illustrates the role of GlyT1 at the synapse and the mechanism of its inhibition.
Caption: Mechanism of GlyT1 Inhibition.
Reported Effects of Organon's GlyT1 Inhibitors
The primary focus of research on Org-24461 and Org-25935 has been their potential as antipsychotic agents, particularly for the cognitive and negative symptoms of schizophrenia.
Org-24461:
-
In Vitro Pharmacology: Org-24461 inhibits the uptake of [3H]glycine in hippocampal synaptosomal preparations with an IC50 value of 2.5 µM.[10] It displays selectivity, with no significant binding to a range of other receptors at a concentration of 0.1 µM.[10] Studies have shown that Org-24461 is a selective inhibitor of glycine uptake without being a substrate for the transporter protein.[10]
-
In Vivo Effects: In animal models, Org-24461 has demonstrated effects consistent with antipsychotic potential. It reversed phencyclidine (PCP)-induced changes in EEG power spectra in conscious rats.[10] It also inhibited PCP- and D-amphetamine-induced hypermotility in mice.[10] However, it did not show anxiolytic effects in several animal models.[10]
Org-25935:
-
Antipsychotic Properties: Org-25935 has been primarily studied for its antipsychotic properties.[11] In human trials, it was shown to effectively counteract the effects of the dissociative drug ketamine, which is used to model certain symptoms of schizophrenia.[11]
-
Other Preclinical Effects: In animal studies, Org-25935 has been shown to reduce alcohol consumption and possess analgesic and anticonvulsant effects.[11]
Reproducibility of Effects: An Analysis of the Literature
The characterization of Org-24461 as a selective GlyT1 inhibitor with in vivo activity in models relevant to schizophrenia appears consistent.[10][12][13] The findings that it reverses the effects of NMDA receptor antagonists like PCP are in line with its proposed mechanism of enhancing NMDA receptor function through GlyT1 inhibition.
Similarly, the investigation of Org-25935 as a potential antipsychotic that can counteract the effects of ketamine in humans provides a degree of validation for its mechanism of action.[11]
It is important to note that the development of many GlyT1 inhibitors has faced challenges, with some, like bitopertin, showing disappointing results in late-stage clinical trials.[5] This highlights the complexities of translating preclinical findings to clinical efficacy and underscores the need for rigorous and reproducible research.
Comparison with Alternative GlyT1 Inhibitors
To provide a broader context, the following table compares the properties of Organon's GlyT1 inhibitors with other well-characterized compounds in this class.
| Compound | Developer/Origin | IC50 (nM) | Mechanism | Key Reported Effects |
| Org-24461 | Organon | 2500[10] | Selective GlyT1 inhibitor[10] | Reverses PCP-induced hyperactivity and EEG changes in rodents.[10] |
| Org-25935 | Organon | Not reported in provided sources | Selective GlyT1 inhibitor[11] | Counteracts ketamine effects in humans; reduces alcohol consumption in animals.[11] |
| Bitopertin (RG1678) | Roche | Not reported in provided sources | Potent and selective GlyT1 inhibitor[14] | Showed promise in Phase II for negative symptoms of schizophrenia, but failed in Phase III.[5][15] |
| Sarcosine | Endogenous | Not reported in provided sources | Competitive GlyT1 inhibitor and NMDA receptor co-agonist[16] | Shows antipsychotic activity in patients with schizophrenia.[6] |
| Iclepertin (BI 425809) | Boehringer Ingelheim | Not reported in provided sources | Potent and selective GlyT1 inhibitor[15] | Improves cognition in patients with schizophrenia in a Phase II study.[15] |
Recommended Experimental Protocols
For researchers aiming to investigate the effects of GlyT1 inhibitors, the following protocols provide a starting point for reproducible in vitro and in vivo assessments.
In Vitro: [3H]Glycine Uptake Assay in Synaptosomes
This protocol is designed to measure the inhibitory activity of a compound on GlyT1.
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A Researcher's Guide to 5-HT2C Receptor Agonists in Feeding Behavior Studies: Org 12962 vs. WAY-161503
For researchers in obesity, metabolic disorders, and neuroscience, the serotonin 2C (5-HT2C) receptor is a critical target for modulating food intake and energy balance. Activation of this receptor, particularly within the hypothalamus, robustly suppresses appetite, making 5-HT2C agonists valuable tools for preclinical research.[1][2][3] Among the available research compounds, Org 12962 (also known as mCPP) and WAY-161503 have been frequently used to probe the mechanisms of satiety and food reward.
This guide provides an in-depth, objective comparison of these two compounds, moving beyond simple catalog descriptions to offer field-proven insights and experimental context. Our goal is to equip researchers with the necessary information to make informed decisions for designing rigorous and reproducible feeding behavior studies.
Mechanism of Action: The 5-HT2C Receptor Pathway
Both this compound and WAY-161503 exert their primary anorectic effects by acting as agonists at the 5-HT2C receptor, a Gq/11 protein-coupled receptor (GPCR). The canonical signaling pathway is as follows:
-
Agonist Binding: The compound binds to and activates the 5-HT2C receptor on the neuron's surface.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein, causing it to dissociate.
-
PLC Activation: The Gαq subunit activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Neuronal Excitation: IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. This cascade ultimately leads to neuronal depolarization and increased firing.
This signaling is particularly important in pro-opiomelanocortin (POMC) neurons within the arcuate nucleus (ARC) of the hypothalamus.[1][4] Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[4][5]
Caption: Simplified 5-HT2C receptor signaling pathway leading to reduced food intake.
Head-to-Head Comparison: Pharmacological Profiles
The choice between this compound and WAY-161503 often comes down to their distinct pharmacological characteristics. While both are effective, their selectivity and functional activity profiles present different advantages and disadvantages.
| Parameter | This compound (mCPP) | WAY-161503 | Rationale & Significance for Researchers |
| Primary Target | 5-HT2C Receptor Agonist | 5-HT2C Receptor Agonist | Both compounds effectively activate the primary target for appetite suppression. |
| Receptor Selectivity | Preferential for 5-HT2C. Also shows significant activity at 5-HT1B, 5-HT2A, and 5-HT2B receptors.[6] | Selective for 5-HT2C. ~6-fold selectivity over 5-HT2A and ~20-fold over 5-HT2B.[7][8] | Trustworthiness: WAY-161503 offers higher target specificity, reducing the risk of confounding results from off-target effects. This compound's broader profile can be a liability, as 5-HT2B agonism is linked to cardiac valvulopathy concerns and 5-HT2A activity can influence other behaviors.[9] |
| Binding Affinity (Ki) | Varies by study, generally in the low nanomolar range for 5-HT2C. | 3.3 nM (agonist binding) at human 5-HT2C.[7][8] Ki values are 18 nM for 5-HT2A and 60 nM for 5-HT2B.[7][8] | Expertise: A lower Ki value indicates higher binding affinity. WAY-161503's published, specific Ki values allow for more precise dose calculations and interpretation of results. |
| Functional Potency (EC50) | Potent agonist. | 0.8 nM (calcium mobilization); 8.5 nM (IP formation).[7][8] Also a potent agonist at 5-HT2B (EC50 = 1.8 nM).[7][8] | Expertise: While highly potent at 5-HT2C, WAY-161503 is also a potent functional agonist at 5-HT2B. This is a critical consideration. Although its binding affinity for 5-HT2B is lower, its functional activation is strong, warranting careful dose selection to maintain selectivity in effect. |
| Known Metabolites | Is its own active metabolite (when trazodone is the parent drug).[10] | Information not readily available in public literature. | Causality: The pharmacological activity of metabolites can influence the duration of action and overall effect. For mCPP, its stability means the observed effects are directly attributable to the compound itself. |
Performance in Preclinical Feeding Models
Experimental data reveals how the pharmacological profiles translate into in-vivo efficacy.
| Study Type | This compound (mCPP) | WAY-161503 | Key Insights for Experimental Design |
| Acute Hypophagia | Dose-dependently reduces food intake. Oral administration of 10 mg/kg (b.i.d.) in rats produces sustained hypophagia.[6] | Dose-dependently reduces food intake in multiple models. ED50 for 2-hour intake in fasted rats is 1.9 mg/kg (i.p.).[7][8] Effective in diet-induced obese mice and obese Zucker rats.[7] | Causality: WAY-161503 appears more potent in acute feeding paradigms, with a lower effective dose required to produce hypophagia. This can be advantageous for minimizing potential off-target effects that might emerge at higher doses. |
| Chronic Administration | Maintained hypophagia and reduced body weight gain over 28 days in rats.[6] Withdrawal leads to rebound weight gain.[6] | Attenuates body weight gain in growing rats (10 days) and causes weight loss in obese Zucker rats (15 days) with no evidence of tolerance.[7][8] | Trustworthiness: Both compounds demonstrate sustained efficacy without rapid tolerance, making them suitable for chronic studies. The lack of tolerance for WAY-161503 in obese models is a particularly strong validation of its mechanism.[7][8] |
| Meal Pattern Analysis | Reduces consumption of palatable food, suggesting an impact on food reward.[11] | Reduces the number of licking bouts for a glucose solution, indicating a direct promotion of satiety.[12] | Expertise: This is a crucial distinction. While both reduce overall intake, the underlying behavioral mechanism may differ. WAY-161503 appears to enhance satiety (feeling full sooner), while mCPP may also reduce the rewarding or hedonic value of food. The choice of compound could depend on whether the research question focuses on homeostatic hunger or hedonic eating. |
Experimental Design and Protocols
To ensure robust and validatable data, the following protocol for an acute feeding study is recommended. This design incorporates best practices to isolate the pharmacological effects of the chosen compound.
Objective: To determine the dose-dependent effect of a 5-HT2C agonist on food intake in fasted rodents.
Materials:
-
This compound or WAY-161503
-
Vehicle (e.g., 0.9% saline, potentially with a small amount of Tween 80 for solubility)
-
Rodents (e.g., male Sprague-Dawley rats, 250-300g)
-
Standard laboratory chow
-
Metabolic cages with food hoppers connected to a monitoring system or manual scales.
Workflow Diagram:
Caption: Standardized workflow for an acute rodent feeding behavior study.
Step-by-Step Protocol:
-
Habituation (3-5 days):
-
Single-house rats in the experimental cages to acclimatize them to the environment.
-
Handle the animals daily and perform mock injections with saline to reduce stress responses to the procedure. Causality: This step is critical to ensure that any observed reduction in feeding is due to the drug's pharmacological action, not neophobia or stress-induced anorexia.
-
-
Baseline Measurement (2 days):
-
Measure daily food intake to ensure animals are eating consistently. Animals with unstable baselines should be excluded. Trustworthiness: A stable baseline validates that the animal is healthy and provides a reliable reference point for measuring drug effects.
-
-
Fasting (18-24 hours):
-
Remove food, but not water, at the beginning of the subsequent dark cycle. Expertise: Fasting synchronizes the motivation to eat across the cohort, increasing the statistical power to detect a hypophagic effect.
-
-
Dosing (Day of Experiment):
-
Prepare fresh solutions of the test compound (e.g., WAY-161503 at 0, 0.5, 1.0, and 2.0 mg/kg) in the appropriate vehicle.
-
Administer the compound via the desired route (e.g., intraperitoneal, i.p.). A Latin-square design is recommended where each animal receives each dose over different test days, separated by a washout period.
-
-
Food Presentation and Measurement:
-
Thirty minutes after injection, present the animals with a pre-weighed amount of standard chow.
-
Measure the amount of food consumed (correcting for spillage) at specific time points (e.g., 1, 2, 4, and 24 hours).
-
-
Data Analysis:
-
Analyze the cumulative food intake data using a repeated-measures Analysis of Variance (ANOVA) with dose as the independent variable.
-
If a significant effect is found, use post-hoc tests (e.g., Dunnett's or Tukey's) to compare each dose to the vehicle control.
-
Calculate the ED50 value, which is the dose required to produce 50% of the maximal reduction in food intake.
-
Conclusion and Recommendations
Both this compound (mCPP) and WAY-161503 are effective 5-HT2C receptor agonists capable of reducing food intake in preclinical models. However, they are not interchangeable.
-
Choose WAY-161503 for studies requiring high target specificity. Its superior selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B minimizes the risk of off-target effects confounding your data, making it a more trustworthy tool for dissecting the specific role of 5-HT2C receptors in feeding.[7][8] However, researchers must remain mindful of its potent functional agonism at 5-HT2B receptors when selecting doses.[7][8]
-
Consider this compound (mCPP) for broader pharmacological questions or when replicating historical studies. Its activity at multiple serotonin receptor subtypes makes it less ideal for isolating 5-HT2C-specific mechanisms but may be relevant for studies investigating the combined effects of modulating these systems.[6]
Ultimately, the selection of the right compound depends on the specific research question. For elucidating the precise contribution of 5-HT2C receptor activation to satiety, energy balance, or food reward, the higher selectivity of WAY-161503 makes it the more rigorous and scientifically defensible choice.
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Welsh, W. J., et al. (2006). Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. Journal of Pharmacology and Experimental Therapeutics, 317(1), 234-242. [Link]
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Higgins, G. A., et al. (2018). Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food. Frontiers in Psychiatry, 9, 51. [Link]
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Létondour, A., et al. (2007). The effects of 5-HT1A and 5-HT2C receptor agonists on behavioral satiety sequence in rats. Behavioural Brain Research, 179(1), 153-158. [Link]
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Higgins, G. A., et al. (2016). The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour. Psychopharmacology, 233(6), 1075-1085. [Link]
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Kirkham, N., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 257-267. [Link]
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Halford, J. C., & Blundell, J. E. (2000). 5-HT(2C) receptor agonists and the control of appetite. Expert Opinion on Investigational Drugs, 9(6), 1335-1345. [Link]
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López Alonso, V. E., et al. (2009). Characterization of the feeding behavior induced by agonists 5-HT1A, 5-HT1B, 5-HT2A and 5-HT2C. Mexican Journal of Behavior Analysis, 35, 13–30. [Link]
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Dunlop, J., et al. (2005). Antiobesity-like effects of the selective 5-HT2C agonist WAY 161503. ResearchGate. [Link]
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Jastrzębska, J., et al. (2021). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazapine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 73(5), 1369-1383. [Link]
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Higgins, G. A., et al. (2023). Effects of 5-HT2C receptor stimulation in male mice on behaviour and Fos expression: Feeding, reward and impulsivity. Behavioural Brain Research, 447, 114438. [Link]
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Vickers, S. P., et al. (2003). Oral administration of the 5-HT2Creceptor agonist, mCPP, reduces body weight gain in rats over 28 days as a result of maintained hypophagia. Psychopharmacology, 167(3), 274-280. [Link]
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Lam, D. D., et al. (2013). 5-HT2C receptor agonist anorectic efficacy potentiated by 5-HT1B receptor agonist coapplication: an effect mediated via increased proportion of pro-opiomelanocortin neurons activated. Journal of Neuroscience, 33(23), 9879-9888. [Link]
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Boothman, L., et al. (2006). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 149(6), 763-772. [Link]
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Hayes, D. J., et al. (2009). Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats. Behavioural Brain Research, 197(2), 323-330. [Link]
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Frey, H. H., & Löscher, W. (1984). Pharmacokinetics of twelve anticonvulsant drugs in the rat. Neuropharmacology, 23(10), 1125-1127. [Link]
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Britt, B. S., et al. (2022). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Toxicology and Applied Pharmacology, 446, 116069. [Link]
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Preskorn, S. H., et al. (1990). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Journal of Psychopharmacology, 4(2), 111-118. [Link]
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Kinter, L. B., et al. (2004). Validation of the Use of Nonnaive Surgically Catheterized Rats for Pharmacokinetics Studies. Journal of the American Association for Laboratory Animal Science, 43(5), 32-37. [Link]
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Comparative Analysis of Org 12962: Assessing Hallucinogenic Potential as a 5-HT2A Agonist
This guide provides a comprehensive analysis of Org 12962, a potent serotonin receptor agonist, to evaluate its potential for inducing hallucinogenic effects, a characteristic feature of many 5-HT2A receptor agonists. We will compare its known pharmacological profile with established psychedelic and non-psychedelic compounds, discuss the underlying molecular mechanisms, and propose a definitive experimental workflow for its classification.
The 5-HT2A Receptor: A Gateway to Psychedelic Effects
The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) that is a primary molecular target for classic psychedelic drugs like LSD, psilocybin, and mescaline.[1][2] Agonism at this receptor, particularly in the cerebral cortex, is widely accepted as the initiating event for the profound alterations in perception, cognition, and mood that characterize a psychedelic experience.[1][2]
However, not all 5-HT2A agonists are hallucinogenic.[3] A growing class of compounds, such as lisuride and tabernanthalog, activate the 5-HT2A receptor without producing psychedelic effects.[3][4] These non-hallucinogenic agonists are of significant interest for their potential therapeutic benefits, such as promoting neuroplasticity, without the disorienting subjective effects of classic psychedelics.[1] This guide examines the available evidence to determine where this compound falls on this spectrum.
Pharmacological Profile of this compound
This compound is a pyridinylpiperazine compound developed by Organon.[5] It is a potent agonist for the 5-HT2 receptor family, with its highest affinity for the 5-HT2C subtype.[5] However, it also demonstrates significant agonist activity at the 5-HT2A and 5-HT2B receptors.
Initially investigated as a potential anxiolytic (anti-anxiety) agent, its development was halted during human trials.[5] The discontinuation was due to the emergence of side effects, including dizziness and a "spacey" feeling, which were attributed to its lack of selectivity in vivo and its agonist activity at the hallucinogenic 5-HT2A receptor.[5] This clinical observation provides the primary, albeit indirect, evidence that this compound is centrally active and engages the 5-HT2A receptor to a degree sufficient to cause psychoactive effects.
Table 1: Comparative Receptor Potencies (pEC₅₀) of 5-HT₂ Agonists
| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C | Hallucinogenic Potential |
| This compound | 6.38 | 6.28 | 7.01 | Suspected, based on human side effects[5] |
| LSD | High | High | High | Yes (Prototypical)[6] |
| Psilocin | High | Moderate | High | Yes (Prototypical)[7][8] |
| Lisuride | Moderate | High | High | No (Non-hallucinogenic)[3][7] |
Note: Specific pEC₅₀ values for LSD and Psilocin vary across different assay systems and are presented here qualitatively for comparative purposes.
The Head-Twitch Response (HTR): A Preclinical Predictor of Psychedelia
To move beyond inference, a direct preclinical assessment is necessary. The head-twitch response (HTR) in rodents is the most widely used and reliable behavioral proxy for hallucinogenic potential in humans.[6][9] This rapid, side-to-side head movement is robustly induced by classic serotonergic hallucinogens and is mediated by 5-HT2A receptor activation.[8][10]
Crucially, there is a strong correlation between a compound's potency to induce the HTR in rodents and its hallucinogenic potency in humans.[6] Conversely, non-hallucinogenic 5-HT2A agonists generally fail to elicit a significant HTR.[6] While not a perfect model, as some non-hallucinogenic compounds can induce the response, it remains the gold-standard behavioral assay in psychedelic drug discovery.[6]
To date, there are no publicly available studies that have assessed this compound in the HTR assay. Such an experiment would be the most direct way to assess its hallucinogenic potential preclinically.
Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice
This protocol describes a standard procedure for quantifying the HTR.
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Acclimation: Animals should be acclimated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Dissolve this compound and a positive control (e.g., DOI or LSD) in a suitable vehicle (e.g., 0.9% saline).
-
Administer the compounds via intraperitoneal (IP) injection at various doses to establish a dose-response curve. A vehicle-only group serves as the negative control.
-
-
Observation Period:
-
Immediately after injection, place each mouse into an individual, transparent observation chamber.
-
Allow a 15-minute habituation period.
-
Record the number of head twitches for a period of 30-60 minutes.[9] A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[8][9]
-
-
Data Analysis:
-
The total number of head twitches for each animal is counted.
-
Data are analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control.
-
An ED₅₀ (the dose that produces 50% of the maximal response) can be calculated to determine the compound's potency.[8]
-
Mechanism of Action: The Critical Role of Gq Signaling Efficacy
The divergence between hallucinogenic and non-hallucinogenic 5-HT2A agonists is not fully explained by binding affinity alone. The current leading hypothesis centers on functional selectivity, also known as "biased agonism," and signaling efficacy.[1][11]
The 5-HT2A receptor signals through two primary intracellular pathways:
-
Gq/11 Pathway: Activation of this pathway leads to the mobilization of intracellular calcium (Ca²⁺) and is increasingly understood to be essential for the psychedelic effect.[12][13]
-
β-Arrestin 2 Pathway: This pathway is involved in receptor desensitization and internalization, and its role in the psychedelic response is more complex. Some β-arrestin-biased agonists appear to block psychedelic-like effects.[12][14]
Recent studies strongly suggest that high signaling efficacy specifically through the Gq pathway is the key determinant of a compound's psychedelic potential.[7][12] Hallucinogens like LSD and psilocin are partial agonists with high efficacy at the Gq pathway, whereas non-hallucinogenic agonists like lisuride exhibit very low efficacy.[7] Therefore, characterizing the signaling profile of this compound is critical.
Figure 1: Simplified 5-HT2A receptor signaling pathways. Hallucinogenic potential is strongly correlated with high-efficacy activation of the Gq protein pathway.
Proposed Workflow for Definitive Classification
To definitively determine the hallucinogenic potential of this compound, a two-stage experimental approach is required, progressing from in vitro characterization to in vivo behavioral assessment.
Figure 2: Recommended experimental workflow for assessing the hallucinogenic potential of this compound.
Conclusion
The available evidence for this compound presents a compelling, though incomplete, picture. Its discontinuation from human trials due to psychoactive side effects like a "spacey" feeling strongly suggests that it is centrally active and engages the 5-HT2A receptor in a functionally significant way.[5] This clinical profile aligns more closely with known hallucinogenic 5-HT2A agonists than with non-hallucinogenic compounds.
However, without direct preclinical data from the head-twitch response assay and in vitro signaling studies to quantify its efficacy at the Gq pathway, a definitive classification remains elusive. Based on the human trial data, it is plausible that this compound possesses hallucinogenic potential. To confirm this, the experimental workflow outlined above is essential. Such studies would not only clarify the profile of this compound but also contribute to the broader understanding of the structural and functional requirements for 5-HT2A-mediated psychedelic effects.
References
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Category:Non-hallucinogenic 5-HT2A receptor agonists - Wikipedia. Wikipedia. [Link]
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ORG-12962 - Wikipedia. Wikipedia. [Link]
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Novel Non-Hallucinogenic Compounds as 5-HT2A Agonists for Treating Mental Health Disorders, Namely Depression, Anxiety, Stress Disorders, and Eating Disorders. ACS Medicinal Chemistry Letters. [Link]
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Neuropsychopharmacology of hallucinogenic and non‐hallucinogenic 5‐HT2A receptor agonists. ResearchGate. [Link]
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Identification of psychedelic new psychoactive substances (NPS) showing biased agonism at the 5-HT2AR through simultaneous use of β-arrestin 2 and miniGαq bioassays. PubMed. [Link]
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Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Pharmacological Reviews. [Link]
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Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. PubMed. [Link]
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Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Publications. [Link]
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β-Arrestin-biased 5-HT2A agonists lack psychedelic potential. ResearchGate. [Link]
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Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. Department of Pharmacology, University of Cambridge. [Link]
-
Effect of a hallucinogenic serotonin 5-HT2A receptor agonist on visually guided, hippocampal-dependent spatial cognition in C57BL/6J mice. PubMed. [Link]
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Closing the Preclinical Gap to Derisk the Potential for Serotonin Toxicity: Was that a Twitch I See? Charles River Laboratories. [Link]
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Head-twitch response - Wikipedia. Wikipedia. [Link]
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Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. [Link]
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Behavioral arrest consistently precedes the head-twitch response following 25I-NBOH treatment. ResearchGate. [Link]
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Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]
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Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central. [Link]
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Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation. PubMed. [Link]
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Cannabinoid hyperemesis syndrome - Wikipedia. Wikipedia. [Link]
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Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. PubMed Central. [Link]
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Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq-mediated activation mechanism. ResearchGate. [Link]
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1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. PubMed. [Link]
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Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator. PubMed. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Org 12962
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and the integrity of our scientific pursuits. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Org 12962, a potent and selective 5-HT₂C receptor agonist. By understanding the chemical nature of this compound and the principles of hazardous waste management, we can ensure that our work advances scientific knowledge without compromising the safety of ourselves, our colleagues, or our environment.
Understanding the Hazard Profile of this compound
This compound, chemically known as 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine hydrochloride, is a research compound with significant biological activity.[1] While a comprehensive toxicological profile is not available for this specific compound, its structural motifs—a chlorinated pyridine and a piperazine ring—necessitate a cautious approach to handling and disposal.
Piperazine derivatives can exhibit a range of physiological effects, and many are pharmacologically active.[2][3][4] The presence of a chlorinated pyridine ring suggests that thermal decomposition could potentially generate hazardous byproducts such as hydrogen chloride and oxides of nitrogen.[5] Therefore, it is imperative to treat this compound as a hazardous chemical and follow all appropriate safety protocols.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClF₃N₃·HCl | Tocris Bioscience[1] |
| Molecular Weight | 302.12 g/mol | Tocris Bioscience[1] |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
A Safety Data Sheet (SDS) is the primary source of hazard information for any chemical. For this compound, the SDS from your supplier should be consulted before handling or disposal. A representative SDS may indicate hazards such as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[6]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by certified hazardous waste personnel. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol for Waste Collection:
Objective: To safely collect and store this compound waste for disposal.
Materials:
-
Unused or contaminated this compound (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
-
Dedicated and clearly labeled hazardous waste containers (one for solid, one for liquid)
-
Secondary containment for liquid waste
-
Hazardous waste labels
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing a lab coat, safety glasses, and chemical-resistant gloves.
-
Segregate Waste Streams:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated consumables such as weigh boats, pipette tips, and contaminated paper towels, in a designated solid hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound and any solvents used to rinse contaminated glassware into a designated liquid hazardous waste container.
-
-
Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) containers are generally suitable.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine hydrochloride" (avoiding abbreviations)
-
The approximate concentration of this compound in liquid waste.
-
The date when waste was first added to the container (accumulation start date).
-
-
-
Waste Accumulation and Storage:
-
Keep waste containers securely closed except when adding waste.
-
Store the waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure that liquid waste containers are placed in secondary containment to prevent spills.
-
Store this compound waste away from incompatible materials, such as strong oxidizing agents.
-
-
Arrange for Disposal:
-
Once the waste container is full, or within the time limits specified by your institution's Environmental Health & Safety (EHS) department, arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
For a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan, avoiding the creation of dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.
For a small spill of a solution containing this compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.
The Rationale Behind the Protocol: A Deeper Dive into Safety and Compliance
The procedures outlined in this guide are grounded in established principles of chemical safety and hazardous waste regulations.
-
Waste Segregation: Separating solid and liquid waste streams is essential for safe and efficient disposal. Mixing different waste types can lead to unknown chemical reactions and complicates the disposal process for waste management facilities.
-
Proper Labeling: Accurate and complete labeling of hazardous waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States. It provides critical information to waste handlers about the contents of the container, enabling them to manage it safely.
-
Satellite Accumulation Areas (SAAs): The use of SAAs allows for the temporary storage of hazardous waste at the point of generation, under the control of laboratory personnel. This minimizes the risks associated with transporting hazardous materials within a facility.
-
Secondary Containment: For liquid hazardous waste, secondary containment is a crucial safety measure to prevent the spread of material in the event of a container failure.
By adhering to these procedures, you are not only ensuring compliance with regulations but also actively participating in a culture of safety that is the bedrock of responsible scientific research.
References
- Tocris Bioscience.this compound hydrochloride Safety Data Sheet. (A specific, up-to-date SDS from the supplier should always be consulted.
-
PubChem. 2-Chloropyridine. National Center for Biotechnology Information. [Link]
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Wikipedia. Piperazine.[Link]
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Royal Society of Chemistry. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. [Link]
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Science.gov. piperazines: Topics.[Link]
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National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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ResearchGate. Piperazine derivatives of existing drug molecules.[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Org 12962
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Org 12962. As a potent research chemical with psychoactive properties, a rigorous and well-understood personal protective equipment (PPE) protocol is paramount to ensure the safety of all laboratory personnel. This document moves beyond a simple checklist, offering a procedural guide grounded in the known characteristics of this compound and related compounds to empower you with the knowledge to work safely.
Understanding the Risks: The Scientific Rationale for Caution
This compound is a pyridinylpiperazine derivative and a selective agonist for the 5-HT2C receptor. While developed as a potential anti-anxiety therapeutic, it exhibited side effects in human trials, including dizziness and a "spacey" feeling, which are attributed to its activity at the 5-HT2A receptor—a receptor associated with hallucinogenic effects. The piperazine chemical class itself presents known hazards; piperazine is recognized as a corrosive substance that can cause significant irritation to the skin, eyes, and respiratory tract, and may lead to allergic skin reactions.[1][2][3][4][5] Therefore, the handling of this compound necessitates a comprehensive PPE strategy that addresses both its systemic psychoactive potential and the local corrosive hazards of its chemical class.
Core PPE Requirements for Handling this compound
A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE, with explanations for the inclusion of each item.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. This is critical to prevent contact with splashes or aerosols of this compound, which, like other piperazines, can cause severe eye irritation.[1][5] A face shield offers additional protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Given the corrosive nature of piperazines, gloves are mandatory to prevent skin contact.[1][2][3][4] It is crucial to select gloves with an appropriate breakthrough time for the solvents being used. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound. |
| Body Protection | A fully-fastened laboratory coat. This serves as a primary barrier against accidental spills and contamination of personal clothing. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | A NIOSH-approved respirator. Due to the potential for aerosolization of the powdered form of this compound and its psychoactive properties, respiratory protection is a critical component of the PPE ensemble. The specific type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be determined by a formal risk assessment of the specific procedures being performed. Work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] |
Procedural Workflow for Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The following workflow is designed to minimize the risk of exposure.
Operational Plan for Handling and Disposal
Handling:
-
All work with solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound to prevent cross-contamination.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]
Disposal:
-
All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered hazardous waste.
-
Place contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused this compound and any solutions containing the compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous PPE and handling protocols, researchers can safely work with this compound while minimizing the risks to themselves and their colleagues. This guide should be used in conjunction with a comprehensive, laboratory-specific risk assessment and standard operating procedures.
References
-
Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PIPERAZINE. Retrieved from [Link]
-
European Commission. (n.d.). Health and safety: Drugs & Illicit substances. SAMANCTA. Retrieved from [Link]
-
Quora. (2024, April 14). What are the safety precautions for using research chemicals and what are the potential risks associated with their use? Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
